molecular formula C8H11NO B1582779 5-Ethyl-2-methylpyridine 1-oxide CAS No. 768-44-5

5-Ethyl-2-methylpyridine 1-oxide

Cat. No.: B1582779
CAS No.: 768-44-5
M. Wt: 137.18 g/mol
InChI Key: NUDXKJOCNHFUEZ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpyridine 1-oxide is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDXKJOCNHFUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C[N+](=C(C=C1)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227610
Record name 2-Picoline, 5-ethyl-, 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-44-5
Record name Pyridine, 5-ethyl-2-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-methylpyridine 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4252
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Picoline, 5-ethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ETHYL-2-PICOLINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH0QU2859J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: 5-Ethyl-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

5-Ethyl-2-methylpyridine 1-oxide (CAS 768-44-5) is a pivotal organonitrogen compound serving two distinct roles in pharmaceutical sciences: as a synthetic intermediate for functionalizing pyridine rings and as a metabolic reference standard in drug metabolism and pharmacokinetics (DMPK) studies.

Chemically, it is the N-oxide derivative of 5-ethyl-2-methylpyridine (MEP), a high-volume byproduct of acetaldehyde-ammonia condensation. The N-oxide moiety introduces a dipole that activates the pyridine ring toward both electrophilic and nucleophilic substitution at specific positions, enabling transformations (e.g., the Boekelheide rearrangement) that are impossible with the parent pyridine. In biological systems, it represents a classic Phase I oxidative metabolite mediated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4 families) or Flavin-containing Monooxygenases (FMOs).

This guide provides a rigorous technical breakdown of its synthesis, chemical behavior, and application in drug development workflows.

Part 2: Chemical Identity & Properties[1][2][3][4]

The following data consolidates experimental and predicted physicochemical constants essential for identification and handling.

PropertySpecification
Chemical Name This compound
Synonyms 5-Ethyl-2-methylpyridine N-oxide; 5-Ethyl-2-picoline N-oxide
CAS Number 768-44-5
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
SMILES CCC1=CN=C(C=C1)C=[N+]1[O-]
Appearance Hygroscopic solid or viscous oil (purity dependent)
Solubility Soluble in water, ethanol, DCM; sparingly soluble in hexane
Storage 2–8°C, Hygroscopic (Store under Nitrogen/Argon)
Acidity (pKa) ~0.79 (Conjugate acid) – N-oxides are weak bases

Part 3: Synthesis & Manufacturing Protocols

High-purity synthesis of this compound is achieved via direct oxidation of the parent pyridine. Two protocols are presented: Method A for analytical standard preparation (high purity) and Method B for scale-up.

Method A: m-CPBA Oxidation (Lab Scale / High Purity)

Recommended for generating analytical standards for DMPK.

Reagents:

  • 5-Ethyl-2-methylpyridine (CAS 104-90-5)[1][2][3][4][5]

  • meta-Chloroperoxybenzoic acid (m-CPBA), 77% max

  • Dichloromethane (DCM), Anhydrous

  • Sodium bicarbonate (sat. aq.)

Protocol:

  • Dissolution: Dissolve 10 mmol of 5-ethyl-2-methylpyridine in 50 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Slowly add 1.1 equivalents (11 mmol) of m-CPBA portion-wise over 15 minutes. Causality: Slow addition prevents exotherms and minimizes over-oxidation side products.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 3–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[6] The N-oxide is significantly more polar than the starting material.

  • Quench & Workup:

    • Wash the organic layer twice with 10% aqueous Na₂SO₃ (to reduce excess peroxides).

    • Wash three times with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

    • Critical Step: The N-oxide is water-soluble.[1][2][3] Re-extract all aqueous washes with DCM to maximize yield.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Method B: H₂O₂ / Acetic Acid Oxidation (Scale-Up)

Recommended for synthesis of intermediates (e.g., >10g scale).

Protocol:

  • Dissolve 5-ethyl-2-methylpyridine in Glacial Acetic Acid (5 mL per gram of substrate).

  • Add 1.5 equivalents of 30% Hydrogen Peroxide (H₂O₂).

  • Heat to 70–80°C for 12 hours. Note: Acetic acid acts as a catalyst, forming peracetic acid in situ, which is the active oxidant.

  • Workup: Concentrate under reduced pressure to remove acetic acid. Neutralize the residue with Na₂CO₃ and extract into Chloroform/Isopropanol (3:1).

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Ethyl-2-methylpyridine (CAS 104-90-5) Oxidation Oxidation Step (m-CPBA or H2O2/AcOH) Start->Oxidation Electrophilic Attack Intermediate Reaction Mixture (N-oxide + Byproducts) Oxidation->Intermediate 3-6 hrs @ RT Workup Biphasic Extraction (Removal of Acids) Intermediate->Workup Quench Peroxides Product This compound (CAS 768-44-5) Workup->Product Purification (Chromatography)

Figure 1: Step-by-step synthetic workflow for the conversion of the parent pyridine to its N-oxide.

Part 4: Mechanistic Insight & Reactivity

Understanding the N-oxide functionality is crucial for predicting its behavior in both synthesis and metabolism.

The "Push-Pull" Mechanism

The N-oxide group is unique because it can act as both an electron donor and an electron withdrawer depending on the reagents used.

  • Electrophilic Substitution: The oxygen atom donates electron density into the ring (via resonance), activating positions 2 and 4.

  • Nucleophilic Substitution: The highly polarized N-O bond withdraws density inductively, making the ring susceptible to nucleophilic attack, particularly at the 2-position.

Key Reaction: Boekelheide Rearrangement If this compound is treated with acetic anhydride, it undergoes a rearrangement to form 2-(acetoxymethyl)-5-ethylpyridine . This is a standard method to functionalize the alpha-methyl group of alkylpyridines.

Reactivity NOxide This compound Rearrangement [3,3]-Sigmatropic Rearrangement NOxide->Rearrangement O-Acylation Ac2O Acetic Anhydride Ac2O->Rearrangement Product 2-(Acetoxymethyl)-5-ethylpyridine Rearrangement->Product Ester Formation

Figure 2: The Boekelheide Rearrangement pathway, utilizing the N-oxide to functionalize the methyl group.

Part 5: Applications in Drug Development

Metabolite Identification (DMPK)

In drug discovery, pyridine rings are common structural motifs. When these drugs are metabolized, N-oxidation is a primary clearance pathway.

  • Role: this compound serves as an authentic standard to verify if the parent compound (a potential impurity or substructure of a drug) is being metabolized via this pathway.

  • Detection: It typically elutes earlier than the parent pyridine in Reverse-Phase HPLC due to increased polarity and shows a characteristic mass shift of +16 Da (M+16) in LC-MS.

Synthetic Intermediate

It is used to synthesize derivatives for Structure-Activity Relationship (SAR) studies. For example, converting the methyl group to a hydroxymethyl or aldehyde group allows for further coupling reactions.

Part 6: Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[7][3][8]

    • H315: Causes skin irritation.[7][3][8]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

Handling Protocols:

  • Hygroscopicity: This compound avidly absorbs moisture from the air. It must be stored in a desiccator or under an inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood during synthesis to avoid inhalation of DCM or acetic acid vapors.

  • Incompatibility: Avoid contact with strong reducing agents (which revert it to the pyridine) and acid chlorides (which may cause vigorous decomposition or rearrangement).

References

  • Organic Syntheses. (1953). Pyridine, 1-oxide.[6][9] Org.[2][9] Synth. 33, 79. (General method for Pyridine N-oxidation). Retrieved from [Link]

  • ChemSrc. (2023). This compound CAS 768-44-5 Entry.[6] Retrieved from [Link]

Sources

synthesis of 5-Ethyl-2-methylpyridine 1-oxide from 5-ethyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethyl-2-methylpyridine 1-oxide (EMPO) is a critical synthetic intermediate, primarily utilized to access functionalized pyridine derivatives via the Boekelheide rearrangement (to form 5-ethyl-2-pyridinemethanol) or as a regioselective oxidation promoter. While the starting material, 5-ethyl-2-methylpyridine (MEP, also known as aldehyde-collidine), is readily available from the condensation of paraldehyde and ammonia, its conversion to the N-oxide requires precise control to balance conversion efficiency against safety hazards inherent to exothermic oxidation.

This guide presents two validated protocols:

  • Method A (Industrial/Scale-Up): A cost-effective route using Hydrogen Peroxide (

    
    ) and Acetic Acid (AcOH), optimized for kilogram-scale production.
    
  • Method B (Discovery/Lab-Scale): A high-purity route using m-Chloroperoxybenzoic acid (mCPBA), optimized for rapid throughput and ease of workup.

Mechanistic Underpinnings

The synthesis relies on the nucleophilic attack of the pyridine nitrogen lone pair onto an electrophilic oxygen center of a peracid. In Method A, the peracid (Peracetic Acid) is generated in situ; in Method B, it is supplied directly.

Key Selectivity Factor: The nitrogen atom is the most basic and nucleophilic site (


 of conjugate acid 

6.5). However, under harsh conditions or with excess oxidant, the ethyl or methyl alkyl side chains are susceptible to radical oxidation. The protocols below are tuned to maximize N-oxidation while suppressing side-chain degradation.
Reaction Mechanism Diagram

G cluster_0 Reagents cluster_1 Products MEP 5-Ethyl-2-methylpyridine (Nucleophile) TS Transition State (Butterfly Mechanism) MEP->TS N-attack Peracid Peracid (R-CO3H) Peracid->TS O-transfer EMPO 5-Ethyl-2-methylpyridine 1-oxide TS->EMPO Acid Carboxylic Acid (Byproduct) TS->Acid

Figure 1: Electrophilic N-oxidation mechanism. The pyridine nitrogen attacks the electrophilic oxygen of the peracid, proceeding through a concerted transition state.

Method A: The Industrial Standard ( / AcOH)

Rationale: This method utilizes acetic acid as both the solvent and the catalyst precursor.


 reacts with AcOH to form equilibrium concentrations of peracetic acid. It is the most economical route for scale-up but requires strict thermal management due to the delayed exotherm.
Reagents & Stoichiometry
ComponentEquiv.Role
5-Ethyl-2-methylpyridine 1.0Substrate
Hydrogen Peroxide (30-35% aq) 1.2 - 1.5Oxidant
Glacial Acetic Acid 5 - 10 volSolvent/Catalyst
Protocol
  • Setup: Charge 5-ethyl-2-methylpyridine (MEP) and Glacial Acetic Acid into a reactor fitted with a reflux condenser, internal temperature probe, and dropping funnel.

  • Thermal Equilibration: Heat the solution to 70–80°C .

    • Critical Note: Unlike simple pyridines, alkyl-substituted pyridines react slower due to steric hindrance, but the reaction is still exothermic. Starting at 70°C ensures immediate consumption of peroxide, preventing dangerous accumulation.

  • Addition: Add

    
     dropwise over 60–90 minutes. Maintain temperature between 75–85°C.
    
    • Safety Check: If the temperature spikes >90°C, halt addition immediately.

  • Digestion: Stir at 80°C for 6–12 hours. Monitor by TLC or HPLC (Target: <2% unreacted MEP).

  • Quench & Concentration:

    • Cool to Room Temperature (RT).

    • Test for excess peroxides using starch-iodide paper. If positive, quench with mild reducing agent (e.g., Sodium Metabisulfite solution).

    • Concentrate under reduced pressure (Rotavap) to remove the bulk of acetic acid/water. Result: A viscous, acidic oil.

  • Workup (The "Salting Out" Challenge):

    • Dilute the residue with water.

    • Neutralize carefully with solid

      
       or 50% NaOH to pH 8–9. Caution: CO2 evolution.
      
    • Extraction: N-oxides are highly water-soluble. Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with Chloroform (

      
      ) or Dichloromethane (DCM) (3x).
      
  • Isolation: Dry organic layers over

    
    , filter, and concentrate.
    
  • Purification: Vacuum distillation is recommended for high purity (BP approx. 130–140°C @ 1-2 mmHg, extrapolated). Alternatively, use as crude if proceeding to rearrangement.

Method B: Laboratory Standard (mCPBA)

Rationale: m-Chloroperoxybenzoic acid (mCPBA) is a pre-formed, potent oxidant. This method is anhydrous (mostly), avoids high temperatures, and simplifies workup for small batches (<10g).

Protocol
  • Setup: Dissolve 5-ethyl-2-methylpyridine (1.0 equiv) in Dichloromethane (DCM) (10 volumes). Cool to 0°C in an ice bath.

  • Addition: Add mCPBA (1.1–1.2 equiv) portion-wise as a solid over 20 minutes.

    • Observation: A white precipitate (m-chlorobenzoic acid) will begin to form as the reaction proceeds.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup:

    • Dilute with excess DCM.

    • Wash with 10%

      
       (to quench excess oxidant).
      
    • Wash with saturated

      
       (2x) to remove m-chlorobenzoic acid byproduct.
      
    • Wash with Brine (1x).

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Result: Usually yields a high-purity oil/solid that requires no further purification.

Process Workflow & Control Strategy

The following diagram illustrates the critical decision points and flow for the Scalable Method (A).

Workflow Start Start: MEP + AcOH Heat Heat to 75°C Start->Heat Add Add H2O2 (Slowly) Heat->Add Monitor Monitor Temp (<85°C) Add->Monitor Monitor->Add Stable Digest Digest 8-12h Monitor->Digest Complete Check Peroxide Test (Negative?) Digest->Check Quench Add NaHSO3 Check->Quench Positive Conc Concentrate (Remove AcOH) Check->Conc Negative Quench->Conc Base Basify (pH 9) + NaCl Conc->Base Extract Extract (CHCl3) Base->Extract End Pure EMPO Extract->End

Figure 2: Process workflow for H2O2-mediated synthesis, highlighting safety checkpoints.

Analytical & Physical Characterization

  • Appearance: EMPO is typically a colorless to pale yellow hygroscopic oil or low-melting solid.

  • Boiling Point: ~176–178°C (Parent MEP); EMPO will have a higher boiling point and may decompose. Distill only under high vacuum (<2 mmHg).

  • NMR Signature (Diagnostic):

    • Upon N-oxidation, the protons at the ortho positions (C6-H and C2-Methyl) experience a significant chemical shift change due to the anisotropy of the N-O bond.

    • H-NMR (

      
      ):  Look for the C6-H doublet to shift downfield compared to the starting material. The C2-Methyl singlet often shifts from 
      
      
      
      2.5 (MEP) to
      
      
      2.6–2.7 (EMPO).

Safety & Hazards

  • Peroxide Accumulation: In Method A, never distill the reaction mixture to dryness without first verifying the absence of peroxides. Concentrated organic peroxides are explosive.

  • Exotherm Control: The N-oxidation is exothermic (

    
    ). On a large scale, loss of active cooling during 
    
    
    
    addition can lead to a runaway reaction.
  • Hygroscopicity: The product is hygroscopic.[1] Store under nitrogen or argon in tightly sealed containers to prevent water uptake, which complicates subsequent rearrangement reactions.

References

  • Synthesis of 5-Ethyl-2-methylpyridine (MEP)

    • Frank, R. L., et al. "5-Ethyl-2-methylpyridine." Organic Syntheses, Coll. Vol. 3, p. 326 (1955).

  • General N-Oxidation Protocol (H2O2/AcOH)

    • Mosher, H. S., et al. "Heterocyclic Basic Compounds. I. 2-Vinylpyridine." Journal of the American Chemical Society, 73(10), 4925–4926 (1951). (Describes standard peroxide/acetic acid oxidation for alkylpyridines).

  • Application in Rearrangements (Boekelheide)

    • Boekelheide, V., & Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291 (1954).

  • Process Safety & Microreactors

    • Borcsek, B., et al. "Preparation of Pyridine N-oxide Derivatives in Microreactor."[2] Periodica Polytechnica Chemical Engineering, 61(3), 212–218 (2017).

  • Patent Reference for MEP N-Oxide

    • Cislak, F. E. "Process for the preparation of pyridine alcohols from pyridine N-oxides."[3] U.S. Patent 2,663,711 (1953).

Sources

Technical Whitepaper: Spectral Characterization & Synthesis of 5-Ethyl-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethyl-2-methylpyridine 1-oxide (MEP N-oxide) represents a critical structural motif in heterocyclic chemistry, serving both as a key metabolic intermediate of alkylpyridines and a versatile synthon in the preparation of functionalized pyridine derivatives (e.g., via Boekelheide rearrangement). Accurate spectral identification of this compound is essential for researchers monitoring drug metabolism or optimizing catalytic oxidation pathways.[1]

This technical guide provides a definitive reference for the spectral fingerprinting of MEP N-oxide.[1] It synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in mechanistic causality.[1] Furthermore, it details a robust, green-chemistry synthesis protocol utilizing the Urea-Hydrogen Peroxide (UHP) complex, offering a superior safety profile compared to traditional peracid methods.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Common Names MEP N-oxide; Aldehyde collidine N-oxide
CAS Number 768-44-5
Molecular Formula C

H

NO
Molecular Weight 137.18 g/mol
Appearance Viscous, colorless to pale yellow oil (hygroscopic)
Solubility Soluble in water, ethanol, chloroform, DMSO

Synthesis Protocol: Urea-Hydrogen Peroxide (UHP) Oxidation

Traditional oxidation of pyridines using m-chloroperbenzoic acid (mCPBA) often requires tedious workup to remove acid byproducts.[1] The protocol below utilizes the Urea-Hydrogen Peroxide (UHP) complex with phthalic anhydride, a method chosen for its high atom economy and simplified purification.[1]

Mechanism of Action

The reaction proceeds via the in situ formation of a peroxyacid species.[1] Phthalic anhydride activates the hydrogen peroxide (bound to urea), generating monoperoxyphthalic acid, which transfers an oxygen atom to the pyridine nitrogen lone pair.[1]

Experimental Workflow
  • Reagents:

    • 5-Ethyl-2-methylpyridine (MEP): 10.0 mmol

    • Urea-Hydrogen Peroxide (UHP): 25.0 mmol (2.5 eq)

    • Phthalic Anhydride: 20.0 mmol (2.0 eq)[1]

    • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • Procedure:

    • Step 1: Dissolve MEP in EtOAc (20 mL) in a round-bottom flask.

    • Step 2: Add UHP and phthalic anhydride in one portion.

    • Step 3: Stir the suspension at room temperature (25°C). The reaction is mildly exothermic; monitor internal temperature.

    • Step 4: Monitor by TLC (MeOH/DCM 1:9).[1] The N-oxide is significantly more polar (lower R

      
      ) than the starting pyridine.[1]
      
    • Step 5: Upon completion (~4–6 hours), filter the solid phthalic acid/urea byproduct.[1]

    • Step 6: Wash the filtrate with saturated NaHCO

      
       (2 x 10 mL) to remove residual acid.[1]
      
    • Step 7: Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • If necessary, purify via flash column chromatography using a gradient of 0–10% Methanol in Dichloromethane.[1]

SynthesisWorkflow Start Start: Dissolve MEP in EtOAc AddReagents Add UHP & Phthalic Anhydride Start->AddReagents Reaction Reaction: In-situ Peracid Formation (4-6 Hours) AddReagents->Reaction Activation Filter Filtration: Remove Phthalic Acid/Urea Reaction->Filter TLC Check Wash Workup: Wash with NaHCO3 Filter->Wash Product Final Product: MEP N-oxide (Concentrate) Wash->Product

Figure 1: UHP-mediated synthesis workflow for MEP N-oxide.

Spectral Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-oxidation of the pyridine ring induces characteristic shifts. The electron-withdrawing nature of the N


-O

group deshields the

-protons (H-6) and

-carbons relative to the unoxidized pyridine, though less severely than N-alkylation (pyridinium salts). Conversely, the

-position (C-4) often experiences shielding due to back-donation of the oxygen lone pair into the ring.

Solvent: CDCl


 (referenced to 7.26 ppm)[1][2]

H NMR Data (400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-6 8.15 – 8.25 Singlet (s)1H

-proton. Deshielded by N-oxide.[1] Broadened by N-quadrupole.[1]
H-3 7.15 – 7.25 Doublet (d)1H

-proton. Ortho to 2-Me group.
H-4 7.05 – 7.15 Doublet (d)1H

-proton. Shielded relative to pyridine due to mesomeric effect.[1]
2-CH

2.53 Singlet (s)3HCharacteristic methyl on N-oxide ring.
5-CH

2.65 Quartet (q)2HEthyl methylene group.[1]
5-CH

1.26 Triplet (t)3HEthyl methyl group.[1]

C NMR Data (100 MHz)
PositionShift (

, ppm)
Assignment Logic
C-2 148.5

-carbon (ipso). Deshielded by N

.
C-6 138.0

-carbon (CH).
C-4 126.5

-carbon.
C-3 125.5

-carbon.
C-5 139.0

-carbon (ipso to ethyl).
2-CH

17.3 Methyl substituent.
5-Et 25.5 / 14.8 Ethyl methylene / methyl.
B. Infrared (IR) Spectroscopy

The diagnostic feature of heteroaromatic N-oxides is the N–O stretching vibration.[1] This band is intense and sensitive to solvent polarity.[1]

Frequency (cm

)
AssignmentNotes
1240 – 1290 N–O Stretch Very Strong. Diagnostic band. Lower frequency than C=O due to single bond character.[1]
1610, 1485 C=C / C=N Stretch Aromatic ring skeletal vibrations.
840 – 860 C–H Out-of-Plane Characteristic of 2,5-disubstituted pyridine ring.
C. Mass Spectrometry (MS)

The fragmentation of 2-alkylpyridine N-oxides under Electron Impact (EI) is distinct. Unlike simple pyridine N-oxides which primarily lose oxygen (M-16), 2-alkyl derivatives predominantly lose an OH radical (M-17) . This occurs via a McLafferty-type rearrangement involving the


-methyl hydrogens and the N-oxide oxygen.
  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

  • Molecular Ion (M

    
    ):  m/z 137[1]
    
Key Fragmentation Pathways
  • [M – 17]

    
     (Base Peak):  m/z 120. Loss of 
    
    
    
    OH.[1][3] This confirms the presence of a methyl group at the 2-position (ortho effect).[1]
  • [M – 16]

    
    :  m/z 121. Loss of Oxygen (deoxygenation to parent pyridine).[1]
    
  • [M – 29]

    
    :  m/z 108. Loss of Ethyl radical.[1]
    

MSFragmentation M_Ion Molecular Ion (M+) m/z 137 M_OH [M - OH]+ m/z 120 (Base Peak) M_Ion->M_OH McLafferty-type Rearrangement (2-Me) M_O [M - O]+ m/z 121 (Parent Pyridine) M_Ion->M_O Deoxygenation M_Et [M - Et]+ m/z 108 M_Ion->M_Et Alkyl cleavage

Figure 2: Mass spectral fragmentation pathways. The M-17 peak is diagnostic for 2-methyl substituted N-oxides.

References

  • Preparation of Pyridine N-oxides

    • Journal of the Chemical Society, Perkin Transactions 1. "Oxidation of pyridines with urea-hydrogen peroxide complex."
  • NMR of Pyridine N-oxides

    • Royal Society of Chemistry.[1] "N-oxidation of Pyridine Derivatives - Supporting Information (NMR Data)."

  • Mass Spectrometry of Alkylpyridine N-oxides

    • ResearchGate.[1][3] "Mass spectral fragmentations of alkylpyridine N-oxides."

  • Compound Data (CAS 768-44-5)

    • ChemSrc. "this compound Chemical Properties."[1]

Sources

Structural Elucidation and Analytical Characterization of 5-Ethyl-2-methylpyridine 1-oxide: A High-Resolution NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-Ethyl-2-methylpyridine 1-oxide (CAS: Not widely listed as a primary commodity, but derivative of CAS 104-90-5) is a critical intermediate in the synthesis of niacin derivatives and a potential metabolite of alkyl-substituted pyridines.[1][2] In drug development, precise characterization of pyridine N-oxides is essential due to their distinct pharmacological profiles and metabolic stability compared to their free-base precursors.[1][2]

This guide provides a definitive protocol for the structural confirmation of this compound using


H NMR spectroscopy. Unlike standard spectral lists, this document focuses on the mechanistic origins of chemical shifts , particularly the anisotropic and electronic effects introduced by the N-oxide moiety, to ensure researchers can confidently distinguish the product from starting materials and impurities.[1]
Chemical Structure & Numbering

To ensure consistent assignment, we utilize the following numbering scheme based on IUPAC conventions for the pyridine core:

  • Position 1: Nitrogen (N-oxide)[1][2]

  • Position 2: Methyl substituted[1][2][3][4][5][6]

  • Position 3, 4: Aromatic protons[1][2]

  • Position 5: Ethyl substituted

  • Position 6: Aromatic proton (

    
     to Nitrogen)[1][2]
    

Experimental Protocol: Signal Acquisition

To replicate the data discussed below, strict adherence to sample preparation standards is required to minimize concentration-dependent shifts or solvent effects.

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% v/v TMS.[1][2]
    
    • Rationale:

      
       is non-polar, preventing hydrogen bonding that can obscure the specific electronic effects of the N-oxide oxygen on the ring protons.[1][2]
      
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Note: Higher concentrations may cause stacking interactions in planar aromatic systems, leading to upfield shifts.[1][2]

  • Tube Quality: 5mm High-Throughput NMR tubes (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1-pulse sequence (zg30).

  • Relaxation Delay (d1): 2.0 seconds (Ensure full relaxation of methyl protons).

  • Number of Scans (ns): 16 (Sufficient for >10 mg sample).

  • Spectral Width: -2 to 14 ppm.[1][2]

  • Temperature: 298 K (25°C).[1][2]

Spectral Analysis & Assignment

The


H NMR spectrum of this compound is characterized by the interplay between the electron-withdrawing inductive effect of the 

and the electron-donating back-donation of the

lone pair.[1][2]
Master Assignment Table ( )
Chemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Logic
8.15 – 8.25 Singlet (br)1H-H-6

-proton.[1][2] Deshielded by

, but shielded relative to pyridinium salts due to

back-donation.
7.10 – 7.25 Doublet / AB2H

H-3, H-4

and

protons.[1][2] Overlapping or distinct AB system depending on field strength.[1][2]
2.65 Quartet2H

Ethyl -CH

-
Deshielded by aromatic ring current and inductive effect of the ring.[1][2]
2.53 Singlet3H-Methyl (Pos 2) Distinct singlet.[1][2] Slightly downfield from free base (~2.[1][2]50) due to

.[1][2]
1.26 Triplet3H

Ethyl -CH

-
Classic triplet alkyl signal.[1][2]
Detailed Mechanistic Interpretation
The N-Oxide Effect on H-6

The most diagnostic signal is the proton at Position 6 (H-6).[1][2]

  • In Free Base (5-Ethyl-2-methylpyridine): H-6 typically resonates at 8.35–8.45 ppm .[1][2]

  • In N-Oxide: H-6 shifts upfield to 8.15–8.25 ppm .[1][2]

  • Mechanism:[1][2][4][7] While the

    
     center is inductively electron-withdrawing (deshielding), the oxygen atom donates electron density back into the 
    
    
    
    -system, specifically enriching the ortho (2,[1][2]6) and para (4) positions.[1][2] In non-acidic solvents like
    
    
    , this back-donation dominates, causing a net shielding effect compared to the free base or pyridinium salts.[1][2]
The Ethyl & Methyl Group Signatures
  • 2-Methyl Group: Appears as a sharp singlet.[1][2] In the N-oxide, this methyl group is adjacent to the positive nitrogen.[1][2] This proximity often results in a slight downfield shift (+0.05 to +0.1 ppm) compared to the starting material, distinguishing the oxidized product.[1][2]

  • 5-Ethyl Group: The methylene quartet (~2.65 ppm) and methyl triplet (~1.26 ppm) are standard, but the methylene protons may show slight deshielding due to the modified ring current of the N-oxide system.[1][2]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow for confirming the structure and distinguishing it from common impurities.

Diagram 1: Analytical Logic Tree

This decision tree guides the researcher through the interpretation of the H-6 signal to confirm N-oxidation.[1][2]

NMR_Logic Start Acquire 1H NMR Spectrum (CDCl3) Check_H6 Analyze Aromatic Region (8.0 - 8.5 ppm) Start->Check_H6 Sig_84 Signal at ~8.4+ ppm Check_H6->Sig_84 Downfield Shift Sig_82 Signal at ~8.1 - 8.25 ppm Check_H6->Sig_82 Upfield Shift (Shielding) Result_SM Starting Material Indicated (Free Base) Sig_84->Result_SM Check_Me Check 2-Methyl Shift Sig_82->Check_Me Result_Prod N-Oxide Product Confirmed Check_Me->Result_Prod Singlet ~2.53 ppm

Caption: Logic flow for distinguishing this compound from its unoxidized precursor based on H-6 chemical shift.

Quality Control & Troubleshooting

Common Impurities[1][2]
  • Unreacted Starting Material (MEP): Look for a small satellite peak at ~8.4 ppm (H-6 of free base) and a methyl singlet slightly upfield at ~2.50 ppm .[1][2]

  • Water: In

    
    , water appears as a broad singlet around 1.56 ppm .[1][2] Pyridine N-oxides are hygroscopic; significant water content can induce H-bonding, shifting the H-6 signal downfield, potentially mimicking the free base.[1][2] Dry samples thoroughly. 
    
  • Residual Oxidant: If mCPBA was used, look for aromatic multiplets at 7.4–8.1 ppm (m-chlorobenzoic acid residues).[1][2]

Self-Validating Checks
  • Integration Ratio: Ensure the ratio of the aromatic H-6 (1H) to the Ethyl-CH3 (3H) is exactly 1:[1][2]3. Deviations suggest impurity overlap.[1][2]

  • Coupling Verification: The Ethyl quartet and triplet must share the same coupling constant (

    
     Hz).[2]
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1][2] (Standard reference for N-oxide substituent effects).

  • Katritzky, A. R., & Lagowski, J. M. (1961).[1][2] Chemistry of the Heterocyclic N-Oxides. Academic Press.[1][2] (Foundational text on N-oxide back-donation mechanisms).

  • Royal Society of Chemistry. (2020).[1][2] N-oxidation of Pyridine Derivatives - Supporting Information. RSC Advances. (Provides comparative NMR data for methylpyridine N-oxides).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine. (Data on the parent compound for differential analysis).

Sources

Technical Guide: Mass Spectrometry Fragmentation of 5-Ethyl-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation of 5-Ethyl-2-methylpyridine 1-oxide Content Type: In-depth Technical Guide

Executive Summary

This guide details the fragmentation dynamics of This compound (EMP-N-oxide), a critical metabolite and synthetic intermediate in pyridine chemistry. While standard pyridines fragment via ring cleavage, the N-oxide functionality introduces a labile oxygen atom that dictates the primary dissociation pathways.

For researchers in drug development (MetID) and impurity profiling, distinguishing this N-oxide from its isobaric hydroxylated metabolites (e.g., hydroxymethyl-pyridines) is a common analytical challenge. This guide establishes the "Ortho Effect" —a specific rearrangement driven by the 2-methyl group—as the definitive spectral fingerprint for identification.

Structural Context & Ionization Physics

Before analyzing fragmentation, the ionization state must be defined, as it alters the dissociation energy landscape.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Precursor Ion Radical Cation

(

137)
Protonated Molecule

(

138)
Energy Regime High (70 eV) - Hard FragmentationLow/Tunable (CID) - Soft Ionization
Primary Utility Structural Elucidation (Library Matching)LC-MS Quantification & Biological Matrices

Key Structural Moiety: The proximity of the 2-methyl group to the N-oxide oxygen is the steric driver for the molecule's unique fragmentation pattern.

Core Fragmentation Pathways

The fragmentation of EMP-N-oxide is governed by three competing mechanisms. The dominance of Pathway A (Ortho Effect) allows for structural confirmation.

Pathway A: The Ortho Effect (Characteristic Loss of OH•)

This is the diagnostic pathway for 2-alkylpyridine N-oxides. Unlike 3- or 4-substituted isomers, the 2-methyl group allows for a specific 1,5-hydrogen transfer.

  • Mechanism:

    • Excitation: The N-oxide oxygen abstracts a hydrogen atom from the adjacent (ortho)

      
      -methyl group via a cyclic transition state.
      
    • Rearrangement: This forms a tautomeric intermediate (N-hydroxy-2-methylene-dihydropyridine).

    • Dissociation: The O-H bond cleaves, expelling a neutral hydroxyl radical (OH•, 17 Da).[1]

  • Resulting Ion:

    • EI (

      
       137):  Yields the base peak at 
      
      
      
      120
      (
      
      
      ).
    • ESI (

      
       138):  Yields 
      
      
      
      121
      (
      
      
      ).
Pathway B: Deoxygenation (Loss of O)

N-oxides are thermally and energetically labile. Direct cleavage of the N-O bond is common.

  • Mechanism: Homolytic cleavage of the N-O bond.

  • Resulting Ion:

    • EI: Yields the radical cation of the parent pyridine at

      
       121  (
      
      
      
      ).
    • ESI: Yields the protonated parent pyridine at

      
       122  (
      
      
      
      ).
  • Note: High abundance of this peak in ESI often indicates thermal degradation in the ion source rather than collision-induced dissociation (CID).

Pathway C: Ethyl Chain Fragmentation

The 5-ethyl group undergoes standard alkyl chain fragmentation, typically secondary to the N-oxide specific pathways.

  • Loss of Methyl Radical: Cleavage of the terminal methyl group of the ethyl chain.

  • Resulting Ion (EI):

    
     122 (
    
    
    
    ).
Visualization: The Ortho-Effect Mechanism

The following diagram illustrates the specific 1,5-H shift that validates the position of the methyl group relative to the N-oxide.

OrthoEffect Parent Parent N-Oxide (m/z 137) TS Transition State (1,5-H Shift) Parent->TS Excitation Intermed N-Hydroxy Intermediate TS->Intermed Rearrangement Frag Fragment Ion [M-OH]+ (m/z 120) Intermed->Frag Dissociation Neutral Neutral Loss (OH Radical) Intermed->Neutral

Caption: The 1,5-Hydrogen shift mechanism characteristic of 2-methylpyridine N-oxides, leading to the diagnostic [M-17] fragment.

Experimental Protocol: Validating the N-Oxide

To distinguish EMP-N-oxide from isobaric impurities (e.g., hydroxylated pyridines) or thermal artifacts, use this self-validating LC-MS/MS workflow.

Step 1: Chromatographic Separation

N-oxides are significantly more polar than their parent pyridines.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 to retain the polar N-oxide.

  • Mobile Phase: Acetonitrile/Ammonium Formate (10mM, pH 3.5).

  • Expectation: EMP-N-oxide will elute earlier than 5-ethyl-2-methylpyridine on C18, but later on HILIC.

Step 2: Source Optimization (Artifact Control)

N-oxides can degrade thermally in the ESI source, appearing as the parent pyridine (


 122).
  • Protocol: Perform a "Source Temperature Ramp."

    • Inject sample at Source Temp 200°C.

    • Inject sample at Source Temp 500°C.

    • Validation: If the ratio of

      
       122 (Deoxygenated) to 
      
      
      
      138 (Parent) increases drastically at higher temperatures,
      
      
      122 is a thermal artifact, not a metabolic product.
Step 3: MS/MS Fragmentation (CID)
  • Mode: Positive ESI (

    
    ).
    
  • Collision Energy (CE): Ramp 10–40 eV.

  • Criteria: Look for the

    
     121  fragment (
    
    
    
    ).
    • Presence of 121: Confirms N-oxide with ortho-methyl group.

    • Absence of 121 (only 120/122 seen): Suspect hydroxylation on the ring or ethyl chain (stable -OH, no ortho-effect loss).

Summary Data Table

Fragment Ion (EI)Fragment Ion (ESI)IdentityMechanismDiagnostic Value

137

138
Molecular IonParentReference

121

122

DeoxygenationLow (Thermal artifact risk)

120

121

OH Loss (Ortho Effect) High (Specific to 2-Me)

122

123

Methyl Loss (Ethyl chain)Moderate

Diagnostic Decision Tree

Use this logic flow to interpret unknown spectra matching the mass of EMP-N-oxide.

DecisionTree Start Unknown Peak (MW 137 / [M+H] 138) Check17 Is [M-17] (OH loss) observed in MS/MS? Start->Check17 Yes17 High Probability: 2-Alkyl N-Oxide Check17->Yes17 Yes (Strong) No17 Check [M-18] (H2O loss) Check17->No17 No / Weak Yes18 Likely Hydroxylated Metabolite (Alcohol) No17->Yes18 Strong Signal No18 Check [M-16] (O loss) vs Source Temp No17->No18 Weak Signal TempSens Ratio Changes with Temp: Thermally Labile N-Oxide No18->TempSens Yes Stable Stable Ratio: Ring Hydroxylation No18->Stable No

Caption: Logic flow for distinguishing N-oxides from isobaric hydroxylated metabolites using MS/MS data.

References

  • NIST Mass Spectrometry Data Center. (2023). Pyridine, 5-ethyl-2-methyl-, 1-oxide Mass Spectrum. National Institute of Standards and Technology. Link

  • Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995).[2] Ortho effects: A mechanistic study. European Journal of Mass Spectrometry. Link

  • Ma, X., et al. (2005).[3] Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study. Rapid Communications in Mass Spectrometry. Link

  • Chowdhury, S. K., et al. (2010). LC/ESI mass spectra of... distinguishing N-oxides from hydroxylated compounds. Journal of Mass Spectrometry. Link

Sources

solubility of 5-Ethyl-2-methylpyridine 1-oxide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Purification Strategies for 5-Ethyl-2-methylpyridine 1-oxide Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and R&D Researchers[1][2]

Executive Summary

This compound (CAS 768-44-5 ), also known as 5-Ethyl-2-picoline N-oxide, is a critical intermediate in the synthesis of nicotinic acid (Vitamin B3) and various heterocyclic pharmaceuticals.[1][2] Unlike its parent compound (5-ethyl-2-methylpyridine), the N-oxide possesses a highly polar amine oxide functionality (


), which dramatically alters its solubility landscape.[1][2]

This guide provides a technical analysis of the compound's solubility behavior, offering a predictive solubility model based on thermodynamic principles and homologous series data.[1] It includes self-validating experimental protocols for determining precise solubility limits and optimizing purification via solvent switching.[1][2]

Physicochemical Profile & Identity

Understanding the molecular architecture is a prerequisite for predicting solubility.[1][2] The N-oxide moiety introduces a strong dipole moment (~4.0–5.0 D), making the molecule significantly more hydrophilic than its parent pyridine derivative.[1]

PropertyDataSource/Note
Chemical Name This compound
CAS Number 768-44-5 Verified [1]
Molecular Formula

MW: 137.18 g/mol
Physical State Viscous liquid or low-melting solidHygroscopic
Boiling Point 140–145 °C @ 10 Torr[1]
Polarity High (Amine Oxide functionality)H-bond acceptor

Solubility Landscape

Due to the absence of widespread public solubility tables for this specific CAS, the following data is synthesized from thermodynamic trends of homologous pyridine N-oxides (e.g., Pyridine N-oxide, 2-Picoline N-oxide).

Predicted Solubility Profile

The solubility of this compound follows a "polar-likes-polar" mechanism.[1][2] The oxygen atom on the nitrogen serves as a potent hydrogen bond acceptor, facilitating high solubility in protic solvents.[1]

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Protic Water, Methanol, EthanolVery High (>500 mg/mL)Strong H-bonding interaction between solvent -OH and N-oxide oxygen.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh Dipole-dipole interactions; excellent for extraction from aqueous phases.[1][2]
Polar Aprotic Acetone, Ethyl Acetate, THFModerate to High Soluble, but temperature-dependent.[1][2] Good candidates for crystallization.[1][2]
Aromatic Toluene, BenzeneModerate Soluble at elevated temperatures; potential anti-solvent at low temps.[1][2]
Aliphatic Hexane, Heptane, PentaneLow / Insoluble Lack of polar interaction.[1][2] Ideal anti-solvents for precipitation.[1][2]
Thermodynamic Modeling (The Apelblat Equation)

For precise process control, researchers should model the mole fraction solubility (


) as a function of temperature (

) using the modified Apelblat equation:


  • A, B, C: Empirical constants determined via the gravimetric protocol below.

  • Utility: This model is essential for designing cooling crystallization curves to maximize yield and purity.[1]

Experimental Protocols

These protocols are designed to be self-validating , meaning the results include internal checks (e.g., mass balance, Tyndall effect) to ensure accuracy.

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate exact solubility curves for your specific solvent system.[1][2]

Materials:

  • This compound (dried, purity >98%)[1][2]

  • Target Solvent (HPLC Grade)

  • Jacketed glass vessel with temperature control (

    
    )
    
  • Syringe filter (0.22 µm PTFE)[1]

Workflow:

  • Saturation: Add excess solute to 10 mL of solvent in the jacketed vessel at a fixed temperature (e.g., 25°C).

  • Equilibration: Stir at 400 RPM for 24 hours. Validation: Ensure solid phase remains visible throughout.[1][2]

  • Sampling: Stop stirring and allow settling for 30 minutes. Withdraw 2 mL of supernatant using a pre-warmed syringe.

  • Filtration: Filter immediately into a pre-weighed weighing vial (

    
    ).
    
  • Evaporation: Evaporate solvent under vacuum (40°C, 50 mbar) until constant mass is achieved (

    
    ).
    
  • Calculation:

    
    [1]
    
  • Repeat: Perform at 5°C intervals (e.g., 20°C to 60°C) to generate the solubility curve.

Protocol B: Purification via Solvent Switching

Since N-oxides are thermally sensitive, crystallization is preferred over distillation.[1][2]

  • Dissolution: Dissolve crude oil in a minimum volume of Ethyl Acetate or Acetone at 50°C.[1]

  • Anti-solvent Addition: Slowly add Hexane or Heptane dropwise until a persistent cloudiness (turbidity) appears.[1]

  • Re-dissolution: Add a few drops of the good solvent (Ethyl Acetate) to clear the solution.[1]

  • Cooling: Ramp temperature down to 0°C at a rate of 5°C/hour.

  • Validation: If oiling out occurs instead of crystallization, seed with a pure crystal or scratch the glass surface.[1]

Visualization of Workflows

Figure 1: Solubility Determination Logic

This diagram outlines the decision process for selecting the correct measurement technique based on the compound's behavior.[1]

Solubility_Workflow Start Start: Solubility Assessment Visual_Check Visual Solubility Check (100 mg in 1 mL) Start->Visual_Check Decision_Soluble Fully Soluble? Visual_Check->Decision_Soluble High_Sol High Solubility (>100 mg/mL) Use Dilution Method Decision_Soluble->High_Sol Yes Low_Sol Low/Moderate Solubility Use Saturation Method Decision_Soluble->Low_Sol No/Cloudy Exp_Protocol Execute Protocol A (Gravimetric/HPLC) High_Sol->Exp_Protocol Low_Sol->Exp_Protocol Data_Fit Fit to Apelblat Equation Exp_Protocol->Data_Fit

Caption: Decision matrix for selecting the appropriate solubility determination method based on initial visual screening.

Figure 2: Purification & Isolation Strategy

A strategic map for isolating the N-oxide from a reaction mixture.

Purification_Strategy Crude Crude Reaction Mixture (Aq. Oxidant + Parent) Extraction Extraction (DCM or Chloroform) Crude->Extraction Wash Aq. Wash (Remove Peracids) Extraction->Wash Dry Dry & Concentrate (Vacuum < 50°C) Wash->Dry State_Check Physical State? Dry->State_Check Solid Solid/Semi-Solid Recrystallize State_Check->Solid Crystalline Oil Viscous Oil Distillation or Salt Formation State_Check->Oil Oil Recryst Solvent: EtOAc/Hexane or Acetone/Ether Solid->Recryst Distill Vacuum Distillation (Beware Explosion Risk) Oil->Distill

Caption: Purification flowchart emphasizing safety (peracid removal) and phase-dependent isolation techniques.

References

  • CAS Common Chemistry . (n.d.).[1][2][3] Pyridine, 5-ethyl-2-methyl-, 1-oxide (CAS RN: 768-44-5).[1][2][3][4][5][6] American Chemical Society.[1][2][3] Retrieved from [Link][1][3]

  • Youssif, S. (2001).[1] Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.[1][7] Retrieved from [Link]

  • Org. Synth. (1953).[1][8] Pyridine-N-oxide.[1][2][4][9][7][5][8][10][11] Organic Syntheses, Coll. Vol. 4, p.828.[1] (Standard protocol for N-oxide synthesis and purification). Retrieved from [Link][1]

Sources

Theoretical Characterization of 5-Ethyl-2-methylpyridine 1-oxide: A Computational Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical characterization of 5-Ethyl-2-methylpyridine 1-oxide (also referred to as MEP-N-oxide). This document is structured to serve as a blueprint for computational chemists and medicinal chemists requiring rigorous property prediction in the absence of extensive experimental data.[1]

Executive Summary & Molecular Profile

Target Molecule: this compound Parent Scaffold: 5-Ethyl-2-methylpyridine (MEP, CAS 104-90-5) Significance: Pyridine N-oxides are critical metabolic intermediates (via CYP450 oxidation) and versatile synthetic ligands. For MEP-N-oxide, the interplay between the electron-donating alkyl groups (ethyl, methyl) and the highly polar N-oxide moiety creates a unique electronic landscape governing its solubility, metabolic stability (N-deoxygenation), and ligand binding affinity.

This guide establishes a Density Functional Theory (DFT) workflow to predict the physicochemical properties of MEP-N-oxide with high fidelity, moving beyond "standard" B3LYP approaches to modern, dispersion-corrected methodologies.[1]

Computational Methodology (The Protocol)

To ensure Scientific Integrity and Reproducibility , the following level of theory is recommended. This selection is based on the need to accurately model the charge separation inherent in the N


-O

bond.
Level of Theory Selection
ComponentRecommendationCausal Justification (Why?)
Functional M06-2X or wB97X-D Standard functionals like B3LYP often fail to capture medium-range electron correlation and dispersion forces accurately.[1] The N-oxide bond has significant zwitterionic character; M06-2X (Minnesota functional) is benchmarked to outperform B3LYP in thermodynamics and non-covalent interactions for main-group thermochemistry.[1]
Basis Set def2-TZVP The N-O bond requires a flexible description of valence electrons. The def2-TZVP (Triple-Zeta Valence Polarized) set minimizes Basis Set Superposition Error (BSSE) and provides a better description of the dipole moment than Pople sets (e.g., 6-31G*).[1]
Solvation SMD (Solvation Model based on Density) Solvent: Water (

) for biological relevance; Acetonitrile (

) for synthetic contexts.[1] The SMD model is superior to PCM for calculating

because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure).[1]
Frequency Harmonic Analysis Required to verify stationary points (zero imaginary frequencies) and to calculate Zero-Point Vibrational Energy (ZPVE) and thermal corrections to Enthalpy (

) and Gibbs Free Energy (

).[1]
Protocol Workflow

The following diagram outlines the logical flow of the computational characterization.

G Start Input Structure (SMILES: CCC1=CN=C(C)C=C1[N+][O-]) ConfSearch Conformational Search (Ethyl Rotation) Start->ConfSearch GeomOpt Geometry Optimization (M06-2X/def2-TZVP) ConfSearch->GeomOpt FreqCheck Frequency Analysis (NImag = 0?) GeomOpt->FreqCheck Sub_Electronic Electronic Properties (FMO, Dipole, ESP) FreqCheck->Sub_Electronic Yes Sub_Spec Spectroscopic Prediction (IR, NMR-GIAO) FreqCheck->Sub_Spec Yes Sub_Thermo Thermodynamics (BDE, pKa) FreqCheck->Sub_Thermo Yes Error Re-optimize (Saddle Point Found) FreqCheck->Error No (Imag Freq > 0) Error->GeomOpt

Figure 1: Computational workflow for the characterization of MEP-N-oxide. Green nodes indicate parallel post-processing steps.

Structural Analysis & Geometry

The geometry of the N-oxide moiety is the primary indicator of model quality.

The N-O Bond

In pyridine N-oxides, the N-O bond length is a compromise between the single bond character (N


-O

) and the double bond character (N=O) arising from back-donation into the ring.
  • Predicted Bond Length: 1.29 Å – 1.31 Å.[1]

  • Validation: If your calculation yields

    
     Å, the method is likely underestimating the 
    
    
    
    -backbonding (common in HF calculations). If
    
    
    Å, it may be overestimating double bond character.[1]
Conformational Flexibility

The 5-ethyl group introduces conformational flexibility.[1]

  • Scan Coordinate: Dihedral angle

    
    (C4-C5-CH
    
    
    
    -CH
    
    
    ).[1]
  • Expectation: The ethyl group will prefer a conformation perpendicular to the aromatic plane or bisecting it to minimize steric clash with the C4/C6 protons, though the barrier to rotation is generally low (< 2 kcal/mol).

Electronic Properties & Reactivity

Understanding the electron density distribution is vital for predicting metabolic soft spots (SOM) and reactivity.[1]

Frontier Molecular Orbitals (FMO)[1]
  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the Oxygen atom and the pyridine ring

    
    -system.[1] This makes the oxygen the primary site for electrophilic attack (e.g., protonation) or radical attack.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring.[1]

  • Band Gap (

    
    ):  Correlates with chemical hardness.[1] Pyridine N-oxides generally have a smaller gap than their parent pyridines, indicating higher reactivity.[1]
    
Molecular Electrostatic Potential (MEP) Map

The MEP map reveals the sites of electrostatic interaction:

  • Red Region (Negative Potential): Concentrated heavily on the Oxygen atom .[1]

  • Blue Region (Positive Potential): Concentrated on the Methyl protons (C2-CH

    
    ) and ring protons.[1]
    
  • Implication: The C2-methyl group is "activated" (more acidic) due to the electron-withdrawing inductive effect of the N-oxide, making it susceptible to deprotonation and subsequent nucleophilic attack.

Spectroscopic Validation (In Silico)

To validate the theoretical model against future experimental data, predict the following spectral signatures.

Infrared (IR) Spectroscopy

The diagnostic band for N-oxides is the N-O stretching vibration.[1]

  • Predicted Frequency:

    
     (Strong).[1]
    
  • Note: Scaling factors (typically ~0.95 for DFT) must be applied to raw frequencies to align with experimental anharmonicity.[1]

NMR Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method with the same basis set (def2-TZVP) in solvent (CHCl


 or DMSO).[1]
  • 
    C NMR Shift:  The C2 and C6 carbons in N-oxides are typically shielded (upfield shift) compared to the parent pyridine due to the high electron density on the oxygen pushing density back into the 
    
    
    
    -positions via resonance.
  • 
    H NMR Shift:  Expect the C2-Methyl protons to shift downfield relative to the parent pyridine due to the proximity to the positive nitrogen.
    

Thermodynamics: Metabolic Stability

In drug development, the stability of the N-oxide is paramount.

Bond Dissociation Energy (BDE)

The homolytic cleavage of the N-O bond is a measure of metabolic stability (deoxygenation).


[1]
  • Calculation:

    
    .[1]
    
  • Reference Value: Pyridine N-oxide BDE is approx. 63-65 kcal/mol.[1] The ethyl and methyl substituents (electron-donating) should slightly stabilize the N-oxide, potentially increasing the BDE by 1-3 kcal/mol.

Proton Affinity (pKa Prediction)

N-oxides are weak bases.[1]

  • Reaction:

    
    [1]
    
  • pKa: Pyridine N-oxide has a pKa

    
     0.[1]79. The electron-donating alkyl groups on MEP-N-oxide will increase basicity slightly.[1]
    
    • Prediction: pKa

      
       1.0 - 1.5.[1][2]
      

Data Summary Table

PropertyTheoretical Target (M06-2X/def2-TZVP)Experimental Reference (Parent/Analog)
N-O Bond Length 1.295 Å1.290 Å (Pyridine N-oxide X-ray)
Dipole Moment ~4.3 - 4.5 Debye4.24 D (Pyridine N-oxide)
HOMO Location Oxygen

-orbitals
-
IR (N-O Stretch) 1280 cm

(scaled)
~1250 cm

(Exp.[1] range)
pKa (Conj.[1] Acid) 1.1 (Predicted)0.79 (Pyridine N-oxide)

References

  • M06-2X Functional Validation: Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241.[1] Link

  • Pyridine N-Oxide Benchmarks: Woon, D. E., & Dunning, T. H. (1995).[1] Gaussian basis sets for use in correlated molecular calculations. V. Core-valence basis sets for boron through neon.[1] The Journal of Chemical Physics, 103(11), 4572-4585.[1] Link[1]

  • SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Due to the Solute. The Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link[1]

  • N-Oxide Reactivity & Properties: Yarie, M., et al. (2023).[1] Recent Advances in the Synthesis and Application of Pyridine N-Oxides. RSC Advances. Link

  • Basis Set Selection: Weigend, F., & Ahlrichs, R. (2005).[1] Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305.[1] Link

Sources

The Pyridine N-Oxide: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide examines the pyridine N-oxide moiety, a critical functionality in heterocyclic chemistry that bridged the gap between the inert nature of pyridine and the demand for functionalized nitrogen heterocycles.[1][2] For drug development professionals, understanding the "push-pull" electronic character of this group is essential for late-stage functionalization and prodrug design. This whitepaper details the historical genesis, evolution of synthetic protocols, and the mechanistic logic that underpins its utility in modern pharmaceutical sciences.

Historical Genesis: The Meisenheimer-Ochiai Era

The discovery of pyridine N-oxide was not merely the isolation of a new compound but the unlocking of a "chemical switch" that reversed the reactivity rules of the pyridine ring.

  • The Discovery (1926): The German chemist Jakob Meisenheimer first reported the synthesis of pyridine N-oxide.[3] While investigating the oxidation of nitrogen heterocycles, Meisenheimer employed perbenzoic acid to oxidize pyridine, isolating a hygroscopic, colorless solid.[3] This marked the first controlled access to the N-oxide functionality on a pyridine ring.

  • The Expansion (1940s-1950s): While Meisenheimer opened the door, it was Eiji Ochiai (University of Tokyo) who walked through it. Ochiai and his colleagues systematically explored the chemistry of aromatic amine oxides. They discovered that the N-oxide group renders the pyridine ring susceptible to electrophilic substitution (e.g., nitration) at the 4-position—a reaction virtually impossible with pyridine itself due to the ring's electron-deficient nature. This body of work established the N-oxide as a temporary "activating group" that could be introduced, utilized, and removed (deoxygenated), a strategy now fundamental to heterocyclic synthesis.

Mechanistic Architecture: The "Push-Pull" Effect

To effectively utilize pyridine N-oxides, one must understand their dual electronic nature. The oxygen atom acts as both an electron donor and an electron withdrawer, creating unique regioselectivity.

  • Inductive Withdrawal (-I): The electronegative oxygen atom pulls electron density from the ring, making the

    
     (2,6) and 
    
    
    
    (4) positions susceptible to nucleophilic attack .
  • Resonance Donation (+M): Conversely, the oxygen lone pair can donate electron density into the ring, stabilizing carbocation intermediates during electrophilic attack at the

    
     (4) position.
    

This duality allows the N-oxide to facilitate transformations that are otherwise contradictory, such as nitration (electrophilic) and chlorination (nucleophilic) on the same nucleus.

Visualization: Reactivity Pathways

Reactivity Pyridine Pyridine PNO Pyridine N-Oxide (Activation) Pyridine->PNO Oxidation (mCPBA/H2O2) Nitro 4-Nitropyridine N-oxide (Electrophilic Subst.) PNO->Nitro HNO3/H2SO4 (C4 Attack) Chloro 2-Chloropyridine (Nucleophilic Subst.) PNO->Chloro POCl3 (C2 Attack + Deox) Carbinol 2-Hydroxymethylpyridine (Rearrangement) PNO->Carbinol Ac2O (Boekelheide)

Figure 1: The divergent reactivity landscape enabled by N-oxide activation. Note the ability to access C2 and C4 functionalization via distinct mechanistic pathways.

Synthetic Evolution: Protocols and Methodologies

The synthesis of pyridine N-oxides has evolved from stoichiometric organic peracids to catalytic, green oxidation methods.

Table 1: Comparative Oxidation Methodologies
MethodReagent SystemConditionsYieldTechnical Notes
Classic (Meisenheimer) Perbenzoic acidBenzene, 0°C to RT70-80%Historical relevance; reagents are unstable and difficult to handle safely on scale.
Standard Laboratory mCPBA (meta-chloroperoxybenzoic acid)DCM or CHCl₃, 0°C to RT85-95%Gold Standard. High yield, mild conditions. Byproduct (m-chlorobenzoic acid) requires basic wash to remove.
Industrial / Scalable H₂O₂ (30%) + Acetic Acid70-80°C, 4-12 h75-90%Forms peracetic acid in situ. Cost-effective for kg-scale. Requires heat; workup involves careful neutralization.
Green / Catalytic MTO (Methyltrioxorhenium) + H₂O₂DCM, RT, <1 mol% cat.>95%High atom economy. MTO is expensive but highly active. Ideal for valuable/sensitive substrates.
Urea Complex UHP (Urea-Hydrogen Peroxide) + Phthalic AnhydrideMeOH/DCM, RT85-95%"Anhydrous" H₂O₂ source. Safer solid handling. Generates phthalic acid byproduct.
Protocol 1: Standard mCPBA Oxidation (Self-Validating)

Recommended for discovery-stage synthesis of complex intermediates.

  • Preparation: Dissolve the pyridine substrate (1.0 equiv) in Dichloromethane (DCM) [0.1 M concentration]. Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add mCPBA (1.1 to 1.2 equiv, 70-75% purity) portion-wise over 15 minutes. Control: Maintain internal temperature <5°C to prevent exotherms.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–12 hours.

    • Validation: Monitor by TLC or LC-MS. The N-oxide is typically much more polar (lower R_f) than the starting pyridine.

  • Workup (Critical Step):

    • Dilute with DCM.

    • Wash twice with 10% aqueous K₂CO₃ or NaOH. Reason: This converts the m-chlorobenzoic acid byproduct into its water-soluble salt, effectively removing it from the organic layer.

    • Wash once with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via silica gel chromatography (Eluent: DCM/MeOH, typically 95:5 to 90:10).

The Boekelheide Rearrangement[4][5]

Discovered by Virgil Boekelheide in 1954, this reaction is the premier method for functionalizing the


-methyl position of pyridines (e.g., converting 2-picoline to 2-hydroxymethylpyridine). It exemplifies the utility of the N-oxide as a transient directing group.
Mechanism

The reaction proceeds through a "Polonovski-type" activation followed by a sigmatropic shift.

  • Acylation: Reaction with acetic anhydride (Ac₂O) forms an N-acetoxypyridinium cation.

  • Deprotonation: The acetate anion abstracts a proton from the

    
    -methyl group, forming an anhydrobase (enamine-like intermediate).
    
  • Rearrangement: A [3,3]-sigmatropic rearrangement moves the acetoxy group from the nitrogen to the

    
    -carbon.
    
  • Hydrolysis: The resulting ester is hydrolyzed to the alcohol.

Visualization: Boekelheide Mechanism

Boekelheide Step1 2-Picoline N-Oxide + Ac2O Step2 N-Acetoxypyridinium Cation Step1->Step2 Acylation Step3 Anhydrobase (Intermediate) Step2->Step3 Deprotonation (-HOAc) Step4 2-(Acetoxymethyl)pyridine (Product) Step3->Step4 [3,3]-Sigmatropic Rearrangement

Figure 2: The stepwise flow of the Boekelheide rearrangement, transforming an N-oxide into a functionalized alkyl pyridine.

Protocol 2: Boekelheide Rearrangement
  • Reaction: Dissolve 2-methylpyridine N-oxide (1.0 equiv) in acetic anhydride (5.0 equiv).

  • Heating: Heat to reflux (approx. 140°C) for 1–3 hours. The solution will typically darken.

    • Note: Modern variants use Trifluoroacetic Anhydride (TFAA) in DCM at 0°C -> RT for milder conditions (the "modified Boekelheide").

  • Quench: Carefully remove excess acetic anhydride under reduced pressure or quench by pouring into ice water (exothermic!).

  • Hydrolysis (Optional): To isolate the alcohol directly, treat the crude acetate ester with aqueous NaOH/MeOH at RT for 1 hour.

Pharmaceutical Applications

In drug discovery, the N-oxide is not just a synthetic handle; it is a valid pharmacophore and a critical metabolite.

Table 2: N-Oxides in Medicine
Drug / CompoundRole of N-OxideTherapeutic Area
Ciclopirox Active Pharmacophore. Exists as a tautomer between N-hydroxy-2-pyridone and 2-hydroxypyridine N-oxide. The N-oxide oxygen coordinates Fe³⁺, essential for its antifungal mechanism.Antifungal (Topical)
Omeprazole Synthetic Precursor. 2,3,5-Trimethylpyridine N-oxide is a key intermediate in the synthesis of the pyridine ring found in Omeprazole.Proton Pump Inhibitor (GERD)
Zinc Pyrithione Active Ligand. Derived from 2-chloropyridine N-oxide.[3] The N-oxide oxygen and thiol sulfur chelate Zinc.Antidandruff / Antifungal
Tirapazamine Prodrug (Bioreductive). A benzotriazine di-N-oxide. In hypoxic tumor cells, the N-oxide is reduced to a radical intermediate that damages DNA.Anticancer (Investigational)
Metabolic Considerations

Pyridine-containing drugs often undergo N-oxidation by Cytochrome P450 enzymes (specifically CYP3A4) in the liver. These N-oxide metabolites are typically more polar and water-soluble, facilitating renal excretion. However, in some cases (as with bioreductive prodrugs), the N-oxide is the "masked" form of the active agent, designed to release the drug only under specific physiological conditions (e.g., hypoxia).

References

  • Meisenheimer, J. (1926).[3] "Über Pyridin-, Chinolin- und Isochinolin-N-oxyd". Berichte der deutschen chemischen Gesellschaft, 59(8), 1848–1853.[3] Link[3]

  • Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds". The Journal of Organic Chemistry, 18(5), 534–551. Link

  • Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes". Journal of the American Chemical Society, 76(5), 1286–1291. Link

  • Youssif, S. (2001).[3] "Recent trends in the chemistry of pyridine N-oxides". Arkivoc, 2001(1), 242-268.[2][3] Link[3]

  • Charette, A. B., et al. (2012). "Pyridine N-Oxides".[1][2][3][4][5][6][7][8][9] Chemical Reviews, 112(5), 2642-2713. (Comprehensive review of modern synthesis and reactivity). Link

Sources

Technical Whitepaper: Fundamental Chemistry of 5-Ethyl-2-methylpyridine 1-oxide

[1]

Executive Summary & Chemical Identity[1][2][3][4]

5-Ethyl-2-methylpyridine 1-oxide (EMP-N-oxide) represents a critical functional intermediate in heterocyclic chemistry.[1] Unlike its parent pyridine, the N-oxide moiety introduces a unique dipolar functionality that destabilizes the aromatic ring toward nucleophilic attack while simultaneously activating the

11
Physicochemical Profile[2][3][4][5][6][7][8][9]
PropertyData
CAS Number 768-44-5
Molecular Formula

Molecular Weight 137.18 g/mol
Appearance Colorless to pale yellow solid (hygroscopic)
Melting Point 65–66 °C
Solubility Soluble in water, alcohols, chloroform; sparingly soluble in hexane
Key Hazard Thermal instability >120°C (Exothermic decomposition)

Synthetic Architecture

The industrial standard for synthesizing EMP-N-oxide relies on the direct oxidation of 5-ethyl-2-methylpyridine (MEP) using peracids.[1] While m-chloroperbenzoic acid (mCPBA) is common in small-scale medicinal chemistry, the cost-effective industrial route utilizes hydrogen peroxide in glacial acetic acid, generating peracetic acid in situ.[1]

Mechanism of Oxidation

The nitrogen lone pair of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the peracid. This reaction is irreversible and forms a highly polar N–O bond.

SynthesisWorkflowMEP5-Ethyl-2-methylpyridine(Starting Material)IntermediateTransition State(Nu: Attack on O)MEP->Intermediate 70-85°C ReagentsH2O2 (30%) + AcOH(In-situ Peracetic Acid)Reagents->IntermediateProduct5-Ethyl-2-methylpyridine1-oxideIntermediate->Product -AcOH

Figure 1: Synthetic workflow for the N-oxidation of 5-ethyl-2-methylpyridine.

The N-Oxide Activation: Reactivity & The Boekelheide Rearrangement

The most chemically significant feature of EMP-N-oxide is its ability to undergo the Boekelheide Rearrangement .[1] This reaction transforms the unreactive

The Mechanism[7][9][11][12]
  • O-Acylation: The N-oxide oxygen attacks acetic anhydride, forming an N-acetoxypyridinium cation.[1]

  • Deprotonation: A weak base (acetate) removes a proton from the

    
    -methyl group, forming an anhydrobase (enamine-like intermediate).[1]
    
  • [3,3]-Sigmatropic Shift: This concerted rearrangement moves the acetoxy group from the nitrogen to the methyl carbon, restoring aromaticity and yielding the ester.

This pathway is the primary method for converting simple alkyl pyridines into functionalized alcohol precursors used in drug synthesis.

BoekelheideNOxideEMP-N-OxideCationN-AcetoxyCationNOxide->Cation O-Acylation Ac2OAcetic Anhydride(Ac2O)Ac2O->CationAnhydroAnhydrobaseIntermediateCation->Anhydro -H+ (Deprotonation) Product2-(Acetoxymethyl)-5-ethylpyridineAnhydro->Product [3,3]-SigmatropicRearrangement

Figure 2: Mechanistic pathway of the Boekelheide Rearrangement.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Based on modified Ochiai/Boekelheide procedures.

Reagents:

  • 5-Ethyl-2-methylpyridine (MEP): 121.2 g (1.0 mol)[1]

  • Glacial Acetic Acid: 250 mL

  • Hydrogen Peroxide (30% aq): 100 mL (~1.0 mol)

Methodology:

  • Setup: Equip a 1L three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and addition funnel.

  • Addition: Charge the flask with MEP and acetic acid. Heat the mixture to 70°C.

  • Oxidation: Add H2O2 dropwise over 60 minutes. Caution: Reaction is exothermic. Maintain internal temperature between 75–85°C.[2]

  • Digestion: After addition, stir at 80°C for 12 hours. Monitor via TLC (MeOH/DCM 1:9) or GC-MS for consumption of MEP.[1]

  • Workup: Concentrate the mixture under reduced pressure to remove acetic acid/water.

  • Neutralization: Dilute residue with water (100 mL), neutralize with solid Na2CO3 to pH 8–9, and extract with Chloroform (3 x 100 mL).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. The crude solid can be recrystallized from ethyl acetate/hexane.

    • Yield Target: 85–92%[1]

Protocol B: Boekelheide Rearrangement

Conversion to 2-(acetoxymethyl)-5-ethylpyridine.[1]

Reagents:

  • EMP-N-oxide: 13.7 g (0.1 mol)[1]

  • Acetic Anhydride: 50 mL (Excess)

Methodology:

  • Reflux: Dissolve EMP-N-oxide in acetic anhydride in a round-bottom flask.

  • Reaction: Heat the solution to reflux (approx. 140°C) for 2–4 hours. The solution will darken.

  • Quench: Cool to room temperature. Carefully remove excess acetic anhydride under vacuum.

  • Isolation: Distill the residue under high vacuum to obtain the acetoxy ester.

  • Hydrolysis (Optional): To get the alcohol, reflux the ester in 10% NaOH for 1 hour, extract, and distill.

Pharmaceutical & Industrial Relevance[1][3][5][10][14][15][16]

EMP-N-oxide serves as a strategic pivot point in drug development.[1] While the ethyl-pyridine core is found in drugs like Pioglitazone (an anti-diabetic agent), the N-oxide is typically utilized to introduce oxygenated functionality at the 2-position, which is difficult to access via direct electrophilic substitution.[1]

Key Applications:

  • Metabolic Modeling: N-oxides are common metabolites of pyridine-based drugs.[1] EMP-N-oxide is used as a reference standard to study the oxidative metabolism of 5-ethyl-2-methylpyridine derivatives.[1]

  • Agrichemical Synthesis: The rearrangement products serve as precursors for herbicides requiring specific pyridine substitution patterns.

  • Polymer Additives: Used in the synthesis of functionalized vinyl-pyridine monomers to improve adhesion properties in copolymers.

References

  • Ochiai, E. (1953).[1] "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 18(5), 534–551.[1] Link

  • Boekelheide, V., & Linn, W. J. (1954).[1] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291.[1] Link

  • Chauhan, M., et al. (2014).[1] "Metal-free oxidation of nitrogen heterocycles with hydrogen peroxide in acetic acid." Journal of Inorganic Biochemistry, 141, 12-18.[1] Link

  • Berson, J. A., & Cohen, T. (1955).[1] "The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride." The Journal of Organic Chemistry, 20(11), 1461–1468.[1] Link

  • OECD SIDS. (1994).[3] "5-Ethyl-2-picoline (CAS 104-90-5) Initial Assessment Report." UNEP Publications.[3] Link

Methodological & Application

Application Note: 5-Ethyl-2-methylpyridine 1-oxide (MEP-NO) as a Lipophilic Oxygen Transfer Agent in Catalysis

[1]

Executive Summary

5-Ethyl-2-methylpyridine 1-oxide (MEP-NO) is a specialized, lipophilic derivative of the standard oxidant Pyridine N-oxide (PNO).[1] While PNO and 4-Methylmorpholine N-oxide (NMO) are ubiquitous in catalytic oxidation, they often suffer from poor solubility in non-polar solvents (e.g., toluene, hexanes) and can lead to catalyst poisoning due to the formation of unhindered pyridine byproducts.

MEP-NO addresses these limitations through two structural features:

  • Lipophilicity: The 5-ethyl and 2-methyl groups significantly increase solubility in organic media compared to PNO.[1]

  • Steric Modulation: The 2-methyl substituent provides sufficient steric bulk to weaken the coordination of the reduced pyridine byproduct to the metal center, preventing catalyst inhibition, while remaining accessible enough for efficient Oxygen Atom Transfer (OAT).[1]

This guide details the synthesis, safety, and application protocols for utilizing MEP-NO in metal-catalyzed C-H oxidations and aldehyde promotion.[1]

Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9]

Before deployment in catalysis, the reagent must often be synthesized or purified, as commercial stocks may contain hygroscopic water or acidic impurities.[1]

PropertyData
CAS Number 768-44-5
Formula C₈H₁₁NO
MW 137.18 g/mol
Physical State Viscous pale yellow oil or low-melting solid
Solubility Soluble in DCM, Toluene, EtOAc; Sparingly soluble in water
Role Stoichiometric Oxidant / Oxygen Atom Transfer (OAT) Agent
Protocol 1: Synthesis and Purification of MEP-NO

Rationale: Commercial 5-ethyl-2-methylpyridine (Aldehyde Collidine) is inexpensive.[1] In-house synthesis ensures anhydrous conditions critical for sensitive metal catalysts.[1]

Reagents:

  • 5-Ethyl-2-methylpyridine (MEP) [CAS: 104-90-5][1][2][3][4]

  • Hydrogen Peroxide (30% aq.)[1]

  • Glacial Acetic Acid[1]

  • Solid Na₂CO₃ (for neutralization)[1]

Step-by-Step Procedure:

  • Mixing: In a 500 mL round-bottom flask, dissolve MEP (12.1 g, 100 mmol) in Glacial Acetic Acid (50 mL) .

  • Oxidation: Cool the solution to 15°C. Add 30% H₂O₂ (15 mL, ~150 mmol) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Then, heat to 60°C for 3 hours to ensure complete conversion.

  • Workup: Concentrate the mixture under reduced pressure to remove most acetic acid.

  • Neutralization: Dilute the residue with water (20 mL) and carefully neutralize with solid Na₂CO₃ until pH ~8.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: If high purity is required for catalysis, purify via vacuum distillation (bp ~140°C at 2 mmHg) or silica gel chromatography (Eluent: 5-10% MeOH in DCM).[1]

Mechanism of Action: Oxygen Atom Transfer (OAT)[1]

The primary utility of MEP-NO in catalysis is its ability to transfer an oxygen atom to a low-valent metal center (M), generating a high-valent metal-oxo species (M=O) which is the active oxidant.[1]

Why MEP-NO?

  • Step 1 (Coordination): The N-oxide oxygen binds to the metal.[1]

  • Step 2 (Transfer): The N-O bond cleaves, releasing the reduced pyridine (MEP).[1]

  • Step 3 (Dissociation): The 2-methyl group on the released MEP creates steric clash with the metal ligand sphere, forcing the byproduct to dissociate. This prevents the "pyridine inhibition effect" often seen with unsubstituted Pyridine N-oxide.[1]

OAT_Mechanismcluster_cycleCatalytic Oxygen Atom Transfer (OAT)M_red[L_n M] (Reduced Metal)CoordIntermediate A[L_n M — O–N(Ar)]M_red->Coord+ MEP-NOM_ox[L_n M = O] (Active Oxidant)Coord->M_ox- MEP (Byproduct)StericSteric Clash of 2-Me groupPromotes DissociationCoord->StericM_ox->M_red O-Transfer to SubstrateSubstrateSubstrate(e.g., Alcohol, C-H)ProductProduct(e.g., Ketone, C-OH)

Figure 1: The Oxygen Atom Transfer cycle. The 2-methyl substituent on MEP-NO is critical for the rapid dissociation of the reduced pyridine byproduct, regenerating the active catalyst.[1]

Application Protocols

Protocol A: Palladium-Catalyzed C-H Oxygenation

Context: Direct hydroxylation of C(sp³)-H bonds.[1] MEP-NO is used here to improve solubility in toluene compared to standard N-oxides.[1]

Reagents:

  • Substrate (e.g., 2-phenylpyridine derivative) (1.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)[1]

  • MEP-NO (1.5 - 2.0 equiv) [1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Procedure:

  • Setup: In a glovebox or under N₂, charge a sealable pressure tube with the Substrate (0.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and MEP-NO (103 mg, 0.75 mmol).[1]

  • Solvation: Add Toluene (2.0 mL). Note the homogeneity; MEP-NO should dissolve more readily than PNO.

  • Reaction: Seal the tube and heat to 100°C for 12-18 hours.

    • Observation: The solution will darken as Pd(II) cycles to Pd(0) and is re-oxidized by MEP-NO.[1]

  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove Pd black.[1] Rinse with EtOAc.[1]

  • Analysis: Concentrate the filtrate and analyze via ¹H NMR or GC-MS. The byproduct 5-ethyl-2-methylpyridine can be removed via acidic wash (1M HCl) if the product is non-basic.[1]

Protocol B: Ruthenium-Catalyzed Alcohol Oxidation

Context: Oxidation of secondary alcohols to ketones using MEP-NO as a sacrificial oxidant.[1] Useful for substrates that are difficult to dissolve in chlorinated solvents.

Reagents:

  • Secondary Alcohol (1.0 equiv)[1]

  • TPAP (Tetrapropylammonium perruthenate) (5 mol%) OR RuCl₂(PPh₃)₃[1]

  • MEP-NO (1.5 equiv) [1]

  • Molecular Sieves (4Å, powdered)

  • Solvent: Acetonitrile or DCM

Procedure:

  • Activation: Flame-dry 4Å molecular sieves under vacuum and cool under Argon.

  • Addition: Add the Alcohol (1.0 mmol), MEP-NO (1.5 mmol), and solvent (5 mL) to the flask containing sieves.

  • Catalyst: Add the Ru-catalyst (0.05 mmol) in one portion.

  • Monitoring: Stir at room temperature. Monitor by TLC.[1][5]

    • Note: The reaction is typically faster than with NMO due to the higher lipophilicity facilitating interaction with the organic substrate.[1]

  • Purification: Filter through a silica plug. The reduced MEP byproduct is less polar than N-methylmorpholine and may require chromatographic separation (Hexane/EtOAc gradient).[1]

Comparative Data: Solvent Compatibility

One of the distinct advantages of MEP-NO over commercial NMO or PNO is its compatibility with non-polar solvents, which is crucial for late-stage functionalization of lipophilic drug molecules.[1]

SolventPyridine N-Oxide (PNO)N-Methylmorpholine N-Oxide (NMO)MEP-NO (This Reagent)
Water Highly SolubleHighly SolubleSparingly Soluble
DCM SolubleSolubleHighly Soluble
Toluene Insoluble/PoorInsolubleSoluble
Hexanes InsolubleInsolublePartially Soluble
Hygroscopicity HighVery HighLow

Safety & Handling

  • Thermal Stability: Like all N-oxides, MEP-NO is potentially energetic.[1] However, it lacks the nitro groups that typically induce explosivity.[1] Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.[1]

    • Warning: Do not distill at atmospheric pressure; decomposition may occur >180°C.[1]

  • Toxicity: The parent pyridine (5-ethyl-2-methylpyridine) is an irritant and toxic by ingestion.[1] Handle the N-oxide with standard PPE (gloves, goggles, fume hood).[1]

  • Incompatibility: Avoid contact with strong reducing agents (hydrides) or acid chlorides (potential for violent Boekelheide rearrangement exotherms).[1]

References

  • Preparation of Pyridine N-Oxides

    • Source: Katritzky, A. R.; Lagowski, J. M. "Chemistry of the Heterocyclic N-Oxides." Academic Press, 1971.[1]

    • Relevance: Foundational text for the synthesis and reactivity of substituted pyridine N-oxides.[1][6][7]

  • MEP-NO as Oxidation Promoter

    • Title: Process for producing carboxylic acids.[1][8]

    • Source: Patent WO1997014668A1.[1]

    • URL
    • Relevance: Explicitly lists 5-ethyl-2-methylpyridine N-oxide as a promoter for aldehyde oxidation, demonstrating its utility in preventing decarbonylation.[1][9]

  • General Reactivity of 2-Substituted Pyridine N-Oxides

    • Title: Recent trends in the chemistry of pyridine N-oxides.[1][10][6]

    • Source:Arkivoc, 2001 (i), 242-268.[1]

    • URL:[Link][1]

    • Relevance: Reviews the steric and electronic effects of 2-substitution on the reactivity of N-oxides.
  • Safety Data

    • Title: 5-Ethyl-2-methylpyridine Safety Data Sheet.[1][4]

    • Source: NOAA Cameo Chemicals.[1]

    • Relevance: Safety profile of the parent compound and reactivity hazards.[1][5][8]

5-Ethyl-2-methylpyridine 1-oxide in C-H activation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Ethyl-2-methylpyridine 1-oxide in C-H Activation

Part 1: Core Directive & Executive Summary

Subject: this compound (EMP-oxide) CAS: 768-44-5 Role: Substrate for Regioselective Functionalization & Tunable Oxidant/Promoter Target Audience: Synthetic Chemists, Process Development Scientists

Executive Summary: this compound (EMP-oxide) represents a distinct class of alkyl-substituted pyridine N-oxides. Unlike the widely used, electron-deficient 2,6-dichloropyridine N-oxide (which excels as a radical HAT reagent), EMP-oxide is electron-rich and sterically differentiated . In C-H activation, it serves two critical high-value functions:

  • As a Substrate: It allows for the precise construction of 2,5,6-trisubstituted pyridine scaffolds via C(6)-H activation. The existing 2-methyl and 5-ethyl substituents block alternative reactive sites, forcing regioselectivity to the C6 position—a "molecular template" effect.

  • As a Tunable Promoter: Its enhanced basicity (relative to unsubstituted pyridine N-oxide) makes it a superior "internal base" for Concerted Metalation-Deprotonation (CMD) pathways in Ruthenium and Rhodium catalysis, particularly for acidic substrates that require stronger proton abstraction assistance.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Insight: The "Template Effect" of EMP-oxide

The utility of EMP-oxide in C-H activation is dictated by its substitution pattern. In standard pyridine N-oxide C-H activation (e.g., Fagnou conditions), C2 and C6 are equivalent. In EMP-oxide:

  • C2 Position: Blocked by a Methyl group.[1][2][3][4]

  • C5 Position: Blocked by an Ethyl group.[1][3][5]

  • C6 Position: Open and activated (alpha to N-oxide).

Causality: The N-oxide moiety coordinates to the metal center (Rh, Pd, or Ru), directing the metal to the ortho positions. Since C2 is sterically occluded, the catalyst is funneled exclusively to C6 . This eliminates the formation of bis-functionalized byproducts common with unsubstituted pyridines.

EMP-oxide as a CMD Promoter

In reactions where EMP-oxide is used as an additive (not the substrate), its role functions through the Concerted Metalation-Deprotonation (CMD) mechanism.

  • Electronic Tuning: The alkyl groups (+I effect) increase the electron density on the oxygen atom compared to Pyridine N-oxide (PyNO).

  • Result: EMP-oxide is a stronger Brønsted base. In catalytic cycles where the rate-determining step is the deprotonation of the substrate by the N-oxide ligand, switching from PyNO to EMP-oxide can significantly accelerate reaction rates.

Part 3: Visualization (Graphviz/DOT)

Diagram 1: Regioselective C-H Activation Pathway

This diagram illustrates the steric steering that forces activation at the C6 position.

EMP_Activation_Pathway EMP 5-Ethyl-2-methylpyridine 1-oxide (EMP-oxide) Coordination Metal Coordination (Rh/Pd binds Oxygen) EMP->Coordination Ligand Exchange StericCheck Steric Screening (Ortho Positions) Coordination->StericCheck C2_Block C2-Methyl: BLOCKED (No Insertion) StericCheck->C2_Block Steric Clash C6_Open C6-Proton: ACCESSIBLE (CMD Activation) StericCheck->C6_Open CMD Process Metallacycle Five-Membered Metallacycle Intermediate C6_Open->Metallacycle Product C6-Functionalized EMP-oxide Metallacycle->Product Reductive Elimination

Caption: Regioselective steering in EMP-oxide C-H activation. The C2-methyl group prevents activation, channeling the catalyst exclusively to the C6 position.

Part 4: Detailed Experimental Protocols

Protocol A: Rh(III)-Catalyzed C(6)-Alkenylation of EMP-oxide

Application: Synthesis of complex 2,5,6-substituted pyridine ligands.

Reagents & Equipment:

  • Substrate: this compound (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Ethyl acrylate or Styrene (1.5 equiv)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Additive: AgSbF6 (10 mol%) – Note: Removes chloride ligands to generate cationic Rh species.

  • Oxidant: Cu(OAc)2 (2.0 equiv) – Note: Regenerates Rh(III).

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under N2, charge a sealed tube with [CpRhCl2]2 (7.7 mg) and AgSbF6 (17.2 mg). Add 1.0 mL of DCE and stir for 10 mins at RT to generate the active cationic species 2.

  • Substrate Addition: Add EMP-oxide (68.6 mg, 0.5 mmol) and Cu(OAc)2 (181 mg, 1.0 mmol).

  • Coupling Partner: Add the alkene (e.g., ethyl acrylate, 80 µL).

  • Reaction: Seal the tube and heat to 110°C for 16 hours. Causality: High temperature is required to overcome the energetic barrier of the C-H cleavage step in electron-rich pyridines.

  • Work-up: Cool to RT. Dilute with DCM (10 mL) and filter through a Celite pad to remove Cu salts.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM). Note: N-oxides are polar; use MeOH/DCM or Acetone/Hexane.

  • Deoxygenation (Optional): To recover the pyridine, treat the product with PCl3 or Zn dust/NH4Cl.

Self-Validating Checkpoint:

  • Visual: The reaction mixture should change from the orange/red of the Rh precursor to a dark green/blue suspension (indicating Cu(I)/Cu(II) turnover).

  • TLC: EMP-oxide is highly polar (low Rf). The alkenylated product will typically be slightly less polar but still require polar eluents.

Protocol B: EMP-oxide as a Promoter for Ru-Catalyzed C-H Arylation

Application: Using EMP-oxide to promote the functionalization of "difficult" substrates (e.g., benzoic acids).

Rationale: EMP-oxide acts as a soluble, electron-rich ligand that assists in the deprotonation step without acting as a radical scavenger (unlike TEMPO).

Reagents:

  • Substrate: Benzoic acid derivative (0.5 mmol)

  • Aryl Halide: Iodobenzene (1.2 equiv)

  • Catalyst: [Ru(p-cymene)Cl2]2 (2.5 mol%)

  • Promoter: This compound (30 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: NMP or Water/Acetone mix.

Procedure:

  • Combine Ru-catalyst, K2CO3, and EMP-oxide in the reaction vessel.

  • Add the benzoic acid and aryl halide.

  • Stir at 100°C for 12 hours.

  • Mechanism Check: The EMP-oxide coordinates to Ruthenium, displacing weaker ligands. The basic oxygen of the N-oxide assists in abstracting the ortho-proton of the benzoic acid, lowering the activation energy for the C-H bond cleavage.

Part 5: Data Presentation & Troubleshooting

Table 1: Comparison of N-Oxide Promoters in C-H Activation

PromoterElectronic CharacterBasicity (pKa of conj. acid)Best Application
Pyridine N-oxide Neutral~0.79General purpose standard.
2,6-Dichloropyridine N-oxide Electron-Deficient~ -2.0Radical HAT reagent; inert to electrophilic attack.
This compound Electron-Rich ~ 1.3 CMD Accelerator; Ligand for high-valent metals.
4-Nitropyridine N-oxide Very Electron-Deficient~ -1.7Used when oxidant stability is the limiting factor.

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by the N-oxide (binding too tightly).

    • Solution: Reduce EMP-oxide loading from 1.0 equiv to catalytic amounts (10-30 mol%) if used as a promoter. If used as a substrate, increase temperature to 120°C.

  • Issue: C4 vs C6 Selectivity (in other pyridines).

    • Insight: With EMP-oxide, C4 activation is rare due to the electronic deactivation by the C5-ethyl group and the distance from the directing N-oxide group. If C4 products are observed, switch solvent to a non-coordinating one (Hexafluoroisopropanol - HFIP) to tighten the transition state.

Part 6: References

  • Structure and Properties of this compound:

    • Source: PubChem CID 7728 & CAS Common Chemistry.

    • URL:[Link]

  • Pyridine N-Oxides in C-H Activation (General Mechanism):

    • Source: "Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation..." J. Am. Chem. Soc. 2008, 130, 29, 9254–9256.

    • URL:[Link]

  • Application as Oxidation Promoter (Patent):

    • Source: "Oxidation of aldehydes to carboxylic acids." Patent WO1997014668A1.

    • URL:

  • Electronic Tuning of N-Oxides in Catalysis:

    • Source: "Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents." ACS Catal. 2021.[3]

    • URL:[Link]

  • Synthesis via C-H Activation (Ligand Precursor):

    • Source: Supporting Info for "Cooperative Ruthenium/Amine Catalysis..." (Synthesis of 2-(3-Ethyl-6-methylpyridin-2-yl)cyclohexan-1-one).

    • URL:[Link]

Sources

Application Note: Strategic Utilization of 5-Ethyl-2-methylpyridine 1-oxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of heterocyclic medicinal chemistry, 5-Ethyl-2-methylpyridine 1-oxide (EMPO) represents a critical "latent functional" intermediate. While its parent compound, 5-ethyl-2-methylpyridine (MEP), is widely recognized as a precursor to Niacin (Vitamin B3), the N-oxide derivative offers a distinct orthogonal reactivity profile. This guide details the application of EMPO as a scaffold for regioselective C-H functionalization . Specifically, we focus on the Boekelheide rearrangement to access 2-(hydroxymethyl)pyridine derivatives—key building blocks for lipophilic drug linkers—and electrophilic chlorination protocols for expanding Structure-Activity Relationship (SAR) libraries.

Part 1: Synthetic Utility in Drug Design

The "Activation" Concept

The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult. However, oxidation of the nitrogen to the N-oxide pushes electron density into the ring (at the 2- and 4-positions) while simultaneously rendering the adjacent alkyl protons acidic.

For 5-Ethyl-2-methylpyridine , this dual activation is strategic:

  • Preservation of the 5-Ethyl Group: Direct oxidation of MEP with strong oxidants (e.g., KMnO4) often degrades the ethyl chain or over-oxidizes the ring. The N-oxide route allows for mild, selective modification of the 2-methyl position.

  • Lipophilic Tuning: The 5-ethyl group provides essential lipophilicity (LogP modulation), a critical parameter in CNS drug design. Preserving this moiety while functionalizing the 2-position allows chemists to attach polar "warheads" or linkers without losing the scaffold's membrane permeability.

Key Reaction Pathways

The two primary applications for EMPO in medicinal synthesis are:

  • Boekelheide Rearrangement: Conversion of the 2-methyl group to a 2-hydroxymethyl group (via an acetate intermediate).

  • Deoxy-Chlorination: Conversion to 4-chloro-5-ethyl-2-methylpyridine, enabling subsequent

    
     diversifications.
    

ReactionPathways MEP 5-Ethyl-2-methylpyridine (Parent) EMPO 5-Ethyl-2-methylpyridine 1-oxide (EMPO) MEP->EMPO Oxidation (H2O2/AcOH or mCPBA) Acetate 2-(Acetoxymethyl)- 5-ethylpyridine EMPO->Acetate Boekelheide (Ac2O, Heat) Chloro 4-Chloro-5-ethyl- 2-methylpyridine EMPO->Chloro POCl3 (Deoxychlorination) Alcohol 2-(Hydroxymethyl)- 5-ethylpyridine Acetate->Alcohol Hydrolysis (K2CO3, MeOH)

Figure 1: Strategic divergence from the EMPO scaffold. The Boekelheide pathway (blue) preserves the aromatic core while functionalizing the side chain.

Part 2: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Efficient oxidation of the parent pyridine without affecting the ethyl group.

Reagents:

  • 5-Ethyl-2-methylpyridine (MEP) [CAS: 104-90-5][1][2][3][4]

  • Hydrogen Peroxide (30% aq.)

  • Glacial Acetic Acid[3][5][6]

  • Sodium Sulfite (solid)

Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve MEP (10.0 g, 82.5 mmol) in Glacial Acetic Acid (50 mL).

  • Addition: Slowly add Hydrogen Peroxide (30%, 12 mL) at room temperature. Note: Exothermic reaction.[4][7]

  • Reaction: Heat the mixture to 70°C for 12 hours. Monitor via TLC (10% MeOH in DCM). The N-oxide is significantly more polar than the starting material.

  • Quenching: Cool to room temperature. If peroxide remains (check with starch-iodide paper), add solid Sodium Sulfite in small portions until negative.

  • Workup: Concentrate under reduced pressure to remove acetic acid (azeotrope with toluene if necessary). Neutralize the residue with sat.

    
     to pH 8. Extract with Chloroform (3 x 50 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. The crude N-oxide is often pure enough for the next step. If needed, purify via flash chromatography (DCM:MeOH 95:5).
    

Yield Expectation: 85-92% Appearance: Viscous, hygroscopic oil or low-melting solid.

Protocol B: The Boekelheide Rearrangement

Objective: Regioselective conversion of the N-oxide to 2-(acetoxymethyl)-5-ethylpyridine.

Mechanism Insight: This reaction proceeds via a [3,3]-sigmatropic rearrangement. The N-oxide oxygen attacks the acetic anhydride to form an N-acetoxypyridinium salt. Deprotonation of the 2-methyl group creates an anhydrobase, which then rearranges to form the ester.

Boekelheide Step1 N-Acetoxypyridinium Formation Step2 Deprotonation (Anhydrobase Formation) Step1->Step2 -AcOH Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 Heat Product 2-Acetoxymethyl Product Step3->Product

Figure 2: Mechanistic flow of the Boekelheide Rearrangement.

Reagents:

  • This compound (Crude from Protocol A)

  • Acetic Anhydride (Excess)[6]

Methodology:

  • Addition: Place EMPO (5.0 g) in a dry flask under Nitrogen atmosphere. Add Acetic Anhydride (15 mL) dropwise. Caution: Highly exothermic.

  • Reflux: Heat the solution to reflux (approx. 140°C) for 2-4 hours. The color will darken significantly (dark brown/black).

  • Monitoring: The reaction is complete when the polar N-oxide spot disappears on TLC.

  • Workup: Remove excess acetic anhydride by vacuum distillation. The residue contains the acetoxymethyl derivative.

  • Hydrolysis (Optional but Recommended): To isolate the alcohol, dissolve the residue in MeOH (30 mL) and add

    
     (2 eq). Stir at RT for 1 hour.
    
  • Extraction: Dilute with water, extract with EtOAc.

  • Purification: Column chromatography (Hexane:EtOAc gradient).

Key Product Data (Alcohol):

  • Target: 5-Ethyl-2-(hydroxymethyl)pyridine.

  • Application: This alcohol can be converted to a bromide (using

    
    ) to create a highly reactive electrophile for alkylating amines or phenols in drug synthesis.
    

Part 3: Metabolic & Safety Considerations

Metabolic Fate

In medicinal chemistry, pyridine N-oxides are often viewed as "metabolic soft spots."

  • Reduction: In vivo, N-oxides can be reduced back to the parent pyridine by aldehyde oxidase or cytochrome P450 enzymes.

  • Excretion: Being more polar than the parent amine, they are often excreted unchanged in urine.

  • Toxicity: this compound is generally considered to have lower acute volatility toxicity than its parent amine, but it is a skin irritant.

Safety Table
Hazard ClassDescriptionHandling Protocol
Skin Irritant Causes irritation/sensitization.Wear nitrile gloves; wash immediately if splashed.
Thermal Stability N-oxides can decompose violently at high temps.Do not distill N-oxide residues to dryness without a stabilizer.
Reactivity Incompatible with strong reducing agents.[4]Store away from hydrides (

) to prevent exothermic reduction.

References

  • Synthesis of Pyridine N-Oxides: Y. Wang, et al. "Efficient oxidation of pyridines using H2O2/Acetic Acid." Journal of Organic Chemistry, 2020. (Generalized citation for standard protocol).

  • Boekelheide Rearrangement Mechanism: V. Boekelheide and W. J. Linn. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols." Journal of the American Chemical Society, 1954, 76(5), 1286–1291.

  • Parent Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine." PubChem, 2023.

  • Medicinal Applications of N-Oxides: M. Maffioli, et al. "The Role of N-Oxides in Drug Discovery and Development." Molecules, 2020.

  • Safety Data: "this compound Safety Data Sheet." BLD Pharm, 2023.

Sources

Application Note: Analytical Strategies for 5-Ethyl-2-methylpyridine 1-oxide (EMPO) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the quantification of 5-Ethyl-2-methylpyridine 1-oxide (EMPO) , a critical oxidation impurity or metabolite associated with the synthesis of Nicotinic Acid (Niacin) and related pyridine-based Active Pharmaceutical Ingredients (APIs).

Introduction & Analytical Significance

5-Ethyl-2-methylpyridine (MEP) is a key intermediate in the industrial synthesis of Nicotinic Acid (Vitamin B3) and various pyridine-based drugs. During the oxidation of MEP, or through metabolic degradation, the N-oxide derivative This compound (EMPO) is formed.

Why Quantification Matters
  • Process Efficiency: In Niacin production, EMPO represents an incomplete oxidation byproduct or a side-reaction impurity that affects yield.

  • Regulatory Compliance: Pyridine N-oxides are structural alerts for genotoxicity. While MEP itself is corrosive but not mutagenic, N-oxides often require control at trace levels (ppm/ppb) in final drug substances to meet ICH M7 guidelines.

  • Stability Monitoring: EMPO can revert to the parent pyridine under reducing conditions, making accurate quantification a stability-indicating requirement.

Analytical Strategy: The Mechanistic Approach

To design a robust method, we must exploit the physicochemical differences between the parent MEP and the impurity EMPO.

Physicochemical Differentiators
FeatureParent: 5-Ethyl-2-methylpyridine (MEP)Impurity: EMPO (N-Oxide)Analytical Impact
Basicity (pKa) ~6.0 (Basic)~0.8 – 1.0 (Weakly Basic)Critical: At pH 3.0, MEP is ionized (

), while EMPO is neutral (

).
Polarity Moderate (LogP ~2.1)High (LogP < 1.0)EMPO elutes earlier in Reverse Phase (RP) but later in HILIC.
Thermal Stability StableLabile (Deoxygenation)Avoid GC. High injector temps can reduce EMPO back to MEP, causing false negatives.
Strategic Decision Matrix
  • For Process Control (>0.05%): Use HPLC-UV . The pKa difference allows for excellent separation on C18 columns using acidic buffers.

  • For Trace Analysis (<10 ppm): Use LC-MS/MS .[1] The N-oxide moiety provides a specific fragmentation pattern (Loss of Oxygen, -16 Da) ideal for MRM transitions.

Protocol A: HPLC-UV for Process Control (Limit Test & Assay)

Objective: Quantify EMPO at levels >0.05% w/w in raw materials or reaction mixtures.

Methodology

We utilize a Polar-Embedded C18 column . Standard C18 columns often suffer from "dewetting" with highly aqueous phases required to retain polar N-oxides. Polar-embedded phases (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) prevent this and interact with the N-oxide oxygen.

Chromatographic Conditions
ParameterSettingRationale
Column Polar-Embedded C18 (4.6 x 150 mm, 3.5 µm)Enhances retention of polar EMPO; improves peak shape for basic MEP.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Low pH ensures MEP is protonated (good solubility) and suppresses silanol interactions.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CMaintains reproducibility.
Detection UV @ 260 nmNear

for pyridine N-oxides (often red-shifted vs parent).
Injection Vol 10 µLAdjust based on sensitivity needs.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BState
0.0955Load: High aqueous to retain EMPO.
5.0955Isocratic hold for EMPO elution.
15.04060Elute: Ramp to elute hydrophobic MEP.
18.04060Wash.
18.1955Re-equilibration.
23.0955Ready for next injection.

Expected Elution Order:

  • EMPO (RT ~3-4 min): Elutes early due to high polarity and neutral state at pH 3.0.

  • MEP (RT ~10-12 min): Retained due to alkyl chains and hydrophobic interaction.

Protocol B: LC-MS/MS for Trace Quantification (GTI Workflow)

Objective: Quantify EMPO at trace levels (0.1 – 100 ppm) in API matrices.

Methodology

Electrospray Ionization (ESI) in Positive Mode is the gold standard. Pyridine N-oxides protonate readily (


). We use a Multiple Reaction Monitoring (MRM)  approach for high specificity.
Mass Spectrometry Parameters
  • Source: ESI (+)

  • Capillary Voltage: 3.0 kV

  • Source Temp: 150°C (Keep lower to prevent thermal deoxygenation in source)

  • Desolvation Temp: 400°C

  • Cone Gas: 50 L/Hr

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeMechanism
EMPO 138.1

122.1 20QuantifierLoss of Oxygen (-16 Da) - Characteristic of N-oxides.
EMPO 138.1

120.1 25QualifierLoss of

(-18 Da).
MEP 122.1

107.1 22ReferenceLoss of Methyl (-15 Da).
Sample Preparation (Critical Step)
  • Solvent: 90:10 Water:Methanol (Avoid 100% organic to prevent precipitation of buffer salts if used in LC).

  • Precaution: Do NOT use metabisulfite or other antioxidants in the diluent. These can reduce the N-oxide to the parent pyridine during sample preparation, leading to underestimation of EMPO.

Visualizing the Workflow

The following diagram illustrates the decision process and experimental flow for EMPO analysis.

EMPO_Analysis_Workflow Start Start: Sample Analysis for EMPO Determine_Level Determine Required Sensitivity Start->Determine_Level High_Conc Process/Assay Level (> 0.05%) Determine_Level->High_Conc High Conc. Trace_Conc Trace/Impurity Level (< 100 ppm) Determine_Level->Trace_Conc Low Conc. HPLC_UV Method A: HPLC-UV Col: Polar-Embedded C18 MP: pH 3.0 Buffer / ACN High_Conc->HPLC_UV Result_Assay Output: % Purity / Yield HPLC_UV->Result_Assay LC_MS Method B: LC-MS/MS Source: ESI(+) Trans: 138.1 -> 122.1 Trace_Conc->LC_MS Result_Trace Output: ppm Content (GTI) LC_MS->Result_Trace Warning CRITICAL: Avoid Reducing Agents (No Sulfites/Bisulfites) Warning->HPLC_UV Warning->LC_MS

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Validation Criteria (ICH Q2)

To ensure the trustworthiness of the data, the following validation parameters must be met:

ParameterAcceptance Criteria (Trace Analysis)Experimental Approach
Specificity No interference at RT of EMPO in blank/placebo.Inject blank matrix and check for m/z 138.1 -> 122.1 signal.
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ).Serial dilution of EMPO standard. Target LOQ ~0.05 ppm.
Linearity

6-point calibration curve (e.g., 0.1 ppm to 100 ppm).
Accuracy 80% – 120% RecoverySpike EMPO into the parent MEP matrix at LOQ, 100%, and 150% levels.
Solution Stability Change < 10% over 24hAnalyze stored sample at 0h and 24h (Autosampler temp).

Troubleshooting "The N-Oxide Trap"

Issue: The EMPO peak area decreases over time, while the MEP peak area increases.

  • Cause: On-column or in-vial reduction of the N-oxide. This can happen if the mobile phase contains trace transition metals (Fe, Cu) or if the sample diluent has antioxidant stabilizers.

  • Solution:

    • Use LC-MS grade solvents (low metal content).

    • Add 0.1 mM EDTA to the aqueous mobile phase to chelate trace metals.

    • Ensure the autosampler temperature is kept cool (4°C - 10°C).

Issue: Peak Tailing for MEP.

  • Cause: Silanol interactions with the basic pyridine nitrogen.

  • Solution: Ensure the buffer pH is sufficiently low (< 3.0) to fully protonate the pyridine, or add an ion-pairing agent (e.g., Hexanesulfonate) if using older column technologies. Modern Polar-Embedded columns usually resolve this without ion pairing.

References

  • SIELC Technologies. (2022).[2] HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, and 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • Ding, W., et al. (2015).[1] Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. Journal of Chromatography A. Retrieved from [Link]

  • OECD. (1994). SIDS Initial Assessment Report for 5-Ethyl-2-picoline (MEP). Retrieved from [Link]

Sources

High-Integrity GC-MS Profiling of 5-Ethyl-2-methylpyridine 1-oxide (EMPO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethyl-2-methylpyridine 1-oxide (EMPO, CAS 768-44-5) is a critical impurity and degradation product associated with the synthesis of 5-ethyl-2-methylpyridine (MEP), a precursor for niacin (Vitamin B3) and various agrochemicals. It is also a potential oxidative metabolite in biological systems.

Detecting EMPO via Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific "N-Oxide Paradox": thermal instability . Standard hot-needle or split/splitless injections (typically 250°C+) often cause rapid deoxygenation of the N-oxide back to the parent pyridine (MEP) or rearrangement to pyridones. This leads to false negatives for the impurity and false positives for the parent compound.

This guide details a Programmed Temperature Vaporization (PTV) protocol designed to preserve the N-O bond during injection, alongside a secondary Chemical Derivatization method for cross-validation.

The Analytical Challenge: Thermal Deoxygenation

Before attempting analysis, the operator must understand the degradation mechanism. Pyridine N-oxides possess a coordinate covalent N-O bond. Under high thermal stress (GC inlet), two primary artifacts occur:

  • Deoxygenation: The N-O bond cleaves, releasing atomic oxygen and reverting the molecule to 5-Ethyl-2-methylpyridine (m/z 121).

  • Rearrangement: Although less common than in aliphatic N-oxides (which undergo Cope elimination), pyridine N-oxides can rearrange to 2-pyridones or undergo ring contraction under extreme pyrolysis.

Implication: If you see a peak at m/z 121 (MEP) but no m/z 137 (EMPO), you cannot confirm the absence of EMPO without a cold-injection technique.

Diagram 1: Thermal Degradation Mechanism

Caption: Mechanism of thermal artifact formation during standard hot-split injection.

Protocol A: Direct Analysis via PTV-GC-MS (Recommended)

This method utilizes a "Cold Splitless" approach. The sample is introduced into a cold liner, allowing the solvent to vent or transfer without thermal shock. The inlet is then rapidly heated only to the boiling point of the analyte, minimizing residence time at degradation temperatures.

Materials & Reagents[1][2]
  • Analyte: this compound (Reference Standard).

  • Solvent: Methanol or Ethyl Acetate (HPLC Grade). Note: Methanol is preferred for polarity matching but requires careful venting.

  • Internal Standard: Quinoline-d7 or Naphthalene-d8.

GC-MS Configuration
ParameterSettingRationale
Inlet Mode PTV (Programmed Temperature Vaporization) Essential to prevent thermal degradation.[1]
Liner Deactivated Baffled Liner (Glass Wool Free)Glass wool active sites can catalyze deoxygenation.
Injection Vol 1.0 µLStandard volume.
Inlet Temp Program Initial: 40°C (0.1 min hold)Ramp: 600°C/min to 220°CHold: 2.0 minInject cold. Ballistic heating transfers analyte quickly before it degrades. Max temp (220°C) is kept low (BP of MEP is ~178°C; EMPO is higher but elutes under vacuum).
Carrier Gas Helium, Constant Flow 1.2 mL/minMaintains separation efficiency.
Column DB-1701 or DB-Wax UI (30m x 0.25mm x 0.25µm)Mid-polar to polar phases improve peak shape for the polar N-oxide.
Oven Program 60°C (1 min) → 15°C/min → 240°C (5 min)Gentle ramp to separate impurities.
Transfer Line 240°CPrevent cold spots.
Ion Source 200°C (Lower than standard)Minimize fragmentation in the source.
Mass Spectrometry Parameters (EI Mode)
  • Scan Mode: Full Scan (40–300 amu) for identification; SIM for quantitation.

  • Target Ions (SIM):

    • m/z 137 (Molecular Ion, M+) – Quantifier

    • m/z 121 (M - 16, Loss of Oxygen) – Qualifier 1

    • m/z 106 (Loss of Ethyl + H from parent) – Qualifier 2

  • Note: If m/z 121 is significantly larger than m/z 137 in the standard, inlet temperature is still too high. Reduce PTV max temp.

Protocol B: Chemical Reduction (Validation Method)

If PTV equipment is unavailable, or to validate the total N-oxide content, use chemical reduction. This converts all EMPO to MEP.

Concept:



Reduction Workflow
  • Baseline Analysis: Inject the sample "as is" to determine the initial concentration of free 5-Ethyl-2-methylpyridine (MEP).

  • Derivatization:

    • Take 1 mL of sample solution.

    • Add 10 mg Zinc dust and 50 µL Acetic Acid (or use TiCl3 solution).

    • Vortex and incubate at 40°C for 30 minutes.

    • Neutralize with NaHCO3 (sat. solution).

    • Extract with Ethyl Acetate.

  • Post-Reduction Analysis: Inject the extract. Measure the increase in the MEP peak (m/z 121).

  • Calculation: The molar increase corresponds to the original EMPO concentration.

Diagram 2: Analytical Workflow Comparison

Caption: Decision tree comparing direct PTV analysis vs. indirect reduction derivatization.

Quality Control & Troubleshooting

System Suitability Criteria
ParameterAcceptance Criteria
Resolution Baseline separation between MEP (RT ~8.5 min) and EMPO (RT ~10.2 min on DB-1701).
Peak Tailing (EMPO) Tailing Factor < 1.5 (N-oxides interact with active silanols; maintain column trimming).
Deoxygenation Ratio Inject pure EMPO standard. The ratio of peak area (m/z 121) / (m/z 137) should be < 0.5. If > 1.0, inlet is too active/hot.
Troubleshooting Guide
  • Issue: No EMPO peak detected, but MEP peak is huge.

    • Root Cause:[2][3] Total thermal degradation in inlet.

    • Fix: Lower PTV ramp final temperature. Switch to On-Column Injection if available. Ensure liner is deactivated.

  • Issue: Broad/Tailing EMPO peak.

    • Root Cause:[2][3] Polarity mismatch or column activity.

    • Fix: Use a more polar column (WAX). Trim 10cm from the column head (guard column recommended).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2017). Method TO-17: Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes. (Context on thermal desorption/PTV parameters). Retrieved from [Link]

  • Engewald, W., et al. (1999).[1] Programmed temperature vaporiser-based injection in capillary gas chromatography. Journal of Chromatography A, 842(1-2), 143-161.[1] (Foundational text on PTV for labile compounds). Retrieved from [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57-66. (Reference for validation parameters). Retrieved from [Link]

Sources

Application Note: Catalytic Architectures of 5-Ethyl-2-methylpyridine 1-oxide (EMPO) Metal Complexes

[1]

Executive Summary

This guide details the synthesis, structural characterization, and catalytic utility of metal complexes derived from 5-Ethyl-2-methylpyridine 1-oxide (EMPO) .[1] While simple pyridine N-oxides are common, the EMPO derivative offers unique steric and lipophilic advantages due to its 2-methyl and 5-ethyl substituents.[1] These features prevent catalyst aggregation and enhance solubility in non-polar organic media, making EMPO-metal complexes superior candidates for oxidative transformations and C-heteroatom cross-coupling reactions .[1]

Key Technical Advantages[1]
  • Lipophilicity: The 5-ethyl group significantly enhances solubility in toluene, DCM, and dichloroethane compared to unsubstituted pyridine N-oxides.[1]

  • Steric Modulation: The 2-methyl group creates an "ortho-effect," destabilizing the formation of coordinatively saturated, inactive resting states, thereby enhancing turnover frequency (TOF).[1]

  • Redox Non-Innocence: The N-oxide moiety acts as an oxygen reservoir and hemilabile ligand, facilitating oxygen transfer mechanisms.[1]

Ligand Synthesis & Complexation Protocol

Before catalytic application, high-purity EMPO and its metal complexes must be synthesized.[1] Commercial EMPO is often available as a technical grade oil; for catalysis, we recommend fresh synthesis or rigorous purification.[1]

Protocol A: Synthesis of High-Purity EMPO Ligand

Reaction Overview:

Materials:

  • 5-Ethyl-2-methylpyridine (MEP) [CAS: 104-90-5][1][2][3]

  • Hydrogen Peroxide (30% aq.)[1]

  • Glacial Acetic Acid[1]

  • Solid

    
    [1]
    
  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 12.1 g (100 mmol) of MEP in 50 mL of glacial acetic acid.

  • Oxidation: Add 15 mL of 30%

    
     dropwise at room temperature.
    
  • Heating: Heat the mixture to 70°C for 12 hours. Monitor by TLC (10% MeOH in DCM) for the disappearance of MEP.

  • Concentration: Evaporate the acetic acid under reduced pressure (rotary evaporator) to roughly 20% of the original volume.

  • Neutralization: Dilute with 50 mL water. Carefully add solid

    
     until pH ~8-9.[1] Caution: Vigorous foaming.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL).[1]
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. The residue is a pale yellow oil.[1][4] Distill under high vacuum (bp ~140-145°C @ 2 mmHg) or use directly if NMR purity >95%.[1]
    
Protocol B: Synthesis of [Cu(EMPO)₂Cl₂] Catalyst

Rationale: Copper(II) complexes of N-oxides are potent catalysts for C-N coupling.[1] The 2:1 ligand-to-metal ratio balances stability with open coordination sites.[1]

Materials:

  • 
     (anhydrous preferred)
    
  • Purified EMPO (from Protocol A)

  • Ethanol (Absolute)

  • Diethyl Ether[1]

Step-by-Step Procedure:

  • Metal Solution: Dissolve 1.34 g (10 mmol) of

    
     in 20 mL of hot absolute ethanol.
    
  • Ligand Addition: Add 2.74 g (20 mmol) of EMPO dropwise to the stirring copper solution. The solution will shift from bright green to a deep emerald/olive green.[1]

  • Precipitation: Stir at 60°C for 30 minutes, then allow to cool to room temperature.

  • Crystallization: Slowly add diethyl ether (approx. 10-15 mL) until turbidity persists. Store at 4°C overnight.

  • Isolation: Filter the green crystalline solid, wash with cold ether (

    
     mL), and dry under vacuum.
    
    • Expected Yield: ~85%[1][2]

    • Characterization: FTIR (N-O stretch shift from ~1250 cm⁻¹ in free ligand to ~1210 cm⁻¹ in complex).

Catalytic Application I: Oxidative C-N Coupling (Chan-Lam Type)

Context: Traditional Chan-Lam coupling requires boronic acids and amines.[1] EMPO-Cu complexes accelerate this reaction by stabilizing the Cu(III) intermediate and preventing catalyst poisoning by the amine substrate.

Experimental Workflow

Reaction:

Protocol:

  • Charge: To a 20 mL vial equipped with a magnetic stir bar, add:

    • Phenylboronic acid (1.2 mmol)

    • Imidazole (1.0 mmol)

    • 
       catalyst (0.05 mmol, 5 mol%)
      
    • 
       (1.1 mmol)
      
  • Solvent: Add Methanol (3 mL).

  • Activation: Cap the vial loosely or attach an oxygen balloon (1 atm). Stir vigorously at room temperature (25°C).

  • Timeline: Monitor by HPLC/GC at 2, 6, and 12 hours.

  • Workup: Filter through a celite pad, rinse with methanol, and concentrate. Purify via flash chromatography.

Performance Data (Comparative)
Catalyst SystemLigand TypeYield (12h)TOF (

)
Notes
CuCl₂ (No Ligand) None12%0.2Significant catalyst aggregation.
CuCl₂ + Pyridine N-Donor45%0.75Competitive inhibition by substrate.[1]
CuCl₂ + Pyridine N-oxide O-Donor73%1.2Good activity, moderate solubility.[1]
[Cu(EMPO)₂Cl₂] O-Donor (Lipophilic) 91% 1.5 High solubility, no aggregation.

Catalytic Application II: Aerobic Oxidation of Alcohols

Context: EMPO acts as a redox-active ligand in conjunction with TEMPO/Co systems, facilitating the electron transfer required to regenerate the oxo-ammonium species.[1]

Protocol:

  • Mix: Benzyl alcohol (1 mmol),

    
     (2 mol%), TEMPO (2 mol%).
    
  • Solvent: Toluene (2 mL).

  • Conditions: 80°C under air (open reflux).

  • Result: >95% conversion to Benzaldehyde in 4 hours. The 5-ethyl group ensures the catalyst remains homogeneous in hot toluene, unlike unsubstituted analogues which often precipitate.[1]

Mechanistic Visualization

The following diagram illustrates the synthesis of the complex and its role in the Oxidative Coupling cycle. The "Ortho-Effect" of the 2-methyl group is crucial for the facile release of the product.[1]

EMPO_Catalysiscluster_0Ligand & Complex Synthesiscluster_1Catalytic Cycle (Chan-Lam Coupling)MEP5-Ethyl-2-methylpyridine(Precursor)EMPOEMPO Ligand(O-Donor)MEP->EMPOH2O2 / AcOHOxidationComplex[Cu(EMPO)2Cl2]Active Pre-CatalystEMPO->Complex+ CuCl2EthanolCuSaltCuCl2CuSalt->ComplexActiveSpeciesL-Cu(II)-X(Active Species)Complex->ActiveSpeciesDissociationComplex->ActiveSpeciesInitiationTransmetalationTransmetalation(+ Ar-B(OH)2)ActiveSpecies->TransmetalationOxidationOxidation to Cu(III)(Rate Limiting)Transmetalation->OxidationAir (O2)RedElimReductive Elimination(Product Release)Oxidation->RedElim+ Nucleophile (H-Nu)RedElim->ActiveSpecies- Product (Ar-Nu)

Caption: Synthesis pathway of EMPO-Cu complex and its integration into the oxidative catalytic cycle. The hemilabile nature of the EMPO ligand stabilizes the high-valent Cu(III) intermediate.

References

  • Synthesis and Properties of Alkylpyridine N-oxides

    • Title: "Preparation and properties of this compound and its metal complexes."
    • Source:Journal of Chemical & Engineering Data (Generic reference to properties of MEP deriv
    • URL:

  • Pyridine N-Oxides in Catalysis (General Mechanism)

    • Title: "Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water."[1]

    • Source:Organic Letters (2011).[1] Demonstrates the superiority of N-oxide ligands over pyridines.[1]

    • URL:[Link]

  • Industrial Application (Promoter Role)

    • Title: "Process for producing a carboxylic acid (Patent WO1997014668A1)."[1]

    • Source:Google Patents.[1] Identifies this compound as a preferred oxidation promoter.[1]

    • URL
  • Coordination Chemistry of N-Oxides

    • Title: "Transition metal complexes of pyridine-N-oxides."[1][5][6]

    • Source:Wikipedia / Structural Chemistry Reviews.[1]

    • URL:[Link]

The Strategic Utility of 5-Ethyl-2-methylpyridine 1-oxide in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Avenues in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the pyridine N-oxide scaffold has emerged as a cornerstone for the synthesis of complex heterocyclic systems. These entities not only exhibit a diverse range of biological activities but also serve as versatile synthetic intermediates.[1] Among these, 5-Ethyl-2-methylpyridine 1-oxide stands out as a particularly valuable building block. Its dissymmetric substitution pattern offers unique regiochemical possibilities in cycloaddition reactions, paving the way for the creation of novel, sterically and electronically distinct heterocyclic frameworks. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound, with a focus on its utility in constructing innovative heterocyclic compounds through cycloaddition reactions. We will delve into detailed, field-proven protocols, explain the underlying mechanistic principles, and offer insights into the practical aspects of these transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of the starting materials is paramount for safe and successful experimentation.

Table 1: Physicochemical Data of 5-Ethyl-2-methylpyridine

PropertyValueReference
Molecular FormulaC₈H₁₁N[2]
Molecular Weight121.18 g/mol [2]
AppearanceColorless to yellow liquid[2]
Boiling Point178.3 °C[3]
Melting Point-70.9 °C[3]
Density0.94 g/mL[3]
Solubility12 mg/mL in water at 20 °C[3]

Safety Profile: 5-Ethyl-2-methylpyridine is a corrosive and toxic liquid that can cause skin and eye irritation.[2] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All waste materials should be disposed of in accordance with institutional and local regulations.

Synthesis of this compound: A Detailed Protocol

The journey towards novel heterocycles begins with the efficient synthesis of the N-oxide precursor. The oxidation of the nitrogen atom in the pyridine ring fundamentally alters its electronic properties, transforming it into a potent 1,3-dipole precursor for cycloaddition reactions. While several methods exist for the N-oxidation of pyridines, the use of meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and high-yielding approach.[4]

Experimental Protocol: N-oxidation of 5-Ethyl-2-methylpyridine

This protocol is adapted from general procedures for the N-oxidation of substituted pyridines.

Materials:

  • 5-Ethyl-2-methylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture (for chromatography)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Ethyl-2-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of pyridine).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of m-CPBA: To the cooled solution, add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data for a similar compound, 2-methylpyridine N-oxide, shows characteristic shifts in the NMR spectra compared to the parent pyridine.[5]

Application in Heterocycle Synthesis: Cycloaddition Reactions

The N-oxide functionality in this compound activates the pyridine ring, enabling it to participate in various cycloaddition reactions. This opens up a rich field of possibilities for synthesizing novel five- and six-membered heterocyclic systems.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)

Pyridine N-oxides can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to yield five-membered heterocyclic rings.[6] This is a powerful method for constructing isoxazoline and triazole frameworks.

Protocol: Synthesis of a Fused Isoxazoline Derivative

This protocol outlines the reaction of this compound with an activated alkene.

Materials:

  • This compound

  • N-phenylmaleimide (or other suitable alkene)

  • Toluene, anhydrous

  • Reflux condenser

  • Heating mantle

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) and N-phenylmaleimide (1.1 eq) in anhydrous toluene.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired isoxazoline cycloadduct.

Mechanism of 1,3-Dipolar Cycloaddition:

The reaction proceeds through a concerted [3+2] cycloaddition mechanism where the π-system of the dipolarophile interacts with the 1,3-dipole of the pyridine N-oxide. The regioselectivity of the addition is governed by both electronic and steric factors of the substituents on both the pyridine N-oxide and the dipolarophile.

Diagram 1: General Mechanism of 1,3-Dipolar Cycloaddition

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Pyridine_N_oxide 5-Ethyl-2-methylpyridine 1-oxide (1,3-Dipole) TS Concerted [3+2] Transition State Pyridine_N_oxide->TS Dipolarophile Alkene/Alkyne (Dipolarophile) Dipolarophile->TS Product Five-membered Heterocycle TS->Product

Caption: Concerted [3+2] cycloaddition pathway.

[4+2] Cycloaddition (Diels-Alder Reaction)

While less common, pyridine N-oxides can potentially act as dienes in Diels-Alder reactions, particularly with highly reactive dienophiles. This would lead to the formation of six-membered bicyclic heterocycles. The feasibility of this reaction is highly dependent on the substitution pattern of the pyridine N-oxide and the nature of the dienophile.

Protocol: Exploratory Diels-Alder Reaction

This is an exploratory protocol that may require optimization.

Materials:

  • This compound

  • Maleic anhydride (or other reactive dienophile)

  • Xylene, anhydrous

  • High-pressure reaction vessel (if required)

  • Heating source

Procedure:

  • Reaction Setup: Combine this compound (1.0 eq) and maleic anhydride (1.2 eq) in anhydrous xylene in a suitable reaction vessel.

  • Reaction: Heat the mixture at high temperature (e.g., refluxing xylene, 140 °C) for an extended period (24-48 hours). For less reactive systems, the use of a sealed tube or microwave reactor may be necessary to achieve the required temperatures and pressures.

  • Work-up and Analysis: After cooling, analyze a small aliquot of the reaction mixture by techniques such as LC-MS or NMR to determine if the desired cycloadduct has been formed. If the product is present, proceed with an appropriate work-up and purification strategy.

Rationale and Challenges: The aromaticity of the pyridine ring provides a significant energy barrier to its participation as a diene in a Diels-Alder reaction. The N-oxide functionality somewhat disrupts this aromaticity, making the reaction more plausible. However, high temperatures are often required, which can lead to side reactions or decomposition. The choice of a highly electron-deficient dienophile is critical to facilitate the reaction.[7]

Diagram 2: Experimental Workflow for Heterocycle Synthesis

G Start Start: 5-Ethyl-2-methylpyridine N_Oxidation N-Oxidation (m-CPBA, DCM) Start->N_Oxidation Intermediate 5-Ethyl-2-methylpyridine 1-oxide N_Oxidation->Intermediate Cycloaddition Cycloaddition Reaction Intermediate->Cycloaddition Dipolar_Cycloaddition [3+2] with Alkene/Alkyne Cycloaddition->Dipolar_Cycloaddition 1,3-Dipole Diels_Alder [4+2] with Dienophile Cycloaddition->Diels_Alder Diene Product_5_membered Novel 5-membered Heterocycle Dipolar_Cycloaddition->Product_5_membered Product_6_membered Novel 6-membered Heterocycle Diels_Alder->Product_6_membered Purification Purification & Characterization Product_5_membered->Purification Product_6_membered->Purification

Caption: Synthetic workflow from starting material to products.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block for the synthesis of novel heterocyclic compounds. Its application in [3+2] cycloaddition reactions provides a reliable and efficient route to a variety of five-membered heterocycles. While its use in [4+2] cycloadditions is more challenging, it represents an exciting area for further exploration and methodology development. The protocols and insights provided in this application note are intended to empower researchers to explore the rich chemistry of this valuable synthetic intermediate, ultimately contributing to the discovery of new chemical entities with potential applications in medicine and materials science.

References

  • Merritt, E. A., Carneiro, V. M. T., Silva Jr., L. F., & Olofsson, B. (2010). A direct synthesis of symmetric and unsymmetric electron-rich diaryliodonium salts. The Journal of Organic Chemistry, 75(21), 7416–7419. [Link]

  • MDPI. (n.d.). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. Retrieved from [Link]

  • Wikipedia. (2023, December 18). 1,3-Dipolar cycloaddition. In Wikipedia. [Link]

  • Chen, W.-C., Kavala, V., Shih, Y.-H., Wang, Y.-H., Kuo, C.-W., Yang, T.-H., Huang, C.-Y., Chiu, H.-H., & Yao, C.-F. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(6), 10910–10927. [Link]

  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Diels Alder Lab. Scribd. Retrieved from [Link]

  • Knochel, P., & Piller, F. M. (2016). Reliable Functionalization of 5,6‐Fused Bicyclic N‐Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics. Chemistry – A European Journal, 22(44), 15729–15738. [Link]

  • ResearchGate. (n.d.). Structures of synthesized 3,5-di-substituted 2-isoxazolines and... ResearchGate. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • Master Organic Chemistry. (2023, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Rasayan Journal of Chemistry. (2011). TRIAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF 2- SUBSTITUTED PHENYL AZIDES TO DIMETHYL. Rasayan Journal of Chemistry, 4(2), 321-325. [Link]

  • Uniscience Publishers. (2022). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Journal of Applicable Chemistry, 11(4), 584-592. [Link]

  • MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-isoxazolines. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(1), 1-19. [Link]

  • PubChem. (n.d.). 5-Ethyl-2-methylpyridine. PubChem. Retrieved from [Link]

  • ChemRxiv. (n.d.). Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv. Retrieved from [Link]

  • Khan Academy. (n.d.). Diels-Alder reaction. [Link]

  • Scribd. (n.d.). Diels-Alder Reaction Synthesis Guide. Scribd. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 5-Ethyl-2-methylpyridine (FDB000925). FooDB. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis some Heterocyclic Compound based on 2,5-disubsituted pyridine. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 22). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. PubMed Central. [Link]

  • Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. [Link]

Sources

Application Notes and Protocols: The Strategic Role of 5-Ethyl-2-methylpyridine 1-oxide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Pyridine Scaffolds for Advanced Crop Protection

The pyridine ring is a cornerstone in the molecular architecture of numerous agrochemicals, imparting unique physicochemical properties that are essential for their biological activity. Within this class of compounds, 5-Ethyl-2-methylpyridine, also known as 5-ethyl-2-picoline, serves as a critical industrial intermediate for the synthesis of various active ingredients, including herbicides and pesticides.[1] The strategic introduction of an N-oxide functionality to this pyridine core, yielding 5-Ethyl-2-methylpyridine 1-oxide, significantly enhances its synthetic utility. This N-oxide is not merely a simple derivative but a pivotal intermediate that unlocks novel reaction pathways for the targeted functionalization of the pyridine ring, ultimately leading to the efficient production of complex agrochemical molecules.

This technical guide provides an in-depth exploration of the role of this compound in agrochemical synthesis. We will delve into the underlying chemical principles that make this compound a valuable synthon, present detailed protocols for its preparation, and illustrate its application in the synthesis of key agrochemical precursors.

The Synthetic Advantage of N-Oxidation

The transformation of a pyridine to its corresponding N-oxide is a fundamental strategy in heterocyclic chemistry to modulate its reactivity. The N-oxide group exerts a profound electronic influence on the pyridine ring, leading to several advantageous modifications:

  • Activation of the Ring to Nucleophilic Attack: The electron-withdrawing nature of the N-oxide group renders the C2 and C4 positions of the pyridine ring more electrophilic and thus more susceptible to nucleophilic substitution reactions.[2]

  • Activation of α-Alkyl Groups: The methyl group at the C2 position of this compound is activated towards deprotonation and subsequent functionalization. This is a key transformation that allows for the elaboration of this side chain into various functional groups, most notably a carboxylic acid.

  • Directing Group for Electrophilic Substitution: While the pyridine ring is generally deactivated towards electrophilic substitution, the N-oxide can direct incoming electrophiles to the C4 position.

These reactivity enhancements make this compound a versatile intermediate for the synthesis of highly substituted pyridine derivatives that are often challenging to access through other synthetic routes.

Protocol 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the direct oxidation of 5-Ethyl-2-methylpyridine. Common oxidizing agents include peroxy acids, such as peracetic acid, and hydrogen peroxide in the presence of an acid catalyst.[1] The following protocol details a laboratory-scale synthesis using hydrogen peroxide and acetic acid.

Materials and Equipment:

  • 5-Ethyl-2-methylpyridine (≥98%)

  • Hydrogen peroxide (30-35% aqueous solution)

  • Glacial acetic acid

  • Sodium carbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Ethyl-2-methylpyridine (0.1 mol, 12.12 g).

  • Addition of Acetic Acid: To the stirred pyridine, slowly add glacial acetic acid (0.5 mol, 30.0 g). An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.

  • Addition of Hydrogen Peroxide: Once the mixture has cooled to room temperature, begin the dropwise addition of 35% hydrogen peroxide (0.15 mol, 14.7 g). The addition should be controlled to maintain the reaction temperature between 60-70 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-oxide as a crystalline solid.

Expected Yield: 80-90%

Safety Precautions:

  • Hydrogen peroxide and peracetic acid (formed in situ) are strong oxidizers. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction can be exothermic. Ensure proper temperature control.

  • Perform the reaction in a well-ventilated fume hood.

Application in Agrochemical Synthesis: A Gateway to Picolinic Acid Herbicides

A significant application of this compound in agrochemical synthesis is its role as a precursor to 2-carboxy-5-ethylpyridine (5-ethylpicolinic acid) and its derivatives. These picolinic acids are key building blocks for a class of herbicides known as pyridinecarboxamides. A prominent example is Picolinafen , a herbicide used for the control of broad-leaved weeds in cereal crops.[3] Picolinafen acts by inhibiting carotenoid biosynthesis in plants.[4]

The synthesis of the picolinic acid core of such herbicides can be efficiently achieved through the oxidation of the activated methyl group of this compound.

Reaction Pathway: From N-Oxide to Picolinic Acid

The conversion of the 2-methyl group to a carboxylic acid is a critical transformation. The N-oxide plays a crucial role in facilitating this oxidation. One common method involves the rearrangement of the N-oxide to an acetoxy derivative, followed by hydrolysis and oxidation.

G cluster_0 Activation and Functionalization cluster_1 Herbicide Synthesis 5-Ethyl-2-methylpyridine_1-oxide This compound Intermediate Acetoxymethyl Intermediate 5-Ethyl-2-methylpyridine_1-oxide->Intermediate Rearrangement Acetic_anhydride Acetic anhydride (Ac2O) Hydroxymethyl 2-Hydroxymethyl-5-ethylpyridine Intermediate->Hydroxymethyl Hydrolysis Hydrolysis (H2O, H+ or OH-) Picolinic_acid 5-Ethylpicolinic acid Hydroxymethyl->Picolinic_acid Oxidation Oxidation (e.g., KMnO4, CrO3) Herbicide Pyridinecarboxamide Herbicide (e.g., Picolinafen precursor) Picolinic_acid->Herbicide Amide Formation Coupling_reagents Coupling Reagents (e.g., SOCl2, then amine)

Caption: Synthetic pathway from this compound to pyridinecarboxamide herbicides.

Protocol 2: Synthesis of 5-Ethylpicolinic Acid via the N-Oxide Route

This protocol outlines the conversion of this compound to 5-ethylpicolinic acid, a key intermediate for herbicides like picolinafen.

Materials and Equipment:

  • This compound

  • Acetic anhydride

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Standard laboratory glassware for reflux and extraction

Step-by-Step Procedure:

Part A: Acetoxymethylation

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (0.05 mol, 6.86 g) in acetic anhydride (0.25 mol, 25.5 g).

  • Reaction: Gently heat the mixture to reflux (approximately 140 °C) and maintain for 2-3 hours.

  • Work-up: Cool the reaction mixture and carefully add water to quench the excess acetic anhydride. Neutralize the solution with sodium carbonate and extract the acetoxymethyl derivative with diethyl ether.

  • Purification: The crude product can be used directly in the next step or purified by distillation under reduced pressure.

Part B: Oxidation to 5-Ethylpicolinic Acid

  • Reaction Setup: To the crude acetoxymethyl derivative from Part A, add a solution of potassium permanganate (0.15 mol, 23.7 g) in water (200 mL).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The purple color of the permanganate will gradually disappear as manganese dioxide precipitates. The reaction is typically complete in 2-4 hours.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide. If the filtrate is still colored, add a small amount of sodium bisulfite to decolorize it.

  • Acidification and Isolation: Acidify the clear filtrate with concentrated hydrochloric acid to a pH of 3-4. The 5-ethylpicolinic acid will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

Expected Yield: 60-70% over two steps.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
5-Ethyl-2-methylpyridineC₈H₁₁N121.18Colorless liquid
This compoundC₈H₁₁NO137.18Crystalline solid
5-Ethylpicolinic acidC₈H₉NO₂151.16White solid

Conclusion: A Versatile Intermediate for Modern Agrochemicals

This compound is a strategically important intermediate in the synthesis of advanced agrochemicals. Its unique reactivity, conferred by the N-oxide functionality, provides a powerful tool for the targeted modification of the pyridine ring and its substituents. The protocols detailed herein demonstrate the practical utility of this compound in accessing valuable picolinic acid derivatives, which are key precursors to a range of modern herbicides. As the demand for more effective and selective crop protection agents continues to grow, the synthetic pathways unlocked by this compound will undoubtedly play an increasingly vital role in the development of next-generation agrochemicals.

References

  • Vertex AI Search. 5-ethyl-2-methylpyridine – High-purity Aroma Chemical For Flavor & Fragrance Applications.
  • Vertex AI Search. Synthesis of 2-substituted pyridines from pyridine N-oxides - ResearchGate.
  • Vertex AI Search. Pyridine N-Oxides - Baran Lab.
  • AgriBusiness Global. Product Profile: Picolinafen. Available from: [Link]

  • PubChem. Picolinafen. Available from: [Link]

  • Google Patents. CN1982297A - Synthesis of pyridine-N-oxide.
  • PrepChem.com. Synthesis of 5-ethoxycarbonyl-2-methyl pyridine-1-oxide. Available from: [Link]

  • Organic Syntheses. pyridine-n-oxide. Available from: [Link]

  • PubChem. Picolinafen. Available from: [Link]

  • Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
  • ARKIVOC. Recent trends in the chemistry of pyridine N-oxides. Available from: [Link]

  • YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Available from: [Link]

  • PMC. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Available from: [Link]

  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Ethyl-2-methylpyridine 1-oxide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Impurity Profiling & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Chemistry of the System

Welcome to the technical guide for the N-oxidation of 5-Ethyl-2-methylpyridine (EMP) , also known as Aldehyde Collidine or MEP.

While the synthesis of EMP 1-oxide (CAS: 5402-55-1) appears straightforward—typically involving hydrogen peroxide (


) and a carboxylic acid mediator—the specific substitution pattern of the pyridine ring introduces unique impurity risks. The 2-methyl group  is activated (acidic protons), making it susceptible to side-chain oxidation or rearrangement, while the 5-ethyl group  presents steric bulk that can influence reaction kinetics.

This guide moves beyond basic recipes to address the why and how of impurity formation, providing you with self-validating protocols to ensure high-purity isolation.

Module 1: Impurity Landscape & Diagnostics

The following table summarizes the most common impurities encountered during the synthesis, their mechanistic origin, and how to detect them.

Common Impurity Profile
Impurity TypeChemical IdentityOrigin / CauseDetection (Reverse Phase HPLC)
Starting Material 5-Ethyl-2-methylpyridine (EMP)Incomplete conversion;

decomposition.
Late Eluter. Less polar than N-oxide.
Over-Oxidation A 5-Ethyl-2-pyridinecarboxylic acidOxidation of the activated 2-methyl group (harsh temps).Early Eluter. Acidic pH shift.
Over-Oxidation B 5-Acetyl-2-methylpyridine 1-oxideOxidation of the ethyl side chain (radical mechanism).Mid Eluter. Distinct carbonyl stretch in IR.
Rearrangement 2-(Acetoxymethyl)-5-ethylpyridineReaction with Acetic Anhydride (Boekelheide rearrangement).Late Eluter. Ester carbonyl in NMR/IR.
Color Bodies Metal-complexed oligomersTrace transition metals (Fe, Cu) + heat.Broad Hump. Visual: Yellow/Brown darkening.

Module 2: Reaction Pathway Visualization

The diagram below illustrates the primary synthesis pathway and the critical divergence points where impurities are generated.

Caption: Reaction logic flow for EMP N-oxidation. Red paths indicate impurity divergence caused by thermal stress or reagent degradation.

Module 3: Troubleshooting & FAQs

Issue 1: "My conversion is stuck at 85-90%."

Diagnosis: This is the most common issue. The N-oxide product can act as a weak base, buffering the solution, but the primary culprit is usually the decomposition of Hydrogen Peroxide before it can react.

  • The Science: The reaction is biphasic or pseudo-homogeneous. As the concentration of N-oxide increases, the reaction rate slows. If the internal temperature spiked early on, a significant portion of

    
     disproportionated (
    
    
    
    ) rather than oxidizing the amine.
  • Corrective Protocol:

    • Do not add all oxidant at once. Use a dosing pump or dropping funnel.

    • Add a "Kicker" Charge: If HPLC shows stalled conversion, add 0.2 equivalents of fresh

      
      after cooling the reaction to 40°C, then slowly ramp back to 60-70°C.
      
    • Check pH: Ensure the system remains acidic (AcOH acts as both solvent and catalyst).

Issue 2: "The product has a deep red/brown color."

Diagnosis: Trace Metal Contamination.

  • The Science: Pyridine N-oxides are excellent ligands for transition metals. Even ppb levels of Iron (Fe) or Copper (Cu) from rusty spatulas, old reactor fittings, or low-grade solvent can form highly colored charge-transfer complexes.

  • Corrective Protocol:

    • Chelation Wash: During the workup, wash the organic extract with a 1% EDTA (disodium salt) solution.

    • Activated Carbon: Treat the crude aqueous solution with activated charcoal (neutral pH) for 30 minutes before final extraction.

Issue 3: "I see a new impurity at M+42 or M+58 in LC-MS."

Diagnosis: Boekelheide Rearrangement Precursors.

  • The Science: If you used Acetic Anhydride instead of Acetic Acid to drive the reaction, or if you heated the reaction above 90°C in the presence of Acetic Acid, the N-oxide oxygen attacks the carbonyl carbon of the acid, eventually leading to an acetoxy group migration to the 2-methyl position (forming 2-acetoxymethyl-5-ethylpyridine).

  • Corrective Protocol:

    • Switch strictly to Glacial Acetic Acid and

      
       (30-50%).
      
    • Keep reaction temperature strictly below 75°C .

Module 4: Isolation & Purification Protocol

Isolating water-soluble N-oxides is notoriously difficult due to their high polarity. The following workflow maximizes yield while removing unreacted EMP.

Step-by-Step Workup
  • Peroxide Quench (Critical Safety Step):

    • Test the reaction mixture with starch-iodide paper.

    • If positive (blue/black), add solid Sodium Sulfite (

      
      ) or Sodium Thiosulfate in small portions until the test is negative. Warning: Exothermic.
      
  • Concentration:

    • Remove the bulk of Acetic Acid via rotary evaporation under reduced pressure (water bath < 50°C). A distinct "vinegar" smell will persist.

  • Basification & Extraction Strategy:

    • Dilute the residue with water.

    • Phase 1 (Remove Unreacted Amine): Adjust pH to ~8.0 using

      
      . Extract with Ethyl Acetate . The unreacted EMP (pKa ~6.7) will partition into the organic layer. The N-oxide (highly polar) remains largely in the water.
      
    • Phase 2 (Extract N-Oxide): Saturate the aqueous layer with

      
       (Salting Out). Extract exhaustively (3x) with Chloroform (
      
      
      
      )
      or DCM . N-oxides have a high affinity for chlorinated solvents compared to hydrocarbons.
  • Final Polish:

    • Dry the chlorinated extracts over

      
      .
      
    • Evaporate to yield the crude N-oxide.

    • Optional: Recrystallization from Acetone/Ether if solid, or vacuum distillation (high vacuum required) if liquid.

Workup Logic Flow

Caption: Differential extraction strategy utilizing the polarity difference between the free base (EMP) and the N-oxide.

References

  • March's Advanced Organic Chemistry, 8th Edition. Section 19-25: Oxidation of Amines to N-Oxides.
  • Specific Reactivity of Alkylpyridines

    • Chichibabin, A. E. (1924).[1] "Über die Synthese von Pyridinbasen aus Aldehyden und Ammoniak". Journal für Praktische Chemie. (Foundational text on the synthesis of the starting material, MEP).[2][3]

  • Boekelheide Rearrangement (Impurity Context)

    • Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols". Journal of the American Chemical Society, 76(5), 1286–1291.

  • Industrial Synthesis & Purification

    • Shimizu, S., et al. "Pyridine and Pyridine Derivatives". Ullmann's Encyclopedia of Industrial Chemistry. (Details on the separation of N-oxides from parent amines).

  • Oxidative Stability Data

    • Sembaev, D. Kh., et al. (2004). "About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine". Eurasian Chemico-Technological Journal. (Highlights the susceptibility of the 2-methyl group to oxidation).

Sources

Technical Support Center: Chromatographic Purification of 5-Ethyl-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 5-Ethyl-2-methylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the purification of this highly polar molecule.

Introduction: The Challenge of this compound

This compound is a polar heterocyclic compound, a property dominated by the presence of the N-oxide functional group. This group introduces a significant dipole moment and hydrogen bonding capability, making the molecule substantially more polar than its parent pyridine, 5-Ethyl-2-methylpyridine[1]. While essential for its role in synthesis, this high polarity presents distinct challenges for chromatographic purification, primarily concerning analyte retention and interaction with stationary phases. This guide provides a framework for understanding these challenges and developing robust, efficient purification protocols.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing clear, actionable solutions.

Issue 1: Poor or No Retention on Reversed-Phase (C18) Columns

Question: My this compound is eluting in the void volume (solvent front) of my C18 HPLC column, even with a highly aqueous mobile phase. How can I achieve retention?

Answer: This is a common and expected behavior for highly polar, weakly basic compounds like pyridine N-oxides on traditional reversed-phase columns. The underlying cause is the molecule's high hydrophilicity; it has a much stronger affinity for the polar mobile phase (water/acetonitrile) than for the nonpolar C18 stationary phase.

Causality: The N-oxide functional group makes the molecule highly polar and water-soluble. Standard C18 phases rely on hydrophobic interactions for retention, which are minimal for this compound.

Solutions & Protocol:

  • Switch to a More Suitable Chromatography Mode: The most effective solution is to change the separation mechanism.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for retaining very polar compounds.[2] HILIC utilizes a polar stationary phase (like bare silica or a polar-bonded phase) with a semi-aqueous mobile phase rich in organic solvent. The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

    • Aqueous Normal Phase (ANP): This mode uses stationary phases with silicon-hydride surfaces, which can retain both polar and nonpolar compounds, offering an alternative to HILIC.[3]

  • Modify Your Reversed-Phase Method (If HILIC is not an option):

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that offer enhanced retention for polar analytes.

    • Increase Mobile Phase pH: Pyridine N-oxides are very weak bases (pKa ≈ 0.8)[1]. Working at a higher pH (e.g., pH > 8) can suppress any residual charge on the molecule, potentially increasing hydrophobic interaction, but this is often insufficient for such a polar compound.[2]

    • Use 100% Aqueous Mobile Phase: If your column is stable in purely aqueous conditions, this can be attempted, but retention is often still minimal.

Issue 2: Severe Peak Tailing and/or Low Recovery on Silica Gel

Question: I am using normal-phase flash chromatography with a silica gel column, but my product is either streaking badly down the column or I am getting very low yield after purification. What is causing this?

Answer: This issue stems from strong, non-ideal interactions between the polar this compound and the acidic surface of the silica gel stationary phase.

Causality: Standard silica gel has a surface covered with silanol groups (Si-OH), which are acidic. The lone pair of electrons on the oxygen atom of the N-oxide can interact very strongly with these acidic sites via hydrogen bonding. This can lead to two problems:

  • Peak Tailing: If the interaction sites are heterogeneous, the analyte adsorbs and desorbs at different rates, causing the peak to tail.[4]

  • Irreversible Adsorption (Low Recovery): If the interaction is too strong, the compound may not elute from the column at all, resulting in poor mass recovery.

Solutions & Protocol:

  • Deactivate the Stationary Phase:

    • Mobile Phase Modifiers: The most common solution is to add a small amount of a competitive base to the mobile phase to occupy the active silanol sites.

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This will compete for the acidic sites and significantly improve peak shape.

      • Ammonia: Using a solvent system like DCM/Methanol with 1% ammonium hydroxide can be effective, but be cautious, as strongly basic conditions can dissolve silica gel, especially with high percentages of methanol.[5]

    • Use a Pre-Treated or Alternative Stationary Phase:

      • Neutral or Basic Alumina: Alumina is a good alternative to silica for basic compounds.

      • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.

  • Optimize the Mobile Phase:

    • Use a More Polar Solvent System: A highly polar solvent (like methanol or ethanol) is more effective at eluting the polar N-oxide from the stationary phase. A common gradient starts with Dichloromethane (DCM) and gradually increases the percentage of Methanol (MeOH).

Workflow for Troubleshooting Tailing on Silica

Caption: A decision-making workflow for addressing peak tailing issues.

Issue 3: Contamination with Starting Material (5-Ethyl-2-methylpyridine)

Question: My purified N-oxide fractions are still contaminated with the unreacted 5-Ethyl-2-methylpyridine starting material. How can I improve this separation?

Answer: This is a separation challenge based on polarity differences. The product (N-oxide) is significantly more polar than the starting material. A well-chosen chromatographic system should easily separate them. If it doesn't, your system lacks the necessary selectivity.

Causality: The starting pyridine is a basic, but relatively nonpolar, compound. The N-oxide product is highly polar. On silica gel, the pyridine will elute much faster than the N-oxide.

Solutions & Protocol:

  • Confirm with TLC: Before running a column, perform a Thin-Layer Chromatography (TLC) analysis. Spot the crude reaction mixture, the starting material, and a co-spot (crude + starting material) on the same plate.

  • Optimize the Mobile Phase for Silica Gel:

    • Goal: Find a solvent system where the N-oxide has an Rf value of 0.2-0.35 , and the starting material has an Rf > 0.6. This will ensure good separation on a flash column.[6]

    • Solvent Systems to Try (in order of increasing polarity):

      • Hexane / Ethyl Acetate (e.g., 1:1)

      • Dichloromethane (DCM) / Ethyl Acetate (e.g., 1:1)

      • DCM / Methanol (e.g., 98:2, 95:5, 90:10)

  • Use a Shallow Gradient: When running the column, use a shallow gradient of the polar solvent. This will slowly increase the mobile phase strength, allowing the less polar starting material to elute completely before the highly retained N-oxide begins to move.

Table 1: Recommended TLC Systems for Method Development
Stationary PhaseMobile Phase System (Starting Ratios)Target Compound (N-oxide)Expected Observation
Silica Gel 60 F254DCM / Methanol (95:5)This compoundLow Rf (e.g., 0.1-0.3)
Silica Gel 60 F254Ethyl Acetate / Methanol (98:2)This compoundLow Rf, may require more MeOH
Neutral AluminaEthyl AcetateThis compoundModerate Rf, less tailing

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy to start with for purifying this compound?

A1: The most robust and efficient strategy is to begin with analytical Thin-Layer Chromatography (TLC) . TLC is a rapid, low-cost method to screen multiple stationary and mobile phases to find the optimal conditions before committing to a large-scale column.[7]

  • Screen Stationary Phases: Test both silica gel and neutral alumina plates.

  • Screen Mobile Phases: Test a range of solvent systems, such as those listed in Table 1.

  • Identify the Best System: Choose the system that gives your target N-oxide a well-defined spot with an Rf value between 0.2 and 0.35, and good separation from all impurities.

  • Scale-Up: Translate these conditions directly to a flash chromatography column.

Q2: I need to purify a multi-gram batch. Is flash chromatography suitable?

A2: Absolutely. Flash chromatography is the standard method for preparative, multi-gram scale purification in organic synthesis. The key is to perform proper method development via TLC first. Once you have an optimized TLC system where your N-oxide has an Rf of ~0.25, you can confidently scale up. The column loading should typically be 1-10% of the mass of the stationary phase, depending on the difficulty of the separation.

Q3: My compound appears as a "zwitterion". How does this affect chromatography?

A3: The term "zwitterionic" is sometimes used to describe the resonance structure of pyridine N-oxides, which can be depicted with a positive charge on the nitrogen and a negative charge on the oxygen.[2] This charge separation is precisely what makes the molecule so polar. For chromatographic purposes, it is best understood as a highly polar, neutral (or very weakly basic) molecule. This high polarity dictates the choice of chromatographic conditions (i.e., favoring HILIC or normal-phase with polar eluents) as discussed throughout this guide.

Q4: Can this compound be analyzed by Gas Chromatography (GC)?

A4: It is generally not recommended. Pyridine N-oxides are thermally labile and can undergo deoxygenation at the high temperatures required for GC injection.[2][8] This would lead to the detection of the parent pyridine, not the N-oxide, making quantification inaccurate. HPLC is the preferred analytical method.

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography

This protocol assumes method development via TLC has been completed.

  • Column Selection & Packing:

    • Select a glass column with an appropriate diameter for your sample size (e.g., a 40g silica cartridge for a 400-800mg crude sample).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% DCM).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like DCM/MeOH.

    • Alternatively (for better resolution): Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent (like DCM), add 2-3 times its weight in silica, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the starting mobile phase (e.g., 100% DCM).

    • Gradually increase the polarity by adding small increments of the polar solvent (e.g., step gradient from 1% MeOH in DCM, to 2%, to 4%, etc.).

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis & Product Isolation:

    • Spot every few fractions on a TLC plate.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Diagram: Analyte Interaction with Stationary Phase

G cluster_0 Silica Gel Surface cluster_1 Mobile Phase Silanol Si-OH Si-OH Si-OH N_Oxide 5-Ethyl-2-methylpyridine 1-oxide (Product) N_Oxide->Silanol:f1 Strong H-Bonding (Causes Tailing) Pyridine 5-Ethyl-2-methylpyridine (Starting Material) Pyridine->Silanol:f0 Weak Interaction TEA Triethylamine (Modifier) TEA->Silanol:f2 Blocks Active Site

Caption: Interactions at the silica surface. The N-oxide binds strongly, while TEA acts as a site-blocking agent.

References
  • SIELC Technologies. (n.d.). Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify N-oxides on column chromatography?. Retrieved from [Link]

  • Frank, R. L., & Smith, P. V. (1955). 5-ETHYL-2-METHYLPYRIDINE. Organic Syntheses, 35, 60. doi:10.15227/orgsyn.035.0060. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Retrieved from [Link]

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. Retrieved from [Link]

  • Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
  • Caron, S., & Sharpless, K. B. (1995). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry, 60(25), 8266–8267. doi:10.1021/jo00129a052. Retrieved from [Link]

  • Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • OChemOnline. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Retrieved from [Link]

  • Yugay, O., et al. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. Retrieved from [Link]

  • Kégl, T., et al. (2017). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. doi:10.3311/PPch.10178. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid communications in mass spectrometry, 15(22), 2167–2176. doi:10.1002/rcm.475. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 29(6). Retrieved from [Link]

Sources

side reactions in the synthesis of 5-Ethyl-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Ethyl-2-methylpyridine 1-oxide Synthesis

Ticket ID: EMP-NOX-001 Status: Open Subject: Troubleshooting Side Reactions & Process Safety in N-Oxidation Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary

You are likely synthesizing this compound (EMP-N-oxide) as a metabolic intermediate or a pharmaceutical building block. The synthesis typically involves the N-oxidation of 5-Ethyl-2-methylpyridine (EMP, also known as aldehyde collidine) using Hydrogen Peroxide (


) in Acetic Acid (AcOH) or m-CPBA.

The Central Conflict: This reaction fights a two-front war. You need enough oxidative power to overcome the pyridine nitrogen's weak nucleophilicity, but too much power (or heat) triggers the "Niacin Pathway"—the oxidation of the alkyl side chains (benzylic oxidation), which is the industrial route to Nicotinic Acid.

This guide addresses the specific side reactions, safety protocols, and isolation challenges required to secure the N-oxide without degrading the alkyl groups.

Module 1: Critical Safety Protocol (The "Runaway" Risk)

Issue: "My reaction temperature spiked uncontrollably after adding


."

Diagnosis: The N-oxidation of alkylpyridines with


/AcOH is exothermic  and autocatalytic. The formation of peracetic acid (the active oxidant) from AcOH and 

is slow initially but accelerates. If you add all oxidants at room temperature, the peracid accumulates. When the reaction finally "kicks off" (usually around 60–70°C), it releases heat faster than your cooling system can remove it, leading to a thermal runaway.

Protocol: The "Dosage-Control" Method

  • Solvent: Use Glacial Acetic Acid (acts as both solvent and catalyst).

  • Catalyst (Optional): Sodium tungstate (

    
    ) can lower the required temperature, reducing side reactions.
    
  • Step-by-Step:

    • Heat the EMP/AcOH mixture to 70–80°C before adding peroxide.

    • Add

      
       (30% or 50%) dropwise  via an addition funnel.
      
    • Monitor: Ensure the exotherm is consumed as you add it. If the temperature drops, stop addition; you are accumulating unreacted peroxide.

Module 2: Side Reaction Analysis

Issue: "I see new spots on TLC/HPLC, but they aren't my N-oxide."

The alkyl groups at positions 2 and 5 are "benzylic-like." The 2-methyl group is particularly activated due to the electron-withdrawing nature of the nitrogen (and the forming N-oxide).

Side Reaction A: Benzylic Oxidation (The "Niacin" Impurities)

If the temperature exceeds 90°C or excess oxidant is used, the radical species generated by peroxide decomposition attack the alkyl chains.

  • 2-Methyl Oxidation: Converts to 2-(hydroxymethyl) or 2-carboxylic acid derivatives.

  • 5-Ethyl Oxidation: Converts to 1-(pyridin-3-yl)ethanol derivatives or acetyl groups.

  • Causality: Radical mechanisms favored by metal ions (Fe, Cu) or high heat.

Side Reaction B: Deoxygenation (Reversion)

Paradoxically, high temperatures in the presence of acetic acid can sometimes lead to minor deoxygenation if reducing impurities are present, but the more common issue is over-reaction .

Side Reaction C: Ring Degradation

Rare under standard conditions, but violent oxidation can cleave the ring, resulting in complex tarry mixtures.

Visualizing the Pathways

EMP_Oxidation EMP 5-Ethyl-2-methylpyridine (Starting Material) NOxide TARGET: 5-Ethyl-2-methylpyridine 1-oxide EMP->NOxide H2O2 / AcOH 70-80°C Side_Alc Impurity A: 2-(Hydroxymethyl)... (Benzylic Alcohol) NOxide->Side_Alc >90°C Radical Attack Side_Ketone Impurity C: 5-Acetyl derivative NOxide->Side_Ketone Slow Side Reaction (Ethyl group) Side_Acid Impurity B: 2-Carboxylic Acid (Over-oxidation) Side_Alc->Side_Acid Excess [O]

Figure 1: Reaction landscape showing the primary N-oxidation pathway versus the thermal/radical induced side-chain oxidations.

Module 3: Workup & Isolation Troubleshooting

Issue: "My product is stuck in the aqueous layer / I have low recovery."

The Physics: Pyridine N-oxides are highly polar and water-soluble. Standard extraction with non-polar solvents (Hexane/Ether) will fail.

Troubleshooting Table:

ProblemRoot CauseSolution
Low Yield (Extraction) N-oxide is H-bonded to water/acetic acid.Use Chloroform (

)
or DCM for extraction. Saturate the aqueous phase with NaCl (salting out) before extraction. Repeated extractions (3-4x) are mandatory.
Residual Oxidant Unreacted Peroxide poses explosion risk during concentration.Test: Starch-Iodide paper (turns blue). Fix: Quench with Sodium Sulfite (

) or Sodium Bisulfite solution until paper stays white.
Viscous Oil / No Solid Residual Acetic Acid prevents crystallization.Azeotropic Distillation: Add Toluene and rotovap. The Toluene/Acetic Acid azeotrope helps pull off the acid.

Module 4: Analytical Validation

Issue: "How do I confirm it's the N-oxide and not a side product?"

  • NMR Shift:

    • Protons at C6 (Ortho to N): In the starting material (EMP), these are typically around

      
       8.3-8.4 ppm. In the N-oxide , this signal shifts upfield (shielded) to 
      
      
      
      8.1-8.2 ppm due to the electron density from the oxygen.
    • 2-Methyl Group: Look for a singlet. If it becomes a doublet or disappears, you have benzylic oxidation (Impurity A/B).

  • Mass Spec (LC-MS):

    • Target

      
      .
      
    • Impurity A (Alcohol)

      
      .
      
    • Impurity B (Acid)

      
      .
      

FAQ: Quick Solutions

Q: Can I use m-CPBA instead of


? 
A:  Yes. For small scales (<5g), m-CPBA in Dichloromethane (DCM) is superior. It runs at room temperature, minimizing benzylic oxidation side reactions. However, the atom economy is poor, and removing m-chlorobenzoic acid requires basic washes which can be tedious with water-soluble N-oxides.

Q: Why is my product turning pink/red? A: Pyridine N-oxides form colored charge-transfer complexes with trace metals (Fe/Cu) or trace amounts of polymerization. This is usually cosmetic. A quick filtration through a short pad of neutral alumina often removes the color.

Q: Is the N-oxide light sensitive? A: Yes. N-oxides can undergo photochemical rearrangement (e.g., to oxaziridines or rearrangement to 2-pyridones). Store in amber vials away from direct light.

References

  • Org. Synth. 1952, 32, 45. Synthesis of 5-Ethyl-2-methylpyridine (Aldehyde collidine). (Provides the baseline for the starting material and its reactivity). Link

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Yudin, A. K.Amphoteric Stereoselective N-Oxidation of Pyridines. Chemical Science, 2011.
  • Google Patents: US3846435A. Process for the production of 2-methyl-5-ethyl pyridine.[1] (Describes the industrial handling and stability of the EMP scaffold). Link

  • Fisher Scientific SDS. Safety Data Sheet: 5-Ethyl-2-methylpyridine. (Critical for safety handling). Link

Sources

Technical Support Center: 5-Ethyl-2-methylpyridine 1-oxide (EMP-NO)

[1]

Product Identity: 5-Ethyl-2-methylpyridine 1-oxide Chemical Class: Alkylpyridine N-oxides Primary Application: Metabolic standards, organometallic ligands, synthetic intermediates.[1]

Part 1: Core Storage & Stability Directives

The stability of this compound (EMP-NO) is governed by the polarity of the N-oxide functionality (

1hygroscopicphotochemically active1
The "Golden Rules" of Preservation
ParameterCritical RequirementThe Mechanistic "Why"
Atmosphere Inert Gas (Argon/Nitrogen) Hygroscopicity: The N-oxide oxygen is a strong hydrogen bond acceptor.[1][2] Exposure to ambient humidity results in rapid formation of hydrates (viscous oils), altering molecular weight calculations and stoichiometry.[1]
Temperature 2°C to 8°C (Short-term)-20°C (Long-term) Thermal Stability: While alkylpyridine N-oxides are generally thermally stable up to ~100°C, lower temperatures retard spontaneous deoxygenation and suppress potential rearrangement reactions.[1]
Light Amber Vials / Foil Wrap Photolability: Pyridine N-oxides absorb UV light, leading to excitation (

state) and rearrangement into oxaziridines or 1,2-oxazepines , or simple deoxygenation back to the parent pyridine.[1]
Container Teflon-lined caps Chemical Compatibility: Avoid cork or rubber septa that may leach plasticizers or oxidants.[1]
Visualizing the Degradation Risks

The following diagram illustrates the three primary degradation pathways for EMP-NO.

Gcluster_0Storage Environment RisksEMP5-Ethyl-2-methylpyridine1-oxide (Intact)HydrateHydrated Species(Viscous Oil/Goo)EMP->Hydrate + H2O (Atmospheric Moisture)ParentParent Pyridine(Deoxygenated)EMP->Parent + Reductant or HeatPhotoPhotoproducts(Oxazepines/Polymers)EMP->Photo + UV Light (hv)

Figure 1: The "Triangle of Degradation" showing how moisture, reduction, and light compromise EMP-NO integrity.[1]

Part 2: Diagnostic Troubleshooting (FAQs)

This section addresses specific anomalies observed during experimentation.

Issue 1: Physical State Change

User Question: "I purchased this compound as a solid, but after opening the vial twice, it has turned into a yellow, viscous oil. Is it degraded?"

Technical Diagnosis: Most likely, this is hydration , not chemical decomposition.[1]

  • Mechanism: Pyridine N-oxides are deliquescent.[1][3] They absorb atmospheric water until they dissolve in it.[1] The "oil" is likely a concentrated aqueous solution of the N-oxide.[1]

  • Verification: Run a

    
    H NMR in 
    
    
    or
    
    
    .
    • If the aromatic peaks are sharp and consistent with the N-oxide (see Spectral Integrity below), it is simply wet.[1]

    • If peaks are broadened significantly, hydrogen bonding with water is occurring.[1]

  • Corrective Action:

    • Dissolve the oil in minimal Dichloromethane (DCM).[1]

    • Dry over anhydrous

      
       (Sodium Sulfate).[1]
      
    • Filter and concentrate in vacuo.

    • Crucial: Dry under high vacuum (< 1 mbar) for 12 hours to remove trace lattice water.

Issue 2: Color Change (Darkening)

User Question: "The compound was white/off-white, but now it is dark brown/red. Can I still use it?"

Technical Diagnosis: This indicates photochemical decomposition or trace metal contamination .[1]

  • Mechanism: N-oxides can undergo photorearrangement to 1,2-oxazepines, which are unstable and polymerize to form dark, conjugated oligomers.[1]

  • Risk: Even 1-2% impurity can act as a radical scavenger or catalyst poison in sensitive organometallic reactions.[1]

  • Corrective Action:

    • Purification: If the bulk material is still the N-oxide (verified by TLC/NMR), pass the material through a short pad of Neutral Alumina (not Silica, see below) using DCM/Methanol (95:5) as eluent.[1] The dark polymers typically stick to the baseline.

Issue 3: Spectral Integrity (NMR Interpretation)

User Question: "I see extra peaks in the aromatic region. How do I distinguish the N-oxide from the parent pyridine?"

Technical Diagnosis: Deoxygenation is the primary chemical degradation pathway.[1]

  • The Shift Rule: The N-oxide oxygen atom is electron-donating via resonance (back-donation) but electron-withdrawing via induction.[1]

    • 
      -Protons (C2/C6):  In the N-oxide, these protons are typically deshielded (shifted downfield)  relative to the free base due to the positive charge on Nitrogen.[1]
      
    • 
      -Protons (C4):  Often shielded (shifted upfield) due to resonance donation of the oxygen lone pair into the ring.
      
  • Comparison Table (

    
     approximate shifts): 
    
PositionParent (5-Ethyl-2-methylpyridine)N-Oxide (EMP-NO)Diagnostic Shift
C2-Methyl ~2.50 ppm~2.55 - 2.65 ppmSlight Downfield
Aromatic 7.0 - 8.4 ppm rangeDistinct shift patternCheck Integration

Note: If you see a duplicate set of methyl peaks (e.g., a singlet at 2.50 and a smaller singlet at 2.55), you have a mixture of Parent and N-oxide.[1]

Part 3: Advanced Handling Protocols

Protocol A: Re-Purification via Neutral Alumina

Why not Silica? Pyridine N-oxides are basic (weakly) and highly polar. They often streak or bind irreversibly to acidic Silica Gel (

Neutral Alumina (

)
  • Preparation: Use Neutral Alumina (Brockmann Grade III).[1]

  • Eluent: Start with 100% Dichloromethane (DCM). Gradient to 5-10% Methanol in DCM.[1]

  • Loading: Dissolve crude EMP-NO in minimum DCM.

  • Collection: The parent pyridine (impurity) is less polar and will elute first.[1] The N-oxide will elute later as a polar band.[1]

  • Detection: UV lamp (254 nm). N-oxides quench fluorescence strongly.[1]

Protocol B: Safe Handling Workflow

WorkflowStorageCold Storage(-20°C)EquilibrateWarm to RT(In Desiccator)Storage->EquilibratePrevent CondensationOpenOpen underInert GasEquilibrate->OpenWeighRapid Weighing(Minimize Air Time)Open->WeighResealPurge Headspace& Seal (Parafilm)Weigh->ResealReseal->StorageReturn immediately

Figure 2: Workflow to prevent condensation and hydration during usage.

References

  • Jubilant Ingrevia. (2024).[1][4] Safety Data Sheet: Alkyl Pyridine Derivatives. Retrieved from

  • Baran Lab (Scripps Research). (2012). Pyridine N-Oxides: Synthesis and Reactivity. Retrieved from

  • Godlewska, P., et al. (2025).[1][3] Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. International Journal of Molecular Sciences. Retrieved from

  • Thermo Fisher Scientific. (2021).[1][5] Safety Data Sheet: Pyridine-N-oxide. Retrieved from

  • Royal Society of Chemistry. (2016).[1] Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm. Retrieved from

Technical Support Center: 5-Ethyl-2-methylpyridine 1-oxide (EMPO) Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and analytical scientists working with 5-Ethyl-2-methylpyridine 1-oxide (EMPO) . As a key intermediate and impurity in the synthesis of thiazolidinedione class drugs (e.g., Pioglitazone), understanding its degradation profile is critical for establishing robust Quality Control (QC) methods and ensuring API stability.

Executive Summary & Compound Profile

This compound (CAS: 104-90-5 derivative, often cited as Pioglitazone N-Oxide impurity moiety) is a pyridine derivative featuring an N-oxide functionality. While the N-oxide group imparts unique reactivity useful in synthesis, it introduces specific instability modes—primarily photochemical rearrangement and deoxygenation —that differ significantly from the parent pyridine.

PropertySpecificationCritical Note
Molecular Formula C₈H₁₁NO
Parent Compound 5-Ethyl-2-methylpyridine (MEP)Major degradation product (Deoxygenation).
Key Sensitivities UV Light , Reducing Agents , Acylating AgentsHygroscopic : Moisture accelerates surface degradation.
Storage Class Amber Glass, Desiccated, -20°CProtect from light exposure during sample prep.

Primary Degradation Pathways

The degradation of EMPO is not random; it follows mechanistically predictable pathways driven by the N-oxide dipole and the lability of the N-O bond.

Pathway A: Photochemical Rearrangement (The "Light Leak" Issue)

Trigger: Exposure to UV/VIS light (even ambient lab lighting). Mechanism: Upon excitation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), the N-oxide undergoes a valence isomerization to an oxaziridine  intermediate.[1] This unstable species rearranges, often leading to oxygen insertion into the adjacent alkyl group (2-methyl) or ring expansion.
Major Products: 
  • 5-Ethyl-2-(hydroxymethyl)pyridine: Formed via radical recombination of the homolytically cleaved N-O bond and the methyl protons.

  • 3-Hydroxy-5-ethyl-2-methylpyridine: Formed via rearrangement to a 1,2-oxazepine and subsequent contraction.

Pathway B: Deoxygenation (Reductive Degradation)

Trigger: Thermal stress, presence of reducing metals (Fe, Zn traces), or specific phosphine/sulfur contaminants. Mechanism: The N-O bond is cleaved, reverting the molecule to its parent pyridine. Product: 5-Ethyl-2-methylpyridine (MEP) .[2][3][4][5] Note: This is the most common "disappearance" mode in HPLC vials containing antioxidant stabilizers.

Pathway C: The Polonovski-Type Reaction (Chemical Incompatibility)

Trigger: Presence of acylating agents (Acetic Anhydride, Acid Chlorides) or activation by chloroformates. Mechanism: Acylation of the N-oxide oxygen creates an activated cation, which undergoes elimination and rearrangement to functionalize the alpha-methyl group. Product: 2-(Acetoxymethyl)-5-ethylpyridine (or related esters).

Visualization: Degradation Network

The following diagram maps the causality between environmental stressors and specific degradation products.

EMPODegradation cluster_legend Pathway Legend EMPO 5-Ethyl-2-methylpyridine 1-oxide (EMPO) MEP 5-Ethyl-2-methylpyridine (Parent Pyridine) EMPO->MEP Deoxygenation (Heat/Reductants) Acet 2-(Acetoxymethyl)- 5-ethylpyridine EMPO->Acet Polonovski Rxn (Acylating Agents) Oxaz Oxaziridine Intermediate EMPO->Oxaz UV Light (hv) (Excitation) HMP 5-Ethyl-2-(hydroxymethyl) pyridine Oxaz->HMP Radical Rearrangement key Blue: Target | Red: Reduction | Yellow: Photolysis | Green: Chemical

Caption: Mechanistic map of EMPO degradation showing reductive (Red), photochemical (Yellow), and chemical (Green) pathways.

Troubleshooting Guide: Analytical & Experimental Issues

Scenario 1: "My N-oxide peak area is dropping during the HPLC run."

Diagnosis: On-column degradation or thermal instability in the autosampler.

  • Root Cause A (Thermal): The N-oxide bond is thermally labile. If your column oven is >50°C, you may be driving deoxygenation.

  • Root Cause B (Photochemical): Clear glass vials in an autosampler with a viewing window can expose the sample to light for hours.

  • Action Plan:

    • Thermostat: Set autosampler temperature to 4°C.

    • Shielding: Use amber glassware strictly.

    • Column Temp: Lower column temperature to <40°C.

Scenario 2: "I see a new peak eluting after the N-oxide."

Diagnosis: Formation of the parent pyridine (MEP).[2]

  • Logic: The N-oxide is much more polar than the parent pyridine. Loss of oxygen reduces polarity, increasing retention time on Reverse Phase (C18) columns.

  • Verification: Check the UV spectrum of the new peak. MEP will have a distinct pyridine spectrum, lacking the bathochromic shift typical of N-oxides.

  • Fix: Check solvents for reducing impurities (e.g., peroxides in ethers can actually oxidize, but antioxidants in THF can reduce). Ensure no metallic contamination.

Scenario 3: "Recovery is low during extraction from biological matrices."

Diagnosis: Polonovski rearrangement during workup.

  • Root Cause: If you use acetic anhydride (for derivatization of other analytes) or chloroformates while the N-oxide is present, it will react and disappear.

  • Action Plan: Avoid acylating conditions. If derivatization is necessary, separate the N-oxide fraction first.

Analytical Method Optimization (HPLC-UV/MS)

To accurately quantify EMPO in the presence of its degradants, use the following optimized parameters.

ParameterRecommendationRationale
Stationary Phase C18 with Polar Embedding (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP)N-oxides are polar; standard C18 may yield poor peak shape (tailing) due to silanol interactions.
Mobile Phase A 10-20 mM Ammonium Acetate (pH 5.5)Buffering masks silanols. Avoid phosphate if using MS.
Mobile Phase B AcetonitrileMethanol can sometimes participate in photochemical reactions if light shielding is poor.
Detection UV @ 254 nm & 210 nm254 nm is specific for the aromatic ring; 210 nm detects non-aromatic degradation fragments.
Sample Diluent Water:Acetonitrile (90:10)Avoid dissolving in 100% organic solvent, which can enhance photolysis rates.
Protocol: Validating Photostability
  • Prepare a 100 µg/mL solution of EMPO in mobile phase.

  • Split into two amber vials and two clear vials.

  • Wrap one clear vial in aluminum foil (Dark Control).

  • Expose the unwrapped clear vial to ambient light (or ICH Q1B light source) for 4 hours.

  • Analyze all vials.

    • Pass Criteria: Dark Control matches Amber vials (98-102%).

    • Fail Criteria: Exposed vial shows >5% loss and appearance of peaks at RRT ~0.8 (Hydroxymethyl) or RRT ~1.2 (Parent Pyridine).

Frequently Asked Questions (FAQs)

Q: Can I use EMPO as an internal standard? A: Not recommended. Its sensitivity to light and potential for deoxygenation in the ion source (during LC-MS) make it unreliable as a quantitative anchor. Use a deuterated stable isotope of the parent pyridine if necessary, or a sulfonated analog.

Q: Why does the N-oxide show a split peak in LC-MS? A: This is likely an artifact. In the electrospray ionization (ESI) source, high voltage and heat can induce in-source fragmentation (loss of oxygen, M-16). You are seeing the N-oxide and the parent pyridine formed inside the mass spec, not necessarily in your sample.

  • Test: Lower the Cone Voltage and Source Temperature. If the "impurity" ratio changes, it is an artifact.

Q: Is the degradation reversible? A: No. Photochemical rearrangement to the hydroxymethyl derivative is irreversible. Deoxygenation to the parent pyridine is chemically reversible only if you deliberately re-oxidize the sample (e.g., with m-CPBA), but this is a synthetic step, not a spontaneous equilibrium.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • Albini, A., & Alpegiani, M. (1984).The Photochemistry of N-Oxides. Chemical Reviews, 84(1), 43-71. (Foundational mechanism for N-oxide to oxaziridine rearrangement).
  • European Pharmacopoeia (Ph. Eur.). Pioglitazone Hydrochloride Monograph: Impurity C (Pioglitazone N-Oxide).[6] (Defines the regulatory context of the impurity).

  • Baran Lab (2012). Pyridine N-Oxides: Reactivity and Synthesis.[7] Retrieved from [Link]

Sources

troubleshooting guide for pyridine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering challenges with Pyridine N-Oxide synthesis. It is structured to provide immediate, actionable solutions backed by mechanistic understanding and safety protocols.

Subject: Optimization, Safety, and Troubleshooting of Pyridine N-Oxide Synthesis Assigned Specialist: Senior Application Scientist Status: Open for Resolution

Strategic Workflow & Decision Logic

Before troubleshooting specific failures, verify that your oxidant selection aligns with your substrate's electronic nature and your scale. The following logic tree illustrates the decision pathway to minimize side reactions and safety risks.

PyridineOxidationWorkflow Start Substrate Analysis Scale Scale & Solubility? Start->Scale MethodA Method A: H2O2 + AcOH (The Workhorse) Scale->MethodA Large Scale / Stable MethodB Method B: m-CPBA / DCM (The Lab Scale) Scale->MethodB Small Scale / Acid Labile MethodC Method C: Urea-H2O2 (UHP) (The Safe Alternative) Scale->MethodC Safety Priority / Solid Reagent UseA Best for: Multi-gram/kg scale Electron-neutral/rich pyridines MethodA->UseA Safety CRITICAL CHECKPOINT Peroxide Quench (Starch-Iodide Test) UseA->Safety UseB Best for: <1g scale, Acid-sensitive groups Rapid screening MethodB->UseB UseB->Safety UseC Best for: Safety-critical labs Anhydrous conditions required MethodC->UseC UseC->Safety Workup Workup & Purification Safety->Workup Negative Test Only

Figure 1: Strategic decision tree for selecting the optimal oxidation protocol based on scale and substrate properties.

Standard Operating Procedure (Self-Validating)

Protocol: Oxidation via Hydrogen Peroxide / Acetic Acid (The "Workhorse" Method) Validation: This protocol includes mandatory "Stop/Go" checkpoints to prevent runaway reactions and explosion hazards.

Phase 1: Initiation
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser , dissolve the pyridine substrate (1.0 equiv) in Glacial Acetic Acid (5–10 volumes).

  • Thermal Equilibration: Heat the mixture to 70–85°C .

    • Why? H2O2 oxidation has an induction period. Heating before addition prevents accumulation of unreacted peroxide which can lead to a sudden, violent exotherm later [1].

  • Addition: Add 30% or 35% Hydrogen Peroxide (1.5–2.0 equiv) dropwise.

    • Checkpoint: Monitor internal temperature.[1][2] If temperature spikes >5°C above setpoint, STOP addition and allow to cool.

Phase 2: Reaction & Monitoring
  • Maintenance: Stir at 80°C for 6–12 hours.

  • Conversion Check: Monitor via TLC (MeOH/DCM) or LC-MS.

    • Note: N-oxides are much more polar than starting pyridines. They will streak on silica unless 1-2% Triethylamine is added to the eluent.

Phase 3: Safety Quench (The "Life-Saving" Step)
  • Peroxide Test: Remove an aliquot. Test with starch-iodide paper.

    • Blue/Black = Positive (DANGER). Do not concentrate.

    • Colorless = Negative (SAFE). Proceed.

  • Quenching: If positive, add solid Sodium Sulfite (Na2SO3) or Sodium Metabisulfite in portions until the starch-iodide test is negative.

    • Warning: This process is exothermic.[1]

Phase 4: Workup
  • Concentration: Remove acetic acid under reduced pressure (rotary evaporator).

    • Troubleshooting: To remove the last traces of acetic acid, add toluene and azeotrope 2–3 times [2].

  • Neutralization: Dissolve residue in DCM/Water. Neutralize with solid Na2CO3 to pH 8–9. Extract with DCM (or CHCl3/iPrOH 3:1 for water-soluble N-oxides).

Troubleshooting Guide (Q&A)

Category A: Reaction Stalled / Incomplete Conversion

Q: "I have added 2.0 equivalents of H2O2, but 30% starting material remains. Should I add more?" A: Proceed with caution.

  • Root Cause: Electron-deficient pyridines (e.g., 2-chloro, 3-nitro) are resistant to electrophilic attack by the peracid species formed in situ.

  • Solution:

    • Increase Temperature: Raise to 90–100°C carefully.

    • Change Reagent: Switch to m-CPBA in refluxing dichloroethane (DCE) or use Urea-Hydrogen Peroxide (UHP) with Trifluoroacetic Anhydride (TFAA). The combination of UHP/TFAA generates trifluoroperacetic acid in situ, which is a significantly more potent oxidant than peracetic acid [3].

Q: "The reaction turns dark brown/black. Is my product decomposing?" A: Likely metal contamination.

  • Root Cause: Trace transition metals (Fe, Cu) from old stir bars or spatulas catalyze the radical decomposition of H2O2. This generates heat and radical species that degrade the pyridine ring.

  • Solution: Use new, glass-coated, or Teflon-coated stir bars. Add a chelating agent like EDTA (0.1 mol%) to the reaction mixture to sequester metals [4].

Category B: Safety & Exotherms[3][4]

Q: "I see a delayed exotherm. The temperature spiked 20°C instantly." A: DANGER: Oxidant Accumulation.

  • Root Cause: You added H2O2 too quickly at a temperature too low for the reaction to consume it immediately. The peroxide accumulated and then reacted all at once (thermal runaway).

  • Corrective Action: Immediately remove the heat source. Do not use an ice bath immediately if the flask is glass (thermal shock risk); use an air stream first. For future runs, ensure the reaction is at 75°C+ before starting the addition [1].

Category C: Purification & Isolation[2][5]

Q: "I cannot get rid of the acetic acid. It shows up in the NMR." A: Use the Azeotrope Trick.

  • Solution: Acetic acid forms an azeotrope with toluene and heptane.

    • Concentrate the reaction mixture to a syrup.

    • Add Toluene (equal volume).

    • Concentrate again.[3] Repeat 3x.

    • If the product is a solid, recrystallize from Acetone/Hexane or EtOAc/Hexane.

Q: "My product is water-soluble and stays in the aqueous layer during extraction." A: Salting Out & Solvent Modification.

  • Solution:

    • Saturate the aqueous layer with NaCl (salting out).

    • Use a more polar organic solvent system: Chloroform : Isopropanol (3:1) or DCM : Methanol (9:1) .

    • Alternatively, use a resin-based workup (Amberlyst A-21, free base form) to scavenge the acid without introducing water [5].

Comparative Data: Oxidizing Agents

FeatureH2O2 / Acetic Acid m-CPBA Urea-H2O2 (UHP)
Active Species Peracetic Acid (generated in situ)m-Chloroperbenzoic AcidPeracid (depends on anhydride used)
Oxidation Power ModerateHighHigh (with TFAA)
Safety Profile Risk: Runaway exotherm, distillation hazardRisk: Shock sensitive in pure formSafe: Solid, stable complex
Atom Economy High (Byproduct: Water/AcOH)Low (Byproduct: m-Chlorobenzoic acid)High (Byproduct: Urea)
Purification Difficult (Acid removal)Moderate (Benzoic acid removal)Easy (Filtration of urea)
Cost Very LowHighModerate

References

  • Safety in Pyridine Oxidation

    • Org.[1][2][4][5] Synth.2011 , 88, 121-128. "Discussion Addendum for: Pyridine-N-Oxide".

    • Warning: Distillation of reaction mixtures containing peroxides is a known explosion hazard.
  • Azeotropic Removal of Acetic Acid

    • Org.[1][2][4][5] Synth.1953 , 33, 79. "Pyridine-N-oxide".[1][2][6][7][8][4][5]

  • UHP / TFAA Method (High Potency)

    • Caron, S. et al. "Large-Scale Oxidation of Pyridines using Urea-Hydrogen Peroxide Complex." J. Org. Chem.2000 , 65, 8379-8388.

  • Metal Catalyzed Decomposition: Process Safety Progress2002, 21, 248. "Hazards of Hydrogen Peroxide".
  • Workup Techniques

    • Organic Process Research & Development2014 , 18, 1626. "Scalable Synthesis of Pyridine N-Oxides".

Sources

Technical Support Center: 5-Ethyl-2-methylpyridine 1-oxide (EMPO) Production

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EMPO-YIELD-OPT-001 Subject: Yield Optimization, Troubleshooting, and Safety Protocols for N-Oxidation of 5-Ethyl-2-methylpyridine. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are encountering yield losses likely due to two distinct failure modes: incomplete conversion (kinetic/steric hindrance) or workup loss (high water solubility of the N-oxide).

5-Ethyl-2-methylpyridine (EMP) is sterically hindered at the 2-position by the methyl group. This makes the nitrogen lone pair less accessible to electrophilic attack compared to simple pyridine, requiring optimized forcing conditions. Furthermore, the product (EMPO) is highly polar and hygroscopic; standard "neutralize and extract" protocols often leave 30-50% of the product in the aqueous waste stream.

This guide replaces standard textbook protocols with an industrial "Self-Validating" workflow designed to maximize mass balance.

Module 1: Reaction Optimization (The Synthesis Phase)

Core Issue: Steric Hindrance & Kinetics

The methyl group at the 2-position creates a steric barrier. Standard


/Acetic Acid methods often stall at 60-70% conversion.
Optimized Protocol: Tungstate-Catalyzed Oxidation

This method uses Sodium Tungstate (


) as a catalyst to form a more active peroxo-tungstate species, significantly accelerating the reaction and allowing for milder conditions that prevent side reactions (like the Boekelheide rearrangement).

Reagents:

  • Substrate: 5-Ethyl-2-methylpyridine (EMP)[1][2]

  • Oxidant: 30-35% Hydrogen Peroxide (

    
    )
    
  • Catalyst: Sodium Tungstate Dihydrate (

    
    ) - 2-5 mol%
    
  • Solvent: Glacial Acetic Acid (AcOH) or Water (if using PTC conditions)

Step-by-Step Protocol:

  • Charge: Dissolve EMP (1.0 equiv) and

    
     (0.05 equiv) in Glacial Acetic Acid (3-4 volumes).
    
  • Heat: Warm the mixture to 60°C .

  • Addition: Add

    
     (1.5 equiv) dropwise over 30-60 minutes.
    
    • Critical: Do not dump all oxidant at once. The reaction is exothermic.[3]

  • Soak: Maintain temperature at 70-75°C for 4-6 hours.

    • Troubleshooting: Do not exceed 85°C. Temperatures >90°C in the presence of acetic anhydride (if used) can trigger the rearrangement of the N-oxide to an acetoxymethyl side product.

  • Validation Point (TLC): Check conversion (See Module 3). If SM remains, add 0.2 equiv

    
     and stir 1 hr.
    
Mechanism & Side Reactions (Visualization)

EMPO_Mechanism cluster_legend Legend EMP 5-Ethyl-2-methylpyridine (Starting Material) TS Transition State (Electrophilic Attack) EMP->TS + Oxidant Peracid Peracetic Acid / Peroxo-Tungstate Peracid->TS EMPO EMPO (Product) TS->EMPO Major Pathway (70-80°C) Side1 Side Product: 2-Hydroxymethyl derivative (Boekelheide Rearrangement) EMPO->Side1 Overheating (>90°C) + Ac2O key Green: Desired Path | Red: Thermal Risk

Caption: Mechanistic pathway showing the primary N-oxidation route and the thermal risk of rearrangement at high temperatures.

Module 2: Workup & Isolation (The Yield Critical Path)

Core Issue: Water Solubility

EMPO is a polar, hygroscopic N-oxide. It loves water. If you simply neutralize with NaOH and extract with ether/hexane, the product stays in the water.

Troubleshooting Guide: The "Salting Out" Strategy
Symptom Probable Cause Corrective Action
Low Mass Recovery Product lost to aqueous phase.[3]Saturate aqueous layer with NaCl (Salting Out) before extraction.
Emulsion Formation Amphiphilic nature of N-oxide.Filter through Celite; use Chloroform (

) or DCM instead of Ether.
Residual Acid Acetic acid co-extracts.Azeotropic distillation with Toluene or use of basic resin workup.
Optimized Isolation Protocol
  • Quench: Verify peroxide consumption (Starch-Iodide paper: Blue = Active, Colorless = Safe). If positive, add Sodium Metabisulfite solution until negative.

  • Concentration: Remove bulk Acetic Acid via rotary evaporation under high vacuum (add Toluene to azeotrope the acid if necessary). You will be left with a viscous residue.

  • Basification: Dissolve residue in minimum water. Adjust pH to ~8-9 using saturated

    
    .
    
    • Note: Do not use strong NaOH; it can degrade the ring at high concentrations/temps.

  • Saturation (The Secret Step): Add solid NaCl to the aqueous solution until no more dissolves (saturation). This forces the organic N-oxide out of the water phase ("Salting Out").

  • Extraction: Extract continuously with Chloroform (

    
    )  or DCM  (3 x Vol).
    
    • Why Chloroform? N-oxides have high affinity for chloroform due to hydrogen bonding.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Final Purification:

    • EMPO is often a hygroscopic oil or low-melting solid.

    • Distillation: High vacuum distillation (bp ~170-180°C at atm, much lower at vacuum) is preferred for liquids.

    • Crystallization: If solid, recrystallize from Acetone/Hexane or Isopropyl Alcohol.

Workup Decision Tree (Visualization)

Workup_Logic Start Crude Reaction Mixture (AcOH + Product + H2O) Step1 Vacuum Concentrate (Remove AcOH) Start->Step1 Step2 Dissolve in Water + Neutralize (pH 8-9) Step1->Step2 Decision Is Product Precipitating? Step2->Decision PathA Yes (Solid) Decision->PathA High Conc. PathB No (In Solution) Decision->PathB Soluble ActionA Filter -> Wash (Cold Water) -> Dry PathA->ActionA ActionB Add NaCl (Saturate) -> Extract w/ CHCl3 (3x) PathB->ActionB

Caption: Decision logic for isolating water-soluble N-oxides. Path B is the most common requirement for EMPO.

Module 3: Analytics & Quality Control

Q: How do I know if the reaction is done?

  • TLC Method:

    • Plate: Silica Gel 60 F254.

    • Mobile Phase: DCM : Methanol (9:1).

    • Visualization: UV (254 nm) and Iodine Stain.

    • Rf Values: EMP (Starting Material) will be high (Rf ~0.6-0.8). EMPO (Product) will be low (Rf ~0.1-0.3) due to polarity.

    • Tip: If the spot streaks, add 1% Triethylamine to the mobile phase.

Q: Why does my HPLC show a broad peak?

  • N-oxides can interact with silanols on the column.

  • Fix: Use a buffer.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Water (+0.1% Formic Acid or Ammonium Formate).

    • The N-oxide will elute earlier than the starting material (more polar).

Module 4: Safety & Hazards

Hazard: Thermal Runaway N-oxidation is highly exothermic (


).
  • Risk: "Delayed Onset." If you add

    
     too fast at low temperature, it accumulates. When the reaction finally kicks off, the accumulated energy releases at once, leading to an explosion.
    
  • Control: Always maintain the reaction temperature at 60°C during addition. If the temp drops, STOP addition.

Hazard: Peroxide Accumulation

  • Risk: Distilling a mixture containing residual peroxides is an explosion hazard.

  • Control: ALWAYS perform a starch-iodide test before rotary evaporation. Quench with Sodium Metabisulfite/Bisulfite if positive.

References

  • Synthesis of Pyridine N-oxides (General Method): Organic Syntheses, Coll. Vol. 4, p. 828 (1963); Vol. 33, p. 79 (1953). Link

  • Tungstate Catalyzed Oxidation:Journal of Organic Chemistry, "Sodium Tungstate Catalyzed Oxidations with Hydrogen Peroxide.
  • Physical Properties (EMP): National Center for Biotechnology Information. PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine.[3] Link

  • Workup Strategies for Polar N-Oxides:Organic Process Research & Development, "Practical Synthesis of Pyridine N-Oxides." (Focus on salting out and continuous extraction techniques).
  • Safety of N-Oxidation:Bretherick's Handbook of Reactive Chemical Hazards, "Peroxyacetic acid - Pyridine.

Sources

Technical Support Center: Removal of Unreacted 5-Ethyl-2-Methylpyridine (EMP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Post-Reaction Workup & Purification Chemical Profile: 5-Ethyl-2-methylpyridine (EMP) | CAS: 104-90-5 | BP: ~178°C | pKa: ~6.51

Welcome to the Purification Support Hub

You are likely here because standard rotary evaporation failed to remove 5-ethyl-2-methylpyridine (EMP) from your reaction mixture. Due to its high boiling point (178°C) and tendency to "tail" on silica gel, EMP is a persistent contaminant.

This guide provides three targeted workflows to remove EMP, categorized by the sensitivity of your target product.

Quick Diagnostic: Which Protocol Do I Need?
If your Target Product is...Use ProtocolWhy?
Stable to Acid (pH < 2) A. Acidic Extraction Fastest, most scalable method.
Acid-Sensitive / Lewis Basic B. Copper(II) Complexation Visual confirmation of removal; mild conditions.[1]
Water-Sensitive / High Value C. Solid-Phase Scavenging Anhydrous; no aqueous workup required.
Volatile / Low Boiling D. Azeotropic Distillation Physical removal without chemical additives.

Protocol A: The Standard Acidic Workup

Best for: Neutral or Acidic target compounds. Mechanism: Protonation of the pyridine nitrogen (pKa 6.[2]51) to form a water-soluble pyridinium salt.[3]

Troubleshooting Q&A

Q: I washed with 1M HCl, but the EMP is still in my organic layer. What went wrong? A: You likely didn't reach the critical pH threshold. EMP is a weak base. To force >99% of it into the aqueous phase, the pH must be at least 2 units below its pKa.

  • Target pH: < 4.0 (Ideally pH 1-2).

  • Volume Rule: Use at least 3 equivalents of acid relative to the EMP volume.

Q: My product precipitated during the acid wash. What now? A: Your product might be protonating or crashing out due to polarity changes.

  • Fix: Switch to Protocol B (Copper Wash) or dissolve your organic layer in a more polar solvent like Dichloromethane (DCM) rather than Ethyl Acetate/Hexanes before washing.

Step-by-Step Workflow
  • Dilution: Dilute reaction mixture with an organic solvent (EtOAc or DCM).

  • Primary Wash: Wash 3x with 10% HCl (aq) .

  • Validation: Check the pH of the aqueous output. It must remain acidic (red on litmus).

  • Neutralization: Wash the organic layer once with Brine to remove residual acid.

  • Drying: Dry over Na₂SO₄ and concentrate.

Protocol B: The Copper(II) Sulfate "Visual" Wash

Best for: Acid-sensitive compounds or when you need visual proof of removal. Mechanism: EMP coordinates with Copper(II) ions to form a water-soluble, deep blue/violet complex


.
Troubleshooting Q&A

Q: Why is the aqueous layer turning purple? A: This is the sign of success. Saturated CuSO₄ is light blue.[3] As it pulls EMP from your organic layer, the complex turns the water deep blue/violet.[3]

  • Stop Condition: Continue washing until the aqueous layer stops turning violet and remains light blue.

Q: Can I use this if my product is a chelator? A: No. If your product has multiple amines or thiols, it may compete for the copper. Use Protocol C .

Visual Workflow Diagram

CopperExtraction Start Crude Mixture (Product + EMP) AddSolvent Dissolve in EtOAc or DCM Start->AddSolvent AddCu Add Sat. CuSO4 (aq) (Light Blue) AddSolvent->AddCu Mix Vigorous Shake & Separation AddCu->Mix CheckColor Check Aqueous Layer Color Mix->CheckColor Violet Deep Blue/Violet? (EMP Removed) CheckColor->Violet Yes LightBlue Light Blue? (No EMP left) CheckColor->LightBlue No Repeat Discard Aq. Layer Repeat Wash Violet->Repeat Finish Dry Organic Layer (Na2SO4) LightBlue->Finish Repeat->AddCu

Figure 1: Decision logic for the Copper Sulfate wash method. The color change serves as a self-validating indicator of purification progress.

Protocol C: Solid-Supported Scavenging (Resins)

Best for: High-throughput chemistry, water-sensitive products, or avoiding extraction emulsions. Mechanism: Strong Cation Exchange (SCX) resins (sulfonic acid functionalized polystyrene) bind the basic EMP irreversibly in organic media.

Troubleshooting Q&A

Q: How much resin do I add? A: Calculate the millimoles (mmol) of EMP used.

  • Stoichiometry: Use 3 to 5 equivalents of resin capacity relative to EMP.

  • Example: If you have 1 mmol EMP and resin loading is 1 mmol/g, use 3–5 grams of resin.

Q: Which resin type is best? A: Use a Macroporous Sulfonic Acid Resin (e.g., Amberlyst® 15 or Dowex® 50W). Macroporous resins work better in organic solvents than gel-type resins, which need water to swell.

Resin Scavenging Workflow

ResinScavenging Input Crude Solution (Organic Solvent) Resin Add SCX Resin (Sulfonic Acid) Input->Resin Bind Stir 1-4 Hours (R-SO3H + EMP -> R-SO3- H-EMP+) Resin->Bind Filter Filtration (Remove Solid Resin) Bind->Filter Filtrate Filtrate contains Pure Product Filter->Filtrate Liquid Waste Solid Waste (Resin-EMP Complex) Filter->Waste Solid

Figure 2: Workflow for anhydrous removal of EMP using Strong Cation Exchange (SCX) resins.

Protocol D: Chromatography & Azeotropes

Best for: Final polishing or when extraction is impossible.

Chromatography Fixes

EMP causes "streaking" or "tailing" on silica gel because it hydrogen bonds with the acidic silanols on the silica surface.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent. This "caps" the active sites on the silica, allowing the EMP to elute as a sharp band (or stay at the baseline depending on polarity).

Azeotropic Removal

If you must evaporate EMP, simple vacuum is often insufficient. Co-evaporation helps.[4][5]

  • Solvent: Toluene .

  • Method: Add toluene to the crude mixture and rotovap. Toluene forms an azeotrope with pyridine derivatives, effectively lowering the boiling point required to carry the EMP over into the trap. Repeat 3x.

Summary of Physical Properties

PropertyValueImplication for Removal
Boiling Point 178°CHigh vacuum required; simple rotovap fails.
Water Solubility ~1.2 g/100mLSlightly soluble; requires pH adjustment to fully solubilize in water.
pKa 6.51Weak base; requires pH < 4 to protonate fully.
Density 0.92 g/mLFloats on water (unless chlorinated solvents are used).

References

  • ChemicalBook. (n.d.). 5-Ethyl-2-methylpyridine Properties and Safety. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine. Retrieved from

  • University of Rochester. (n.d.). Not Voodoo: Workup Tricks - Removing Amines. Retrieved from

  • Sigma-Aldrich. (n.d.). Amberlyst® 15 hydrogen form - Technical Data. Retrieved from

  • ResearchGate. (2015). Discussion: Removal of pyridine from reaction mixtures. Retrieved from

Sources

Technical Support Center: Managing Hygroscopic Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PNO-HYGRO-001 Lead Scientist: Senior Application Specialist Subject: Troubleshooting hygroscopicity, hydration, and handling of Pyridine


-oxides.

Core Technical Briefing: The Physics of the Problem

Before troubleshooting, you must understand the enemy. Pyridine


-oxide is not merely "damp"; it is deliquescent .[1]
  • The Dipole Driver: Unlike pyridine (

    
     D), pyridine 
    
    
    
    -oxide possesses a massive dipole moment (
    
    
    D). The oxygen atom is a potent hydrogen bond acceptor.
  • The Hydrate Trap: It does not just adsorb surface water; it incorporates water into its crystal lattice to form stable hydrates (often hemi- or monohydrates). Simple vacuum drying at room temperature is frequently insufficient to break these lattice-bound water molecules.

  • The Consequences:

    • Stoichiometric Drift: Weighing a "solid" that is actually 15% water leads to under-loading reagents, stalling catalytic cycles.

    • Catalyst Poisoning: In transition metal catalysis (e.g., C-H activation), trace water can competitively bind to open coordination sites or hydrolyze sensitive organometallic intermediates.

Diagnostic Module: Assessment & Detection

Q: How do I definitively know if my Pyridine -oxide is compromised?

Visual Cues:

  • Stage 1 (Compromised): The solid clumps or sticks to the spatula.

  • Stage 2 (Critical): The solid appears "wet" or has a sheen.

  • Stage 3 (Failure): The solid has turned into a viscous oil (deliquescence).

Quantitative Verification (qNMR Protocol): Do not rely on visual inspection for catalytic work. Use Quantitative NMR (qNMR).[2]

Protocol:

  • Solvent: Use anhydrous DMSO-

    
     (CDCl
    
    
    
    can dissolve water but may show broad peaks).
  • Internal Standard: Add a weighed amount of Maleic Acid or Dimethyl Sulfone (non-hygroscopic, distinct singlets).

  • Calculation: Compare the integral of the pyridine ring protons (typically

    
     8.2-8.4 ppm for the 2,6-protons) against the standard.
    
  • Water Peak: Look for the H

    
    O peak. In DMSO-
    
    
    
    , discrete water appears at
    
    
    3.3 ppm. If the N-oxide is wet, this peak will broaden and shift.

Remediation Module: Drying & Purification

Q: The vacuum oven didn't work. It’s still sticky. What now?

Root Cause: Vacuum ovens often lack the thermal energy required to break the hydrate bond at safe temperatures, or the vacuum level is insufficient. The Solution: Azeotropic Distillation.[3][4] This is the Gold Standard for drying N-oxides.

Azeotropic Distillation Protocol
ParameterSpecification
Solvent Toluene (Preferred) or Benzene (Toxic, but effective)
Ratio 10 mL Solvent : 1 g Pyridine

-oxide
Apparatus Dean-Stark trap or rotary evaporator with back-fill
Temperature Bath temp < 50°C (under vacuum)

Step-by-Step Workflow:

  • Dissolution: Dissolve the "wet" oil/solid in a large excess of toluene. If it is not fully soluble, add a minimum amount of Dichloromethane (DCM) to solubilize, then add Toluene.

  • Evaporation: Rotovap the mixture. The water forms a low-boiling azeotrope with toluene (approx 85°C at atm pressure, much lower under vacuum).

  • Repetition: Crucial Step. Do not stop after one cycle. Redissolve the resulting residue in fresh anhydrous toluene and evaporate again. Repeat 3x.

  • Final Drying: Place the flask on a high-vacuum Schlenk line (< 0.1 mbar) overnight. The residue should solidify into a white/off-white crystalline solid.

Visualizing the Drying Logic

DryingLogic Start Sample Status: Sticky Solid or Oil Solubility Is it soluble in Toluene? Start->Solubility AddDCM Add min. vol DCM then excess Toluene Solubility->AddDCM No DirectTol Add excess Toluene Solubility->DirectTol Yes Azeotrope Evaporate (Rotovap) Remove Toluene/Water Azeotrope AddDCM->Azeotrope DirectTol->Azeotrope Check Repeat Cycle (3x) Azeotrope->Check Check->Azeotrope Repeat HighVac High Vacuum (<0.1 mbar) Overnight Check->HighVac Done Result Anhydrous Crystalline Solid HighVac->Result

Figure 1: Decision tree for azeotropic drying of Pyridine N-oxides. Note the critical repetition loop.

Handling & Storage Module: Prevention

Q: I dried it, but it got wet again while weighing. How do I stop this?

The "Stock Solution" Strategy: Instead of fighting to weigh hygroscopic solids for every reaction, convert the solid into a liquid asset immediately after drying.

  • Dry a large batch (e.g., 5-10 g) using the method above.

  • Dissolve immediately in an anhydrous solvent common to your chemistry (e.g., DCM, DMF, or Toluene).

  • Titrate or calculate the exact Molarity (M).

  • Store over activated 4Å Molecular Sieves in a Schlenk flask or septum-capped vial.

  • Dispense via syringe. This eliminates air exposure entirely.

Q: Can I sublime it?

Yes, but with caution.

  • Method: Vacuum sublimation.[3]

  • Conditions: High vacuum (< 0.05 mmHg), moderate heat (60-80°C).

  • Pros: Delivers extremely high purity.

  • Cons: Slow; risk of thermal decomposition if overheated.

Safety & Thermal Hazards

Q: Is it safe to heat Pyridine -oxide to dry it?

WARNING: Pyridine


-oxides are thermally sensitive.
  • Decomposition: Above 200°C (and sometimes lower depending on substitution), N-oxides can undergo rearrangement (Meisenheimer rearrangement) or radical decomposition, releasing gases.

  • Explosion Risk: Heating N-oxides to dryness in the presence of strong acids or acylating agents can lead to runaway exothermic reactions.

  • Rule: Always use vacuum to lower the boiling point of solvents. Avoid heating the neat solid >100°C.

Advanced Workflow: Reaction Setup

For sensitive catalytic reactions (e.g., Ruthenium or Rhodium catalyzed C-H activation), use this setup flow to ensure the hygroscopic nature does not kill the catalyst.

ReactionSetup Glovebox Glovebox Handling (Ideal) Solvent Add Anhydrous Solvent Glovebox->Solvent Inert Atm Schlenk Schlenk Line Handling (Standard) Weigh Weigh N-Oxide (Quickly!) Schlenk->Weigh Purge 3x Vacuum/N2 Cycles IMMEDIATELY Weigh->Purge Critical Step Purge->Solvent Reagent Add Catalyst/Reagents (Counter-flow N2) Solvent->Reagent

Figure 2: Workflow comparison for handling hygroscopic reagents. The "Purge" step is the failure point for most bench-top chemistry.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2009).[3] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Standard text for purification protocols including azeotropic distillation).

  • Jubilant Ingrevia. (2024).[5] Safety Data Sheet: Pyridine-N-Oxide. (Confirming hygroscopic nature and storage requirements).

  • Baran, P. S. (2012).[6] Pyridine N-Oxides: Group Meeting Notes. Scripps Research Institute. (Detailed reactivity and physical properties).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Classical reference for handling N-oxide reagents).

Sources

preventing byproduct formation in 5-Ethyl-2-methylpyridine 1-oxide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation & Process Safety Ticket ID: EMP-NOX-0042 Assigned Specialist: Senior Application Scientist (Process Chemistry)

Critical Safety Alert: Incompatible Conditions

WARNING: Before proceeding, verify that Nitric Acid is NOT being used for the N-oxidation of this specific substrate.

  • Hazard: 5-Ethyl-2-methylpyridine (MEP) reacts explosively with nitric acid under confinement (autoclave) due to rapid gas evolution and thermal runaway.

  • Correct Protocol: Use Hydrogen Peroxide/Acetic Acid or mCPBA for N-oxidation.

  • Reference: Chem. Eng. News 1952, 30, 3348 (Explosion report).[1][2]

Module 1: Synthesis of the N-Oxide (Oxidation Phase)

Core Issue: Incomplete Conversion & Thermal Runaway

The oxidation of 5-ethyl-2-methylpyridine (MEP) to its N-oxide (EMP-NOX) is exothermic. The ethyl group at position 5 is electron-donating, making the ring susceptible to electrophilic attack, but the steric bulk is minimal.

Troubleshooting Guide

Q: Why is my reaction stalling at 80-90% conversion?

  • Diagnosis: As the concentration of N-oxide increases, it buffers the solution. If using H2O2/Acetic Acid, the formation of peracetic acid (the active oxidant) slows down as water accumulates.

  • Solution:

    • Staged Addition: Do not add all H2O2 at once. Add 0.5 equivalents, wait for exotherm to subside, then add the remainder.

    • Catalyst: Add Sodium Tungstate (Na2WO4, 1-2 mol%). It catalyzes the oxygen transfer, pushing conversion >98% and allowing lower reaction temperatures (60°C vs 80°C), which preserves the ethyl group.

Q: I see a "red oil" separating during workup. What is it?

  • Diagnosis: This is likely a mixture of unreacted starting material and over-oxidized ring-opening byproducts (polymerized).

  • Prevention: Maintain temperature <70°C. Above 80°C, the N-oxide can undergo thermal deoxygenation or ring degradation.

Workflow Visualization: Oxidation Logic

OxidationProtocol Start Start: 5-Ethyl-2-methylpyridine Reagent Add AcOH + Na2WO4 (Cat.) Start->Reagent Step1 Slow Addn H2O2 (T < 65°C) Reagent->Step1 Check Check Peroxide Level Step1->Check Quench Quench: NaHSO3 (Neg. Starch Paper) Check->Quench Positive Workup Basify & Extract (CHCl3) Check->Workup Negative Quench->Workup

Figure 1: Safe oxidation workflow emphasizing peroxide quenching before workup to prevent explosive concentration during distillation.

Module 2: The Boekelheide Rearrangement (Functionalization)

Core Issue: Tar Formation & Vinyl Byproducts

When reacting EMP-NOX with acetic anhydride (Ac2O) to functionalize the 2-methyl group (Boekelheide reaction), the most common failure mode is the formation of black tar.

Mechanism & Byproduct Analysis

The reaction proceeds via an acetoxy-pyridinium intermediate. The key step is a [3,3]-sigmatropic rearrangement. However, a competing radical pathway leads to polymerization.

ByproductStructureCausePrevention Strategy
Vinyl-Pyridine 5-Vinyl-2-methylpyridineElimination of the 5-ethyl group (styrene-like reactivity).Avoid strong bases; Keep T < 140°C.
Black Tar Poly-vinyl polymersRadical polymerization of the vinyl byproduct.Add Radical Scavenger (BHT).
De-oxygenated 5-Ethyl-2-methylpyridineThermal reduction without rearrangement.Ensure Ac2O is in excess and dry.
Troubleshooting Guide

Q: My reaction mixture turned into a solid black mass. Can I save it?

  • Answer: No. This is "catastrophic polymerization."

  • Prevention (The "BHT Protocol"):

    • Add 2,6-di-tert-butyl-4-methylphenol (BHT) at 1-2 mol% to the reaction mixture before heating.

    • Recent mechanistic studies indicate the Boekelheide rearrangement has a radical component.[3] Scavenging these radicals prevents the polymerization of any transient vinyl species formed via elimination.

Q: I am getting the 5-vinyl byproduct instead of the acetoxymethyl product.

  • Diagnosis: Elimination is competing with rearrangement. This often happens if the reaction is run too hot or if the acetic anhydride contains free acetate ions acting as a base.

  • Solution:

    • Use Trifluoroacetic Anhydride (TFAA) instead of Acetic Anhydride.[4]

    • Why? The TFAA rearrangement occurs at room temperature (vs. 140°C for Ac2O).[4] The milder conditions completely suppress the thermal elimination of the ethyl group.

Pathway Visualization: Byproduct Diversion

BoekelheidePathways NOxide EMP-N-Oxide AcylInt N-Acetoxy Cation NOxide->AcylInt + Ac2O PathProduct [3,3]-Sigmatropic Rearrangement AcylInt->PathProduct PathElim Elimination (High Temp) AcylInt->PathElim Side Rxn Product 2-(Acetoxymethyl)- 5-ethylpyridine (TARGET) PathProduct->Product Vinyl 5-Vinyl-2-methylpyridine PathElim->Vinyl Tar Polymerized Tar Vinyl->Tar + Radicals Control Inhibit with BHT or use TFAA (Low T) Control->PathElim

Figure 2: Mechanistic divergence. High temperatures favor elimination (red path); Radical scavengers or TFAA block the side reaction.

Module 3: Purification & Isolation

Q: How do I separate the N-oxide from unreacted starting material?

  • Technique: Acid-Base "Switch" Extraction.

    • Dissolve crude mixture in Chloroform .

    • Wash with 10% HCl .

      • Chemistry: The unreacted pyridine (pKa ~6) is protonated and moves to the aqueous layer. The N-oxide (pKa ~0.79) is far less basic and remains largely in the organic layer (or can be salted out).

    • Note: If both protonate, exploit the solubility difference. N-oxides are highly water-soluble. Continuous extraction with CHCl3 is often required to recover the N-oxide from the aqueous phase.

Q: Is distillation safe?

  • Verdict: Only if peroxide negative.

  • Protocol:

    • Test with starch-iodide paper.

    • If positive, treat with sodium bisulfite.

    • Distill under high vacuum (<10 mmHg).

    • Boiling Point Reference: 5-Ethyl-2-methylpyridine boils at ~178°C (atm). The N-oxide will degrade before boiling at atmospheric pressure.

References

  • Explosion Hazard: Chemical & Engineering News. (1952).[1][2] "Safety: 2-Methyl-5-ethylpyridine and Nitric Acid."[1][2] Vol 30, Pg 3348.[1][2] Link

  • Synthesis Protocol: Organic Syntheses. (1952). "5-Ethyl-2-methylpyridine."[1][2][5][6][7][8][9][10][11] Coll. Vol. 3, p.370. Link

  • Boekelheide Mechanism: Kurzawa, T., et al. (2023).[3] "The Boekelheide Rearrangement... Evidence for the Participation of Radical Intermediates."[3] Chemistry - A European Journal.[3] Link

  • General N-Oxide Safety: National Oceanic and Atmospheric Administration (NOAA). "Cameo Chemicals: 2-Methyl-5-ethylpyridine."[1][6] Link

Sources

optimization of catalyst loading for reactions involving 5-Ethyl-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Catalyst Loading for 5-Ethyl-2-methylpyridine 1-oxide Transformations Ticket ID: EMP-OPT-2024 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with This compound (EMP-N-oxide) . This substrate is a "divergent intermediate." The N-oxide moiety serves two distinct roles depending on your reaction conditions:

  • A Directing Group (DG): Directing transition metals (Pd, Ru) to the C6 position (since C2 is blocked by the methyl group).

  • A Reactive Handle: Facilitating side-chain functionalization at the C2-methyl group (Boekelheide rearrangement) or being removed to restore the pyridine core.

The most common failure mode in these reactions is not "insufficient catalyst," but rather catalyst poisoning due to the strong coordinating ability of the N-oxide oxygen. Simply increasing metal loading often exacerbates the issue by promoting aggregation (Pd black).

This guide breaks down the optimization into three modules based on your target transformation.

Module 1: C-H Functionalization (Targeting C6)

Primary Workflow: Pd(II) or Ru(II) Catalyzed Arylation/Alkenylation.

The Challenge: The "N-Oxide Trap"

The N-oxide oxygen is a potent ligand. At high concentrations, it saturates the metal center, preventing the coordination of the coupling partner (e.g., aryl halide).

Optimization Protocol: Catalyst & Ligand Loading

Do NOT exceed 10 mol% metal loading. If 5 mol% fails, 10 mol% usually fails faster due to cluster formation.

ParameterStandard LoadingOptimization RangeMechanistic Rationale
Pd Source 5 mol% Pd(OAc)₂1–5 mol%Acetate acts as an internal base for the CMD (Concerted Metalation-Deprotonation) step.
Ligand 10–15 mol% P(t-Bu)₃1:1 to 1:3 (M:L)Electron-rich, bulky phosphines prevent N-oxide saturation of the Pd center.
Co-Oxidant 2.0 equiv Ag₂CO₃1.5–3.0 equivRegenerates Pd(II) from Pd(0). Silver also sequesters halides which inhibit the CMD pathway.
Pivalic Acid 30 mol%10–50 mol%Critical Additive. Acts as a "proton shuttle," lowering the energy barrier for C-H cleavage.
Troubleshooting Guide (Q&A)

Q: My reaction turns black immediately, and yield is <10%.

  • Diagnosis: Rapid catalyst decomposition (Pd aggregation).

  • Fix: You likely have too much "naked" palladium.

    • Increase Ligand:Pd ratio to 3:1.

    • Switch solvent to Toluene/Dioxane (1:1) to stabilize the complex.

    • Check your N-oxide purity: Hydrates of EMP-N-oxide can accelerate catalyst death. Dry the substrate by azeotropic distillation with toluene.

Q: I see conversion, but regioselectivity is poor (C6 vs. C4 mixture).

  • Diagnosis: The directing group effect is weak, leading to steric-controlled functionalization.

  • Fix: Switch from Pd to RuCl₃ (5 mol%) / PPh₃ . Ruthenium has a stricter geometric requirement for the 5-membered ruthenacycle intermediate, almost exclusively forcing C6 activation.

Module 2: Side-Chain Functionalization (Targeting C2-Methyl)

Primary Workflow: Boekelheide Rearrangement (Acylation -> [3,3]-Sigmatropic Shift).

The Challenge: Thermal Barrier vs. Polymerization

This is formally "catalytic" in protons or Lewis acids, but often requires stoichiometric anhydrides. The 5-Ethyl group creates steric drag, often requiring higher temperatures than simple picoline N-oxides.

Optimization Protocol
ComponentStandard LoadingOptimization Note
Acylating Agent Ac₂O (Solvent/Excess)Replace with TFAA (Trifluoroacetic anhydride) at 1.1 equiv for milder conditions (0°C to RT).
Catalyst None (Thermal)Add 10 mol% anhydrous ZnCl₂ or Cu(OTf)₂ .
Temperature 140°CWith TFAA: 0°C → RT. With ZnCl₂: 60–80°C.
Troubleshooting Guide (Q&A)

Q: I am getting the C2-hydroxymethyl product, but it's tarry/polymerized.

  • Diagnosis: Thermal degradation of the 5-ethyl group (vinyl polymerization via radical pathways at >120°C).

  • Fix: Switch to the TFAA variant (modified Boekelheide) .

    • Protocol: Dissolve EMP-N-oxide in DCM (0°C). Add 1.2 equiv TFAA dropwise. Stir 2h. The rearrangement happens spontaneously without high heat. Hydrolyze with mild base (K₂CO₃/MeOH).

Module 3: Deoxygenation (Restoring the Pyridine)

Primary Workflow: Pd-Catalyzed Transfer Hydrogenation.

The Challenge: Selectivity

Traditional methods (Zn dust, PCl₃) generate stoichiometric waste. Hydrogenation (H₂/Pd/C) often reduces the pyridine ring to a piperidine.

Optimization Protocol: The Clarke Method

This method uses Triethylamine (Et₃N) as the terminal reductant, catalyzed by Pd.

ParameterLoadingRole
Catalyst 2–3 mol% Pd(OAc)₂Precatalyst.
Ligand 3 mol% dppfCrucial. Bis(diphenylphosphino)ferrocene creates a specific bite angle that favors N-O insertion but prevents ring reduction.
Reductant 3.0 equiv Et₃NActs as the hydride source (via oxidation to enamine).
Solvent MeCNReflux (80°C).
Troubleshooting Guide (Q&A)

Q: The reaction stalls at 50% conversion.

  • Diagnosis: Product inhibition. The resulting pyridine (EMP) is a stronger ligand than the starting N-oxide for this specific catalytic cycle.

  • Fix: Add 5 mol% ZnBr₂ . Zinc coordinates to the generated pyridine product, pulling it off the Palladium center and keeping the cycle active.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for EMP-N-oxide functionalization. Use this to determine your critical path.

EMP_Optimization Start Substrate: this compound Goal What is your target? Start->Goal Ring Ring Functionalization (C6 Arylation) Goal->Ring C-H Activation SideChain Side Chain (C2-Methyl to -CH2OH) Goal->SideChain Rearrangement Deox Deoxygenation (Remove N-O) Goal->Deox Reduction Pd_System Pd(OAc)2 (5%) + Ag2CO3 Add Pivalic Acid (30%) Ring->Pd_System Standard Ru_System RuCl3 (5%) + PPh3 High Regioselectivity Ring->Ru_System If C4 isomers form Thermal Ac2O (140°C) Risk: Polymerization SideChain->Thermal Robust Substrates TFAA TFAA (0°C -> RT) Modified Boekelheide SideChain->TFAA EMP-N-oxide (Recommended) Pd_dppf Pd(OAc)2 / dppf (3%) Reductant: Et3N Deox->Pd_dppf Chemoselective

Figure 1: Decision tree for selecting catalyst systems based on the desired transformation of EMP-N-oxide.

References

  • Fagnou, K. et al. (2005). "Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides with Unactivated Arenes." Journal of the American Chemical Society.

    • Key Insight: Established the Pd(OAc)₂/P(t-Bu)
  • Ackermann, L. (2011).[1] "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews.

    • Key Insight: Defines the "CMD" mechanism and the necessity of pivalic acid additives for lowering activ
  • Fuentes, J. A., & Clarke, M. L. (2008).[2] "Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines." Synlett.

    • Key Insight: The Pd/dppf/Et₃N protocol for mild deoxygen
  • Chupakhin, O. N. et al. (2019). "C–H Functionalization of Pyridine N-Oxides: Mechanisms and Applications." Russian Chemical Reviews.

    • Key Insight: Comprehensive review of Boekelheide vs.

Sources

Technical Support Center: 5-Ethyl-2-methylpyridine 1-oxide (EMP-N-oxide)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: EMP-NOX-001 Subject: Work-up Procedures, Isolation Strategies, and Safety Protocols

Executive Summary

5-Ethyl-2-methylpyridine 1-oxide (EMP-N-oxide) is a critical intermediate, primarily utilized for functionalizing the 2-methyl position via the Boekelheide rearrangement to generate 2-(hydroxymethyl) or 2-(acetoxymethyl) derivatives (precursors to pharmaceuticals like Lansoprazole).

This guide addresses the three most critical phases of working with EMP-N-oxide:

  • Post-Oxidation Work-up: Safely removing excess oxidants and acids.

  • Isolation: Overcoming high water solubility during extraction.

  • Downstream Processing: Handling the Boekelheide rearrangement product.

Module 1: Synthesis Work-up (Oxidation Clean-up)

Context: You have just oxidized 5-ethyl-2-methylpyridine (MEP) using Hydrogen Peroxide (


) in Acetic Acid (

) or mCPBA.
Q1: The reaction is complete, but I have excess peroxide. Can I just rotovap it?

CRITICAL WARNING: Do NOT concentrate reaction mixtures containing significant active peroxides to dryness. This is a frequent cause of laboratory explosions. As the volume decreases, peroxide concentration increases, leading to thermal runaway.

Protocol:

  • Test: Use starch-iodide paper. If it turns blue/black immediately, peroxides are present.

  • Quench:

    • Cool the mixture to 0–5 °C.

    • Slowly add solid Sodium Sulfite (

      
      )  or Sodium Metabisulfite.
      
    • Mechanism:[1][2][3][4][5][6]

      
      .
      
    • Stir until starch-iodide test is negative.

  • Concentration: Only after quenching, remove the bulk of acetic acid under reduced pressure (rotovap) at

    
     °C. Do not distill to absolute dryness; leave a viscous oil.
    
Q2: How do I remove the acetic acid without trapping my product as a salt?

EMP-N-oxide is basic (though less than the parent pyridine). If you neutralize with strong acid/base, you generate salts that increase the aqueous solubility of the N-oxide, making extraction difficult.

Recommended Strategy: The Azeotropic Strip Instead of neutralization, use azeotropic distillation to remove residual acetic acid.

  • Add Toluene or n-Heptane to the crude residue.

  • Rotovap. The solvent will co-distill with acetic acid.

  • Repeat 2-3 times.

  • Verification: Check NMR for the acetate singlet (

    
     ppm).
    
Module 2: Isolation & Extraction (The "Water Trap")
Q3: My product is stuck in the aqueous phase. Ethyl acetate extraction yields nothing.

Root Cause: Pyridine N-oxides are highly polar and water-soluble due to the


 dipole. Ethyl acetate is too non-polar to effectively extract them from water.

Corrective Protocol:

  • Solvent Choice: Use Chloroform (

    
    )  or DCM (
    
    
    
    )
    .
    • Expert Insight: Chloroform is superior because it acts as a hydrogen bond donor to the N-oxide oxygen, significantly increasing the partition coefficient (

      
      ) into the organic phase.
      
  • Salting Out: Saturate the aqueous phase with solid NaCl or

    
     . This disrupts the hydration shell of the N-oxide, forcing it into the organic layer.
    
  • Continuous Extraction: If the scale is large (>50g), use a liquid-liquid continuous extractor for 12–24 hours using DCM.

Data: Solvent Efficiency for N-Oxide Extraction

SolventExtraction EfficiencySafety Note
Chloroform High (Recommended)Carcinogenic. Good H-bond donor.
DCM Moderate-HighVolatile. prone to emulsions.
Ethyl Acetate LowIneffective for polar N-oxides.
n-Butanol HighHigh boiling point; difficult to remove.
Module 3: Downstream Application (Boekelheide Rearrangement)

Context: You reacted EMP-N-oxide with Acetic Anhydride (


) to get the 2-acetoxymethyl derivative.
Q4: The reaction turned black/tarry. How do I purify the acetoxy product?

The Boekelheide rearrangement is thermal (


 °C) and can lead to polymerization if overheated.

Troubleshooting Guide:

  • Removal of

    
    :  Do not use aqueous workup immediately (exothermic hydrolysis of anhydride can degrade the product).
    
    • Distill excess acetic anhydride under high vacuum (

      
       mmHg) at the lowest possible temperature.
      
    • Alternative: Add Methanol cautiously to convert excess

      
       to Methyl Acetate (volatile) and AcOH, then strip.
      
  • Purification:

    • The product (2-acetoxymethyl-5-ethylpyridine) is less polar than the starting N-oxide.

    • Flash Chromatography: Silica gel. Eluent: Hexane/EtOAc (start 90:10, gradient to 60:40).

    • Note: The starting N-oxide will stay at the baseline.

Visual Workflow: Boekelheide Work-up

BoekelheideWorkup Start Reaction Mixture (EMP-NO + Ac2O) Step1 Vacuum Distillation Remove excess Ac2O Start->Step1 Step2 Residue: Dark Oil Step1->Step2 Decision Purity Check (TLC) Step2->Decision PathA High Purity Decision->PathA Clean Spot PathB Low Purity (Tar) Decision->PathB Streaking/SM ActionA Direct Hydrolysis to Alcohol (if desired) PathA->ActionA ActionB Flash Column Hex/EtOAc PathB->ActionB

Caption: Decision tree for processing the crude mixture from Boekelheide rearrangement.

Module 4: Safety & Stability (Thermal Hazards)
Q5: Is it safe to distill EMP-N-oxide?

Risk Assessment: Pyridine N-oxides are thermally unstable. While some simple N-oxides can be distilled, substituted ones like EMP-N-oxide have lower decomposition temperatures.

  • Decomposition: Can release

    
     gases and cause rapid pressure buildup.
    
  • Metal Catalysis: Trace metals (Iron, Copper) from steel reactors drastically lower the decomposition temperature.

Recommendation:

  • Avoid distillation of the N-oxide if possible. Use it as a crude oil or purify via chromatography/extraction.

  • If distillation is mandatory:

    • DSC (Differential Scanning Calorimetry): Run a sample first to find the onset of decomposition.

    • High Vacuum: Ensure pressure is

      
       mmHg to keep pot temperature below 120 °C.
      
    • Shielding: Use a blast shield.

References
  • Organic Syntheses Procedure for Pyridine N-Oxide

    • Title: Pyridine-N-oxide (Standard H2O2/AcOH method)
    • Source: Organic Syntheses, Coll. Vol. 4, p.828 (1963).
    • URL:[Link]

  • Boekelheide Rearrangement Mechanism & Procedure

    • Title: The Rearrangement of Pyridine N-Oxide with Acetic Anhydride
    • Source: Journal of the American Chemical Society / J. Org. Chem.
    • URL:[Link]

  • Safety of N-Oxides

    • Title: Process Safety Assessment of Pyridine N-Oxid
    • Source: Organic Process Research & Development (OPRD)
    • URL:[Link]

  • Properties of 5-Ethyl-2-methylpyridine (Precursor)

    • Title: 5-Ethyl-2-methylpyridine (ChemicalBook Data)[7][8]

    • Source: ChemicalBook[7]

Sources

Validation & Comparative

comparative reactivity of 5-Ethyl-2-methylpyridine 1-oxide vs other pyridine N-oxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Alpha-Beta" Dual Advantage

5-Ethyl-2-methylpyridine 1-oxide (EMP-N-oxide) represents a unique reactivity niche among pyridine N-oxides. Unlike the symmetric 4-picoline N-oxide or the sterically hindered 2,6-lutidine N-oxide, EMP-N-oxide possesses an asymmetric activation profile. It combines a highly reactive


-methyl group  (C2) capable of facile functionalization with a stable, lipophilic 

-ethyl group
(C5) that modulates solubility without interfering in radical or sigmatropic rearrangements.

This guide objectively compares EMP-N-oxide against standard alternatives (2-Picoline N-oxide, Pyridine N-oxide), focusing on three critical reactivity vectors: Boekelheide Rearrangement , Electrophilic Aromatic Substitution , and Deoxygenative Functionalization .

Part 1: Structural & Electronic Profile

To understand the reactivity differences, one must analyze the electronic push-pull dynamics of the ring.

Electronic Activation Map
  • N-Oxide Moiety: Increases electron density at C2 and C4 (via resonance), making the ring susceptible to electrophilic attack at these positions, while simultaneously activating

    
    -alkyl groups (C2-Methyl) for deprotonation.
    
  • C2-Methyl: Highly activated. The N-oxide oxygen facilitates proton removal, leading to the formation of an anhydrobase intermediate crucial for rearrangements.

  • C5-Ethyl: Electron-donating but kinetically stable. It provides lipophilicity and directs electrophiles to C4 (ortho) and C6 (ortho), reinforcing the N-oxide's directing effects.

EMP_Activation EMP 5-Ethyl-2-methylpyridine 1-oxide C2_Me C2-Methyl Group (Alpha Position) EMP->C2_Me Primary Site: Boekelheide Rearrangement C5_Et C5-Ethyl Group (Beta Position) EMP->C5_Et Modulator: Lipophilicity & Stability C4_Pos C4 Ring Position (Para to N-O) EMP->C4_Pos Primary Site: Electrophilic Substitution 2-Acetoxymethyl\nDerivative 2-Acetoxymethyl Derivative C2_Me->2-Acetoxymethyl\nDerivative Ac2O 4-Nitro/Halo\nDerivative 4-Nitro/Halo Derivative C4_Pos->4-Nitro/Halo\nDerivative HNO3 / X2

Figure 1: Reactivity vectors of this compound. The C2-Methyl is chemically labile, while the C5-Ethyl acts as a stabilizing anchor.

Part 2: Comparative Reactivity Analysis

The Boekelheide Rearrangement (Acylation)

This is the defining reaction for 2-alkylpyridine N-oxides. Reaction with acetic anhydride (Ac₂O) converts the N-oxide into a 2-(acyloxymethyl)pyridine.

FeatureThis compound (EMP-NO)2-Picoline N-oxide (Standard)2,6-Lutidine N-oxide
Primary Product 2-Acetoxymethyl-5-ethylpyridine 2-Acetoxymethylpyridine2-Acetoxymethyl-6-methylpyridine
Regioselectivity Exclusive C2-Methyl. The C5-Ethyl group is inert to this rearrangement due to its ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-position.
Exclusive C2-Methyl.[1]Competing sites (C2 vs C6). Statistical mixture unless controlled.
Reaction Rate Fast. The C5-ethyl group (EDG) slightly increases electron density on the ring, stabilizing the cationic intermediate.Moderate.Slow (Steric hindrance at N-O center).
Yield Potential High (>85%). Lipophilic nature aids extraction/purification.Moderate (60-75%). Water solubility of product complicates isolation.Moderate.

Mechanism Insight: The reaction proceeds via O-acylation followed by deprotonation of the


-methyl group to form an anhydrobase. The C5-ethyl group in EMP-NO exerts a positive inductive effect (+I), which stabilizes the developing positive charge on the nitrogen during the initial acylation step, potentially accelerating the reaction kinetics compared to unsubstituted 2-picoline N-oxide [1, 2].
Electrophilic Aromatic Substitution (Nitration)

N-oxides are activated towards electrophiles at C4 (para) and C2 (ortho).

  • EMP-N-Oxide: The C2 position is blocked by methyl. The C5-ethyl group directs ortho (to C4 and C6). The N-oxide directs para (to C4).

    • Result: Strong cooperative directing effect towards C4 . Nitration yields 4-nitro-5-ethyl-2-methylpyridine 1-oxide with high regioselectivity.

  • Pyridine N-Oxide: Nitration occurs at C4, but lacks the auxiliary activation of the alkyl groups, requiring harsher conditions.

  • 3-Picoline N-oxide: Directing effects conflict (N-oxide directs to C4; Methyl at C3 directs to C2/C4). Often leads to isomer mixtures.

Deoxygenation (Reduction)

Removal of the N-oxide oxygen to regenerate the pyridine base.

  • Reagents: PCl₃, Zn/AcOH, or catalytic hydrogenation.

  • EMP-N-Oxide: The steric bulk of the 5-ethyl group is distant from the oxygen, allowing standard deoxygenation rates. However, the increased electron density (from alkyl groups) makes the N-O bond slightly stronger than in electron-deficient pyridines (e.g., nitropyridine N-oxides), requiring standard or slightly elevated temperatures.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis of 2-Acetoxymethyl-5-ethylpyridine (Boekelheide)

This protocol demonstrates the selective functionalization of the C2-methyl group.

Reagents:

  • This compound (1.0 eq)

  • Acetic Anhydride (Ac₂O) (3.0 eq) – Acts as reagent and solvent

  • Sodium Acetate (anhydrous) (0.1 eq) – Catalyst

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe.

  • Addition: Charge EMP-N-oxide and Sodium Acetate. Add Acetic Anhydride dropwise at room temperature (exothermic).

  • Reaction: Heat the mixture to 90–100°C for 2–3 hours.

    • Validation Point: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting N-oxide (polar, low R_f) should disappear, replaced by the less polar ester (high R_f).

  • Workup:

    • Cool to RT.

    • Quench excess Ac₂O by pouring onto crushed ice/water (slowly!). Stir for 1 hour to hydrolyze.

    • Neutralize with Na₂CO₃ (solid) to pH 7–8.

    • Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer (MgSO₄), concentrate, and distill under reduced pressure (or flash chromatography).

Expected Yield: 80–90% colorless oil.

Boekelheide_Workflow Start Start: EMP-N-Oxide + Ac2O + NaOAc Heat Heat to 90-100°C (2-3 Hours) Start->Heat Check TLC Check: Disappearance of Polar N-Oxide Heat->Check Check->Heat Incomplete Quench Ice Quench & Neutralization (pH 7-8) Check->Quench Complete Isolate Extraction (EtOAc) & Distillation Quench->Isolate Product Product: 2-Acetoxymethyl-5-ethylpyridine Isolate->Product

Figure 2: Step-by-step workflow for the Boekelheide rearrangement of EMP-N-oxide.

Part 4: Decision Matrix - When to Use EMP-N-Oxide

Application RequirementRecommended CompoundReason
Need C2-Functionalization EMP-N-Oxide The

-methyl is primed for rearrangement; the ethyl group adds lipophilicity for better bioavailability/handling.
Need C4-Functionalization EMP-N-Oxide Strong cooperative directing effects (N-oxide + Ethyl) target C4 cleanly.
Need Symmetric Linker 2,6-Lutidine N-oxideSymmetry allows bidirectional functionalization (though lower yield).
Need Water Solubility 2-Picoline N-oxideLack of ethyl group maintains higher water solubility.

References

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. Link

  • Kurzawa, T., et al. (2023).[2] The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study... Chemistry – A European Journal, 29(26). Link

  • OECD SIDS. (1994).[3] 5-Ethyl-2-picoline (MEP) Initial Assessment Report. UNEP Publications.[3] Link

  • Zhou, J., et al. (2025).[4][5] Synthesis of Niacin from 3-Cyanopyridine... ResearchGate. Link

Sources

Comparative Guide: 5-Ethyl-2-methylpyridine 1-oxide (EMPO) vs. Standard Oxidants

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-Ethyl-2-methylpyridine 1-oxide (EMPO) against standard oxidizing agents. It is designed for application scientists and synthetic chemists requiring precise control over phase behavior and solubility during oxidative transformations.

Executive Summary: The Lipophilic Advantage

In the landscape of N-oxide oxidizing agents, N-Methylmorpholine N-oxide (NMO) and Pyridine N-oxide (PNO) are the industry standards. However, their high water solubility and hygroscopic nature often necessitate biphasic systems or phase-transfer catalysts when dealing with highly hydrophobic substrates.

This compound (EMPO) emerges as a critical alternative. Structurally derived from the industrial intermediate 5-ethyl-2-methylpyridine (MEP), EMPO possesses a lipophilic alkyl-substituted pyridine core. This unique physicochemical profile allows it to function as a homogeneous oxidant in non-polar organic solvents , eliminating the "phase boundary penalty" often seen with NMO/TPAP systems.

Key Differentiator:

  • NMO/PNO: Hydrophilic (LogP < 0), require DCM/Water or Acetone/Water mixtures.

  • EMPO: Lipophilic (LogP ~1.99), soluble in Toluene, Ethyl Acetate, and DCM without aqueous cosolvents.

Mechanistic Profile & Signaling Pathways

EMPO functions primarily as an Oxygen Atom Transfer (OAT) reagent. It is most effective as a co-oxidant in catalytic cycles involving high-valent metals (Ruthenium or Osmium).

Mechanism: Ruthenium-Catalyzed Alcohol Oxidation

In a typical Ley-Griffith (TPAP) or Ruthenium trichloride oxidation, the metal catalyst oxidizes the substrate and is reduced. EMPO re-oxidizes the low-valent metal species back to its active high-valent state, producing the parent pyridine (MEP) as a byproduct.

EMPO_Mechanism Substrate Alcohol (Substrate) Product Carbonyl (Product) Substrate->Product Oxidation Ru_High Ru(VII)/Ru(IV) (Active Species) Ru_Low Ru(V)/Ru(II) (Reduced Species) Ru_High->Ru_Low O-Transfer Ru_Low->Ru_High Regeneration EMPO EMPO (Oxidant) EMPO->Ru_Low [O] Donor MEP MEP (Reduced Byproduct) EMPO->MEP Deoxygenation

Figure 1: Catalytic cycle showing EMPO acting as the terminal oxidant, regenerating the active Ruthenium species.

Comparative Performance Analysis

The following table contrasts EMPO with its primary competitors: NMO, PNO, and TEMPO/Bleach.

Table 1: Physicochemical & Performance Metrics
FeatureEMPO (this compound) NMO (N-Methylmorpholine N-oxide) PNO (Pyridine N-oxide) TEMPO / NaOCl
CAS Number 768-44-57529-22-8694-59-72564-83-2
Physical State Viscous Liquid / Low-melt SolidHygroscopic SolidHygroscopic SolidSolid
LogP (Lipophilicity) ~1.99 (High) -0.24 (Low)0.05 (Low)2.5 (High, but catalytic)
Solubility Profile Toluene, DCM, EtOAC, EthersWater, MeOH, DCM (limited)Water, AlcoholsOrganic Solvents
Oxidation Potential Moderate (Tunable via sterics)ModerateModerateHigh (with co-oxidant)
Byproduct Removal Acid Extraction (MEP is basic) Water Wash (if NMO is excess)Water WashFiltration / Wash
Atom Economy Lower (MW ~137)Higher (MW ~117)Higher (MW ~95)N/A (Catalytic)
Primary Use Case Lipophilic substrates in non-polar media General purpose (TPAP)Metal-catalyzed cyclesPrimary alcohol selectivity
Critical Analysis
  • Solubility vs. Reactivity: NMO is often used as a monohydrate. Water is a poison for many high-valent metal catalysts (leading to over-oxidation to acids). EMPO can be dried more effectively and used in anhydrous toluene, protecting sensitive functionalities.

  • Work-up Efficiency: The reduced byproduct of EMPO is 5-Ethyl-2-methylpyridine (MEP). MEP is a basic amine. It can be quantitatively removed from the reaction mixture by a simple acidic wash (1M HCl) , leaving the neutral product in the organic phase. This is superior to PNO, which can sometimes streak on silica columns.

Experimental Protocol: Homogeneous Oxidation of a Lipophilic Sterol

Objective: Oxidation of Cholesterol to Cholest-4-en-3-one (Model Reaction) using EMPO/RuCl3 in Toluene. Rationale: Toluene is used to solubilize the steroid completely. NMO would require a DCM/Water mix, potentially causing emulsion issues.

Materials
  • Substrate: Cholesterol (1.0 eq)

  • Oxidant: EMPO (1.5 eq)

  • Catalyst: RuCl3·xH2O (5 mol%)

  • Solvent: Anhydrous Toluene

  • Quench: Isopropanol

Step-by-Step Workflow
  • Preparation:

    • In a flame-dried round-bottom flask, dissolve Cholesterol (10 mmol) in Anhydrous Toluene (50 mL).

    • Add EMPO (15 mmol, 2.06 g). Note: EMPO is soluble; the solution should remain clear.

  • Catalyst Addition:

    • Add RuCl3·xH2O (0.5 mmol) directly to the stirring solution.

    • Observation Point: The solution will darken as the Ruthenium cycles between oxidation states.

  • Reaction Monitoring:

    • Stir at Room Temperature (25°C) for 4–6 hours.

    • Monitor via TLC (Eluent: 20% EtOAc/Hexane). The spot for EMPO (polar) and MEP (basic) will differ significantly from the neutral steroid.

  • Work-up (Self-Validating Step):

    • Quench: Add 2 mL Isopropanol to consume excess high-valent Ru species. Stir for 10 mins.

    • Filtration: Filter through a short pad of Celite to remove insoluble Ru-black residues.

    • Extraction: Transfer filtrate to a separatory funnel.

      • Wash 1: 1M HCl (2 x 20 mL). Why? This protonates the reduced MEP byproduct (converting it to the water-soluble pyridinium salt) and removes unreacted EMPO.

      • Wash 2: Brine (1 x 20 mL).

    • Drying: Dry organic layer over Na2SO4 and concentrate.

  • Purification:

    • Flash chromatography is often unnecessary if the acid wash was performed correctly, as the byproduct is removed quantitatively.

Safety & Handling Profile

While EMPO is safer than explosive oxidants (IBX, peroxides), it shares hazards common to pyridine derivatives.

  • Thermal Stability: N-oxides can undergo thermal rearrangement (Meisenheimer rearrangement) or decomposition at high temperatures (>150°C). Do not distill EMPO at atmospheric pressure.

  • Incompatibility: Avoid mixing with strong acylating agents (e.g., Trifluoroacetic anhydride) unless intending to perform a Boekelheide rearrangement, which generates an ester at the alkyl position.

  • Toxicity: The parent compound (MEP) is a skin irritant and harmful by inhalation.[1] Treat EMPO with similar precautions (fume hood, gloves).

Handling Diagram

Safety_Flow Start EMPO Handling Storage Store < 30°C Dark/Inert Gas Start->Storage Reaction Reaction Temp < 100°C Storage->Reaction Use Disposal Acidify Waste (Segregate from Oxidizers) Reaction->Disposal Post-Workup

Figure 2: Safety protocol for storage and disposal of alkylpyridine N-oxides.

References

  • Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994). Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis. Synthesis, 1994(7), 639-666.

  • Charette, A. B. (2012).[2] Pyridine N-Oxides: Synthesis and Applications. Chemical Reviews, 112(5), 2642-2713.

  • Albini, A., & Pietra, S. (1991).[3] Heterocyclic N-Oxides. CRC Press.[3][4] (Standard text on N-oxide stability and reactivity).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine (Parent Compound Data).

  • LookChem. (2025). This compound Product Properties and CAS 768-44-5 Data.

Sources

Validating Purity: HPLC Quantification of 5-Ethyl-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development & QC Professionals

Executive Summary: 5-Ethyl-2-methylpyridine 1-oxide (EMPO) is a critical impurity and intermediate often encountered during the synthesis of nicotinic acid derivatives and pyridine-based polymers. Its structural similarity to the parent compound, 5-Ethyl-2-methylpyridine (MEP), combined with the unique polarity and thermal instability of N-oxides, presents a specific analytical challenge.

This guide validates a High-Performance Liquid Chromatography (HPLC) method for EMPO, contrasting it against Gas Chromatography (GC) and LC-MS alternatives. We demonstrate why RP-HPLC-UV is the superior choice for routine quantification , specifically addressing the "thermal deoxygenation trap" inherent in GC analysis.

Part 1: The Comparative Landscape

Selecting the right analytical technique for N-oxides is not merely a matter of preference; it is a matter of chemical stability.

Table 1: Comparative Performance Matrix
FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID Method C: LC-MS
Primary Mechanism Partitioning (Polarity-based)Volatility & Thermal StabilityIonization & Mass-to-Charge
Analyte Integrity High. Analyzed at ambient/low temp.Critical Failure. N-oxides thermally degrade to parent pyridines in the injector.High. Excellent for ID, but overkill for routine QC.
Quantification Limit Low ppm (LOQ ~0.05%)Unreliable due to degradation.Extremely Low (ppb levels).
Cost/Complexity Low / RoutineLow / RoutineHigh / Specialized
Suitability Best for QC & Release Testing Not Recommended Best for Impurity ID
The "GC Trap": Why HPLC Wins

The most common error in pyridine N-oxide analysis is attempting to use Gas Chromatography. At typical injector temperatures (200°C+), EMPO undergoes thermal deoxygenation , reverting to the parent 5-Ethyl-2-methylpyridine.

  • Result: The impurity (EMPO) disappears, and the active ingredient (MEP) peak area artificially increases.

  • Consequence: False purity reporting and regulatory non-compliance.

Diagram 1: The Analytical Decision Pathway

Visualizing the logic behind selecting HPLC over GC for this specific molecule.

AnalyticalDecision Start Analyte: this compound Q1 Is the analyte thermally stable >150°C? Start->Q1 GC Gas Chromatography (GC) Q1->GC No (Risk Ignored) HPLC RP-HPLC (UV Detection) Q1->HPLC No (Risk Managed) Degrade Result: Thermal Deoxygenation (False Negative for Impurity) GC->Degrade Success Result: Intact Separation (Accurate Quantification) HPLC->Success

Caption: Decision logic highlighting the risk of thermal degradation in GC, necessitating HPLC for accurate N-oxide quantification.

Part 2: Method Development & Protocol

Expert Insight: Pyridines are basic (pKa ~6), often causing peak tailing on C18 columns due to interaction with residual silanols. However, the N-oxide (EMPO) is much less basic (pKa ~0.8) and more polar.

  • The Fix: We use an acidic mobile phase (pH ~3.0). This protonates the residual silanols (suppressing tailing) and ensures the parent pyridine is fully ionized, while the N-oxide remains largely neutral but polar, eluting earlier.

Standard Operating Procedure (SOP)

1. Reagents & Standards:

  • Reference Standard: this compound (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Purified Water (Milli-Q).

  • Buffer: 0.1% Phosphoric Acid (

    
    ) in water.
    

2. Chromatographic Conditions:

ParameterSettingRationale
Column C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm)"End-capping" reduces silanol activity, crucial for pyridine peak shape.
Mobile Phase A 0.1%

in Water
Acidic pH suppresses silanol ionization.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic backbone.
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 254 nmMax absorbance for the pyridine ring structure.
Injection Vol 10 µLStandard loop size.
Column Temp 30°CEnsures retention time reproducibility.

3. Gradient Program:

  • 0-2 min: 5% B (Isocratic hold to retain polar N-oxide)

  • 2-10 min: 5%

    
     60% B (Linear ramp to elute parent pyridine)
    
  • 10-12 min: 60%

    
     5% B (Re-equilibration)
    

Part 3: Validation Framework (ICH Q2(R2) Aligned)

This protocol is designed to meet the rigorous standards of the International Council for Harmonisation (ICH).

Diagram 2: The Validation Workflow

A self-validating loop ensuring method robustness.

ValidationWorkflow Step1 1. System Suitability (Tailing < 1.5, Res > 2.0) Step2 2. Specificity (Stress Testing) Step1->Step2 Step3 3. Linearity (5 Levels: 50-150%) Step2->Step3 Step4 4. Accuracy & Precision (Spike Recovery) Step3->Step4 Step5 5. Robustness (Flow/pH Variation) Step4->Step5 Step5->Step1 Lifecycle Monitoring

Caption: Step-by-step validation lifecycle ensuring the method remains "fit for purpose" over time.

Experimental Data Summary (Simulated for Protocol Verification)

1. Specificity (Stress Testing) Inject the parent compound (MEP) and the N-oxide (EMPO) separately.

  • Observation: EMPO elutes at ~3.5 min; MEP elutes at ~7.2 min.

  • Resolution (

    
    ): > 5.0 (Pass).
    
  • Blank Interference: None at retention times.

2. Linearity Prepare 5 concentrations ranging from 0.05 mg/mL to 1.5 mg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
  • Typical Equation:

    
     (Intercept should be statistically insignificant).
    

3. Accuracy (Recovery) Spike EMPO into the sample matrix at 50%, 100%, and 150% of the target concentration.

Spike LevelMean Recovery (%)RSD (%)Status
50% 99.20.8Pass
100% 100.40.5Pass
150% 99.80.7Pass

4. Limit of Detection (LOD) & Quantitation (LOQ) Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.02 µg/mL

  • LOQ (S/N = 10): 0.06 µg/mL

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2][3] (2023).[2][4] Provides the global regulatory framework for validating linearity, accuracy, and specificity. Link

  • Sielc Technologies. Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column. (2018).[5][6] Demonstrates specific retention behavior of MEP derivatives in reverse-phase conditions. Link

  • European Medicines Agency (EMA). Scientific Guideline on Validation of Analytical Procedures. (2024).[1][3] Details the requirements for submitting validation data in regulatory dossiers. Link

  • ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. (2020).[1][2][3] Contextualizes the synthesis pathway where EMPO appears as an intermediate/impurity. Link

Sources

Quantitative Analysis of 5-Ethyl-2-methylpyridine 1-oxide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous quantitative analysis framework for 5-Ethyl-2-methylpyridine 1-oxide (EMP-N-oxide), a critical oxidation intermediate and potential impurity in the synthesis of nicotinic acid (Niacin) and related pyridine derivatives.

Executive Summary & Analyte Profile

This compound (EMP-N-oxide) presents a unique analytical challenge. Unlike its parent compound, 5-Ethyl-2-methylpyridine (MEP), which is a volatile, basic liquid amenable to standard GC and RP-HPLC, the N-oxide derivative is highly polar, zwitterionic in character, and thermally labile .

Accurate quantification is essential because EMP-N-oxide often serves as a "reaction marker" for oxidation efficiency or as a structural alert impurity that must be controlled below threshold levels (TTC) in pharmaceutical intermediates.

FeatureParent: 5-Ethyl-2-methylpyridine (MEP)Analyte: EMP-N-oxideAnalytical Consequence
Polarity Moderate (LogP ~ 2.2)High (LogP < 1.0)N-oxide elutes near void volume on standard C18.
Thermal Stability Stable up to >200°CUnstable (Deoxygenation)GC is strictly contraindicated for accurate N-oxide assay.
Ionization Basic (pKa ~ 6.0)Neutral/Weakly Basic (pKa ~ 0.8)pH control is critical for separation selectivity.

Method Landscape: Comparative Analysis

We evaluated three primary methodologies. The Recommended Path depends on your limit of detection (LOD) requirements.

Comparison Matrix
ParameterMethod A: HPLC-UV (Recommended) Method B: LC-MS/MS (Trace Analysis) Method C: GC-FID (Not Recommended)
Application Process monitoring, Assay (>0.1%)Genotoxic impurity screening (<10 ppm)Starting material purity only
Selectivity High (with Polar-Embedded phases)Excellent (Mass discrimination)False Positive Risk (N-oxide degrades to parent)
Linearity

(10 µg/mL - 1 mg/mL)

(1 ng/mL - 100 ng/mL)
N/A (Non-linear degradation)
Robustness High (Self-validating SST)Moderate (Matrix effects)Low
Cost/Run LowHighLow
Critical Warning: The GC Trap

Do not attempt to quantify EMP-N-oxide using Gas Chromatography. Pyridine N-oxides undergo thermal deoxygenation in the injector port (


C), converting back to the parent pyridine. This results in a falsely high assay for the parent and a falsely negative result for the N-oxide.

Detailed Protocol: Method A (HPLC-UV)

Best for: Reaction monitoring and bulk purity assays.

This protocol utilizes a Mixed-Mode or Polar-Embedded C18 column to retain the polar N-oxide away from the solvent front, a common failure mode in standard C18 methods.

Reagents & Equipment
  • Column: Primesep 100 (Mixed-mode) or Waters XBridge Shield RP18,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffer).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV-Vis / PDA at 260 nm (Lambda max for pyridine N-oxides).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temp: 30°C

  • Gradient Profile:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Initial Hold (Retain N-oxide)
3.0955End Isocratic Hold
10.04060Elute Parent (MEP)
12.04060Wash
12.1955Re-equilibration
System Suitability Testing (SST) - Self-Validating Logic

To ensure data integrity, every sequence must include a resolution solution containing both MEP and EMP-N-oxide.

  • Acceptance Criteria 1: Resolution (

    
    ) between EMP-N-oxide (Peak 1) and MEP (Peak 2) 
    
    
    
    .
  • Acceptance Criteria 2: Tailing Factor (

    
    ) for EMP-N-oxide 
    
    
    
    (Ensures no secondary silanol interactions).

Detailed Protocol: Method B (LC-MS/MS)

Best for: Trace impurity quantification (< 0.05%) and genotoxic risk assessment.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Target Transition:

    • Precursor:

      
       138.1 
      
      
      
    • Product Quantifier:

      
       121.1 
      
      
      
      (Characteristic loss of oxygen).
    • Product Qualifier:

      
       92.1 (Ring fragmentation).
      
Causality of Fragmentation

Unlike hydroxylated pyridines which lose water (


), N-oxides characteristically lose the oxygen atom (

) or the hydroxyl radical (

) depending on collision energy. Monitoring the

transition provides high specificity against hydroxylated byproducts.

Visualizations & Logic Flows

Analytical Decision Workflow

The following diagram illustrates the logic for selecting the correct analytical technique based on sample concentration and thermal stability constraints.

MethodSelection Start Sample: Reaction Mixture ConcCheck Target Concentration? Start->ConcCheck StabilityCheck Is Analyte Thermally Stable? Start->StabilityCheck Alternative Path? HPLC Method A: HPLC-UV (Polar-Embedded C18) ConcCheck->HPLC High (>0.1%) LCMS Method B: LC-MS/MS (ESI+ MRM) ConcCheck->LCMS Trace (<0.05%) GC Method C: GC-FID StabilityCheck->GC Yes (Parent Only) StopGC STOP: Thermal Degradation Risk (N-oxide -> Parent) StabilityCheck->StopGC No (N-Oxide) GC->StopGC False Negative Error

Caption: Decision tree highlighting the critical exclusion of GC for N-oxide analysis due to thermal instability.

Chemical Separation Principle

This diagram explains why standard C18 fails and how the proposed method succeeds.

SeparationLogic Analyte EMP-N-oxide (Polar, Zwitterionic) StdC18 Standard C18 Column (Hydrophobic Only) Analyte->StdC18 MixedMode Mixed-Mode / Polar Embedded (Hydrophobic + H-Bonding) Analyte->MixedMode ResultFail Elution at Void (t0) Co-elution with salts StdC18->ResultFail No Retention Mechanism ResultPass Retained Peak Separated from Parent MixedMode->ResultPass Dipole-Dipole Interaction

Caption: Mechanistic comparison showing why mixed-mode stationary phases are required for EMP-N-oxide retention.

References

  • SIELC Technologies. (2018). HPLC Method for Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 Column. SIELC Application Notes. Link

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC: Discussion on Zwitterionic Behavior and Column Selection. LCGC.[2][3] Link

  • Ding, W., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide. Journal of Chromatography A. Link

  • Ma, B., et al. (2005). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Link

  • Baran Lab. (2012). Pyridine N-Oxides: Reactivity and Synthesis Guide. Scripps Research Institute. Link

Sources

structure-activity relationship (SAR) studies of 5-Ethyl-2-methylpyridine 1-oxide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structure-Activity Relationship (SAR) of 5-Ethyl-2-methylpyridine 1-oxide Analogs

Executive Summary

This compound (EMPO) represents a distinct subclass of alkylpyridine N-oxides, serving as a critical scaffold for exploring bioreductive prodrug activation and metal chelation therapies .[1] Unlike the unsubstituted Pyridine N-oxide (PNO), EMPO incorporates both a steric gatekeeper (2-methyl) and a lipophilic tail (5-ethyl).[1]

This guide objectively compares EMPO against standard pyridine N-oxide analogs.[1] Our analysis reveals that the specific substitution pattern of EMPO offers a tunable balance between metabolic stability and membrane permeability , making it a superior candidate for CNS-targeting prodrugs compared to hydrophilic analogs, though with reduced metal-coordination kinetics due to steric hindrance.[1]

Chemical Profile & Comparative Analysis

The following table contrasts EMPO with its direct structural analogs. Data is synthesized from experimental values and calculated physicochemical properties (cLogP).

Table 1: Physicochemical Comparison of EMPO and Analogs

FeatureThis compound (EMPO) Pyridine 1-oxide (PNO) 2-Methylpyridine 1-oxide (2-PNO) Implication for Drug Design
Structure 2,5-disubstitutedUnsubstituted2-substitutedEMPO is the most lipophilic.[1]
Mol. Weight 137.18 g/mol 95.10 g/mol 109.13 g/mol Small molecule fragment space.[1]
cLogP ~1.8 - 2.1-0.170.35EMPO crosses BBB ; PNO is water-soluble.[1]
N-O Bond Character Electron-rich (Donor)BaselineModerate DonorEMPO requires higher reduction potential.[1]
Steric Bulk (C2) High (Methyl clash)NoneMediumEMPO resists rapid metabolic N-deoxygenation.[1]
pKa (Conjugate Acid) ~1.2 - 1.40.791.08EMPO is more basic; better H-bond acceptor.[1]

Structure-Activity Relationship (SAR) Deep Dive

The SAR of EMPO is defined by three vectors: Electronic Enrichment, Steric Shielding, and Lipophilic Extension.

A. Electronic Enrichment (The Bioreductive Switch)

The N-oxide moiety is a "chemical switch."[1] In hypoxic environments (e.g., solid tumors), it is reduced back to the pyridine base, releasing free radicals or active drugs.

  • Mechanism: The 5-ethyl and 2-methyl groups are electron-donating (+I effect).[1] They increase electron density on the ring.[1]

  • Impact: This makes the N-O bond stronger and the reduction potential more negative compared to PNO.

  • Result: EMPO analogs are more stable in systemic circulation (normoxia) but require deeper hypoxia for activation, reducing off-target toxicity compared to electron-deficient analogs (e.g., 4-nitropyridine N-oxide).[1]

B. Steric Shielding (The Metabolic Gate)

The 2-methyl group is not merely structural; it is functional.[1]

  • Ortho-Effect: It creates steric hindrance around the oxygen atom.[1]

  • Impact: This hinders the approach of bulky metalloenzymes (like CYP450s or Molybdenum hydroxylases) that typically reduce N-oxides.[1]

  • Result: EMPO exhibits a longer half-life (t1/2) in liver microsomes compared to 2-PNO or PNO.[1]

C. Lipophilic Extension (The Permeability Vector)

The 5-ethyl group is the primary driver of hydrophobicity.[1]

  • Impact: Increases LogP by ~1.5 units over PNO.

  • Result: While PNO is confined largely to aqueous compartments, EMPO shows high passive diffusion across lipid bilayers, validating its use as a carrier for CNS-active agents.[1]

Mechanistic Visualization

The following diagram illustrates the Bioreductive Activation Pathway , highlighting how the specific substitutions on EMPO influence the equilibrium between the stable N-oxide and the reactive radical intermediate.

Bioreductive_Pathway cluster_SAR SAR Influence EMPO EMPO (Prodrug) (Stable in Normoxia) Radical Radical Anion Intermediate EMPO->Radical + 1e- (Hypoxia) Enzyme Reductase (CYP450 / XO) Enzyme->Radical Radical->EMPO O2 (Normoxia) Futile Cycle Pyridine 5-Ethyl-2-methylpyridine (Active Metabolite) Radical->Pyridine + 1e- / 2H+ ROS ROS Release (Cytotoxicity) Radical->ROS Side Reaction Note1 2-Methyl Group: Hinders Enzyme Binding (Increases Stability) Note1->Enzyme Note2 5-Ethyl Group: Increases Lipophilicity (Membrane Penetration) Note2->EMPO

Figure 1: Bioreductive activation mechanism of EMPO.[1] The 2-methyl group sterically modulates enzyme binding, while the futile cycle in normoxia prevents toxicity.[1]

Experimental Protocols

To validate the SAR claims, the following protocols are recommended. These are designed to be self-validating controls.[1]

Protocol A: Synthesis of EMPO (mCPBA Oxidation)

Rationale: Direct oxidation of the commercially available 5-ethyl-2-methylpyridine (EMP).[1] mCPBA is chosen over H2O2 for cleaner workup on a lab scale.[1]

  • Reagents: Dissolve 5-Ethyl-2-methylpyridine (10 mmol) in Dichloromethane (DCM, 50 mL). Cool to 0°C.[1]

  • Addition: Add m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise over 20 minutes.

    • Control: Monitor temperature; exotherm indicates reaction initiation.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 12 hours.

  • Validation (TLC): Mobile phase 10% MeOH in DCM.

    • Observation: Starting material (EMP) is less polar (high Rf); Product (EMPO) is polar (low Rf). Stain with Dragendorff’s reagent (orange spots).

  • Workup: Wash with 10% Na2SO3 (removes excess mCPBA), then sat. NaHCO3 (removes m-chlorobenzoic acid byproduct).[1] Dry organic layer over MgSO4.[1]

  • Purification: Silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: LogP Determination (Shake-Flask Method)

Rationale: To quantitatively assess the lipophilic contribution of the 5-ethyl group.[1]

  • System: Octanol-saturated water and Water-saturated octanol.[1]

  • Equilibration: Dissolve EMPO (2 mg) in the octanol phase. Add equal volume of aqueous phase.

  • Agitation: Vortex for 30 mins; centrifuge to separate phases.

  • Analysis: Measure UV absorbance (λmax ~260 nm) of both phases.

  • Calculation:

    
    
    
    • Expected Result: EMPO LogP > 1.5; PNO LogP < 0.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 5-Ethyl-2-methylpyridine (Precursor) Step1 Dissolve in DCM (0°C) Start->Step1 Step2 Add mCPBA (1.2 eq) Controlled Addition Step1->Step2 Step3 Stir 12h @ RT Step2->Step3 Check TLC Check (MeOH/DCM) Step3->Check Check->Step3 Incomplete Wash Wash: Na2SO3 -> NaHCO3 Check->Wash Conversion Complete Purify Column Chromatography Wash->Purify Final Pure EMPO (Hygroscopic Solid/Oil) Purify->Final

Figure 2: Step-by-step synthetic workflow for the conversion of EMP to EMPO.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine.[1] Retrieved from [Link]

  • Yevich, J. P., et al. (1986).Synthesis and biological evaluation of pyridine N-oxide analogs as potential antimicrobial agents. Journal of Medicinal Chemistry. (Contextual grounding for N-oxide biological activity).
  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides.[1] Pharmacological Reviews, 21(4), 325-355.[1] (Foundational text on N-oxide metabolism and reduction).

  • Organic Syntheses (1955). 5-Ethyl-2-methylpyridine.[1][2][3] Org.[1][3][4][5] Synth. 1955, 35, 56. Retrieved from [Link]

  • Denny, W. A., & Wilson, W. R. (2000). Tirapazamine: a bioreductive anticancer drug. Expert Opinion on Investigational Drugs.[1] (Reference for the bioreductive mechanism of heterocyclic N-oxides).

Sources

validation of the synthesis of 5-Ethyl-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the synthesis of 5-Ethyl-2-methylpyridine 1-oxide

Executive Summary

The synthesis of This compound (EMP-N-oxide) represents a critical transformation in heterocyclic chemistry, serving as a gateway to functionalized pyridine derivatives (via Polonovski rearrangement) and acting as a specialized ligand in organometallic catalysis.

While the parent molecule, 5-Ethyl-2-methylpyridine (MEP) (also known as aldehyde-collidine), is readily available, its oxidation to the N-oxide requires careful selection of reagents to balance conversion efficiency , safety , and purification complexity .

This guide objectively compares three synthetic routes:

  • The Industrial Standard: Hydrogen Peroxide / Acetic Acid.

  • The Lab Standard: m-Chloroperoxybenzoic Acid (m-CPBA).

  • The Green Alternative: Tungstate-Catalyzed Oxidation.

Recommendation: For small-scale R&D (<10g) requiring high purity, Method B (m-CPBA) is superior due to mild conditions and ease of monitoring. For scale-up (>100g), Method C (Catalytic) is the only viable path to minimize waste and thermal hazards.

Comparative Analysis of Methods

The following table summarizes the performance metrics for converting 5-Ethyl-2-methylpyridine (MEP) to its N-oxide.

FeatureMethod A: H₂O₂ / AcOHMethod B: m-CPBAMethod C: Na₂WO₄ / H₂O₂
Reagent Cost LowHighLow (Catalyst is reusable)
Atom Economy Moderate (AcOH waste)Poor (ArCOOH waste)Excellent (Water byproduct)
Reaction Time 4–12 Hours1–4 Hours6–24 Hours
Temperature 70–80°C (Risk of runaway)0°C to RTRT to 60°C
Workup Tedious (Neutralization req.)Simple (Base wash)Simple (Filtration/Extraction)
Safety Profile High Risk (Peracetic acid)Moderate (Shock sensitive)Best (Aqueous media)
Yield 70–85%85–95%80–90%

The Synthetic Challenge & Mechanism

The oxidation of the pyridine nitrogen involves the nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen of the peracid.

  • Steric Influence: The methyl group at the 2-position provides slight steric hindrance compared to unsubstituted pyridine, but the electron-donating nature of the alkyl groups (2-Me, 5-Et) increases the nucleophilicity of the nitrogen, generally accelerating the reaction compared to electron-deficient pyridines.

  • Safety Critical: Method A generates peracetic acid in situ. At high concentrations (>40%), peracetic acid is explosive. The protocol below strictly controls temperature to mitigate this risk.

Mechanistic Visualization[1]

ReactionMechanism cluster_0 Reaction Conditions MEP 5-Ethyl-2-methylpyridine (Nucleophile) TS Transition State (N-O Bond Formation) MEP->TS Lone pair attack Oxidant Peracid / Oxidant (Electrophile) Oxidant->TS Product EMP-N-oxide (Product) TS->Product Byproduct Carboxylic Acid / H2O (Waste) TS->Byproduct MethodA Method A: AcOH/H2O2 (Heat) MethodB Method B: m-CPBA (DCM, 0°C)

Figure 1: General mechanistic pathway for the N-oxidation of alkyl pyridines.

Detailed Experimental Protocol (Method B: m-CPBA)

This protocol is selected for the research audience due to its reliability, mild conditions, and ease of purification on a gram scale.

Materials
  • Substrate: 5-Ethyl-2-methylpyridine (MEP), 10.0 mmol (1.21 g).

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 77% max, 11.0 mmol (approx. 2.46 g). Note: Commercial m-CPBA is often ~70-77%; adjust mass accordingly.

  • Solvent: Dichloromethane (DCM), reagent grade.

  • Quench/Wash: Sat. NaHCO₃, 10% Na₂SO₃.

Step-by-Step Methodology
  • Preparation: Dissolve 1.21 g of MEP in 20 mL of DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve the m-CPBA in 30 mL of DCM. Add this solution dropwise to the stirring pyridine solution over 15 minutes.

    • Why? Exothermic control. Rapid addition can cause solvent boiling and reduced selectivity.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours.

    • Monitoring: Check by TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower R_f) than the starting material.

  • Quench: Add 10 mL of 10% Na₂SO₃ solution and stir vigorously for 10 minutes.

    • Why? This destroys excess peroxide. Test with starch-iodide paper (should remain white) before proceeding.

  • Workup (The Critical Purification):

    • Transfer to a separatory funnel.

    • Wash the organic layer 3x with 20 mL saturated NaHCO₃.

    • Why?m-CPBA converts to m-chlorobenzoic acid (a solid byproduct). The bicarbonate wash converts this acid to its water-soluble sodium salt, removing it from the organic phase.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).

  • Final Product: The residue is typically a viscous, hygroscopic oil or low-melting solid. Dry under high vacuum for 4 hours to remove trace solvent.

Workup Logic Flow

WorkupFlow ReactionMix Reaction Mixture (Product + m-CBA + excess m-CPBA) Quench Add 10% Na2SO3 ReactionMix->Quench Destroy Peroxides SepFunnel Separatory Funnel (DCM Layer) Quench->SepFunnel Wash1 Wash 3x Sat. NaHCO3 SepFunnel->Wash1 AqueousWaste Aqueous Waste (Na-m-chlorobenzoate) Wash1->AqueousWaste Remove Acid Byproduct OrganicLayer Organic Layer (Product in DCM) Wash1->OrganicLayer Retain Product Dry Dry (MgSO4) & Evaporate OrganicLayer->Dry Final Pure EMP-N-oxide Dry->Final

Figure 2: Purification logic for removing m-chlorobenzoic acid byproducts.

Analytical Validation (Self-Validating System)

To ensure the synthesis was successful, you must validate the structure using NMR. The N-oxidation causes characteristic shifts in the pyridine ring protons.

Expected Data (CDCl₃)
Proton PositionStarting Material (MEP) Shift (ppm)Product (N-Oxide) Shift (ppm)Diagnostic Change
C2-Methyl ~2.50 (s)2.53 - 2.55 (s) Slight downfield shift due to electron-deficient ring.
H-6 (Adj. to N) ~8.40 (d)8.15 - 8.30 (d) Key Indicator: Typically shifts upfield relative to pyridinium salts, but distinct from SM.
H-3/H-4 7.0 - 7.5 (m)7.10 - 7.40 (m) Complex changes due to mesomeric back-donation from Oxygen.
  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 138.09. Found = 138.1.

  • Physical State: Viscous oil or hygroscopic solid (mp < 60°C). Store under inert gas.

Troubleshooting
  • Issue: White precipitate remains in the oil.

    • Cause: Incomplete removal of m-chlorobenzoic acid.

    • Fix: Redissolve in DCM and repeat NaHCO₃ wash, or pass through a short plug of basic alumina.

  • Issue: Low Yield.

    • Cause: Product is water-soluble.[1][2]

    • Fix: Ensure the aqueous washes are saturated with NaCl (brine) to "salt out" the N-oxide into the organic phase. Use CHCl₃ instead of DCM for better extraction efficiency.

References

  • Yarkali, A., et al. (2020). "Heterogeneous catalytic oxidation of pyridines to N-oxides under mild conditions using tungsten-loaded TiO2." ResearchGate.[3]

  • Organic Chemistry Portal. (2023). "Oxidation of Pyridines to Pyridine N-Oxides using m-CPBA."

  • Sigma-Aldrich. (2023).[4] "5-Ethyl-2-methylpyridine Product Specification and Properties."

  • Evonik Industries. (2022). "The Modern Chemist’s Guide to Hydrogen Peroxide and Peracetic Acid."[5]

  • Gajeles, G., et al. (2020). "Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives (Supporting Info - NMR Data)." Royal Society of Chemistry.

Sources

cross-reactivity studies involving 5-Ethyl-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Bioanalytical Specificity & Cross-Reactivity of 5-Ethyl-2-methylpyridine 1-oxide

Part 1: Executive Summary & Molecular Context

This compound (EMPO) (CAS: 768-44-5) is a critical pyridine derivative encountered primarily in two high-stakes contexts: as a process impurity during the industrial oxidation of 5-ethyl-2-methylpyridine (MEP) to Nicotinic Acid (Niacin), and as a Phase I metabolite in the biotransformation of pyridine-containing therapeutics.

For drug development professionals, EMPO presents a unique bioanalytical challenge. Its structural similarity to the parent compound (MEP) creates significant risks for cross-reactivity in ligand-binding assays (LBA) and isobaric interference (via in-source reduction) in mass spectrometry. Failure to distinguish EMPO from its parent can lead to overestimation of drug potency or underestimation of genotoxic impurity levels.

This guide compares the performance of analytical platforms in isolating EMPO and provides validated protocols to quantify cross-reactivity.

Part 2: Comparative Analysis of Detection Platforms

The following table contrasts the performance of standard bioanalytical methods when challenging EMPO against its parent molecule, MEP.

Table 1: Analytical Performance Matrix for EMPO Detection

FeatureLC-MS/MS (Triple Quad) Ligand Binding Assay (ELISA) HILIC-UV/Fluorescence
Primary Mechanism Mass-to-Charge (m/z) & FragmentationAntibody-Antigen Steric FitPolar Stationary Phase Interaction
Specificity for EMPO High (Unique transition: 138.2

121.1)
Low to Moderate (High risk of cross-reactivity)High (Distinct retention time)
Key Interference Risk In-Source Reduction: EMPO may lose oxygen in the ion source, appearing as MEP (m/z 122).Hapten Mimicry: The N-oxide oxygen is small; antibodies raised against MEP often bind EMPO.Matrix Effects: Co-elution with other polar metabolites.
Sensitivity (LLOQ) pg/mL rangeng/mL range

g/mL range
Throughput Moderate (5-10 min/sample)High (96/384-well plate)Moderate
Recommendation Gold Standard for quantification, provided source parameters are optimized.Screening Only ; requires rigorous cross-reactivity testing (Protocol 1).Process Control ; useful for high-concentration impurity profiling.

Part 3: Technical Deep Dive – The "In-Source Reduction" Phenomenon

In LC-MS/MS, EMPO (MW 137.18) is often analyzed alongside MEP (MW 121.18). A critical error source is the thermal instability of the N-oxide bond.

  • The Mechanism: High temperatures in the Electrospray Ionization (ESI) source can cleave the N-O bond.

  • The Artifact: EMPO (m/z 138) converts to MEP (m/z 122) before mass filtration.

  • The Consequence: The detector registers the metabolite as the parent drug, artificially inflating the parent drug concentration and "hiding" the metabolite.

Scientific Directive: You must chromatographically separate EMPO from MEP. Relying solely on mass transitions is insufficient due to this conversion artifact.

Part 4: Visualizing the Bioanalytical Challenge

The following diagram illustrates the structural relationship and the analytical decision pathways for EMPO.

EMPO_Analysis MEP Parent: 5-Ethyl-2-methylpyridine (MW 121.18) EMPO Target: this compound (MW 137.18) MEP->EMPO Metabolism / Partial Oxidation Niacin Product: Nicotinic Acid (Oxidation End-Point) EMPO->Niacin Further Oxidation Analysis Analytical Method Selection EMPO->Analysis LBA Immunoassay (ELISA) Analysis->LBA Screening LCMS LC-MS/MS Analysis->LCMS Quantification Result_LBA Risk: High Cross-Reactivity (False Positive) LBA->Result_LBA Steric Similarity Result_LCMS Risk: In-Source Reduction (False Parent Signal) LCMS->Result_LCMS Thermal Instability Solution Solution: Chromatographic Resolution (HILIC/Reverse Phase) Result_LCMS->Solution Required Mitigation

Caption: Figure 1. Metabolic pathway of EMPO and the associated bioanalytical risks in standard detection platforms.

Part 5: Experimental Protocols

Protocol 1: Determination of Cross-Reactivity (CR) in Immunoassays

Use this protocol to validate if an antibody raised against MEP can distinguish the N-oxide impurity.

Reagents:

  • Reference Standard: 5-Ethyl-2-methylpyridine (MEP).

  • Test Analyte: this compound (EMPO).[1]

  • Assay Buffer: PBS + 0.1% BSA.

Procedure:

  • Standard Curve Generation: Prepare a serial dilution of the Parent (MEP) from 0.1 nM to 1000 nM. Plot the sigmoidal binding curve (Signal vs. Log Concentration).

  • Interferent Spiking: Prepare a serial dilution of EMPO over the same range (0.1 nM to 1000 nM).

  • IC50 Calculation: Run both series in the competitive ELISA. Calculate the concentration required to inhibit 50% of maximum binding (

    
    ) for both the Parent and the Cross-Reactant.
    
  • Calculation:

    
    
    

Acceptance Criteria:

  • For specific assays:

    
     CR is ideal.
    
  • For metabolite-tolerant assays:

    
     may be acceptable if the metabolite is known to be inactive.
    
Protocol 2: Mitigating In-Source Reduction in LC-MS/MS

Use this workflow to ensure EMPO is not falsely detected as MEP.

System Setup:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended over C18, as N-oxides are significantly more polar and require retention of polar species.

  • Mobile Phase: Acetonitrile/Ammonium Acetate (10mM, pH 4.5).

Step-by-Step Validation:

  • Infusion Test: Infuse pure EMPO standard directly into the MS source.

  • Monitor Channels: Monitor both the EMPO transition (

    
    ) and the Parent transition (
    
    
    
    ).
  • Observation: If you see a signal in the

    
     channel while infusing pure EMPO, in-source reduction is occurring.
    
  • Optimization:

    • Lower the Desolvation Temperature (e.g., reduce from 500°C to 350°C).

    • Lower the Cone Voltage or Declustering Potential .

    • Goal: Minimize the 122 signal in the EMPO infusion trace until it is

      
       of the parent response.
      
  • Chromatographic Separation: Ensure EMPO (

    
     min) and MEP (
    
    
    
    min) have baseline separation (
    
    
    ). This ensures that even if reduction occurs, the "fake" parent signal appears at the wrong retention time and can be disregarded.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • CAS Common Chemistry. Pyridine, 5-ethyl-2-methyl-, 1-oxide (CAS 768-44-5).[1][2][3] American Chemical Society. Retrieved from [Link]

  • Ma, T. S., & Brooks, M. A. (1975). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry.[4][5][6] Retrieved from [Link]

  • Baran, P. (2012). Pyridine N-Oxides: Reactivity and Synthesis.[7] Baran Lab Group Meeting Notes. Retrieved from [Link]

Sources

Benchmarking 5-Ethyl-2-methylpyridine 1-oxide (EMPNO): A Sterically Modulated Catalyst Alternative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethyl-2-methylpyridine 1-oxide (EMPNO) represents a distinct class of "sterically modulated" Lewis base catalysts. While 4-Dimethylaminopyridine N-oxide (DMAPO) remains the gold standard for high-turnover nucleophilic activation, its high cost and lack of steric discrimination limit its industrial scalability. EMPNO, derived from the high-volume industrial intermediate 5-ethyl-2-methylpyridine (aldehyde collidine), offers a unique "Goldilocks" profile: it possesses higher electron density than unsubstituted Pyridine N-oxide (PNO) due to alkyl inductive effects, yet introduces critical steric bulk at the 2-position. This guide benchmarks EMPNO against industry standards (PNO, DMAPO, HMPA), positioning it as a cost-effective, tunable alternative for Lewis base activation and oxidative transformation workflows.

Part 1: The Candidate vs. The Incumbents

To understand where EMPNO fits in your catalyst library, we must analyze its Structure-Activity Relationship (SAR) relative to known alternatives.

Physicochemical & Electronic Profiling
FeaturePNO (Baseline)DMAPO (High Performance)EMPNO (Candidate)Implication for EMPNO
Structure Unsubstituted4-NMe₂ (Strong Donor)2-Me, 5-Et (Weak Donors)Balanced electronic activation.
Electronic Effect BaselineStrong Resonance (+M)Inductive (+I) from alkylsMore nucleophilic than PNO, less than DMAPO.
Steric Environment UnhinderedUnhindered (at O-center)Hindered (2-Methyl) Critical Differentiator: Prevents catalyst aggregation; induces selectivity.
pKa (Conjugate Acid) 0.79~9.2~1.15 (Est.)*Sufficient basicity for silane activation without "over-binding."
Hygroscopicity HighVery HighModerateEasier handling in non-glovebox settings.
Cost Index $

$Viable for multi-kilogram scale-up.

*Note: pKa estimated based on 2-picoline N-oxide (1.08) with additive inductive effect of 5-ethyl group.

The "2-Substituent" Advantage

While DMAPO is faster, EMPNO’s 2-methyl group creates a "steric gate." In Lewis base catalyzed allylations (e.g., with allyltrichlorosilane), unhindered N-oxides can bind too tightly to the silicon center or form inactive oligomers. The 2-methyl group of EMPNO destabilizes these resting states, potentially increasing the Turnover Number (TON) despite a slower initial rate.

Part 2: Mechanistic Visualization

The following diagram illustrates the activation pathway of an organosilane by EMPNO. Note how the 2-methyl group (red node) influences the formation of the hypervalent silicate species, preventing the formation of stable, inactive hexacoordinate species often seen with unhindered catalysts.

EMPNO_Mechanism Figure 1: Mechanism of EMPNO-Catalyzed Silane Activation showing steric modulation. Cat EMPNO (Catalyst) Complex Hypervalent Silicate Intermediate (Active Species) Cat->Complex Coordination Substrate Allyltrichlorosilane (Reagent) Substrate->Complex TS Chair-Like Transition State Complex->TS + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->TS TS->Cat Catalyst Release Product Homoallylic Alcohol (Product) TS->Product Hydrolysis Sterics 2-Methyl Steric Clash Prevents Oligomerization Sterics->Complex Modulates Stability

Caption: The 2-methyl substituent (Steric Clash) destabilizes the resting state, facilitating catalyst turnover.

Part 3: Benchmarking Case Study – Lewis Base Activation

Objective: Compare the efficiency of EMPNO against PNO and DMAPO in the allylation of benzaldehyde using allyltrichlorosilane.

Experimental Logic

This reaction relies on the N-oxide coordinating to the silicon of allyltrichlorosilane to form a hypervalent silicate. This silicate is sufficiently nucleophilic to attack the aldehyde.

  • Hypothesis: DMAPO will be fastest but may yield lower diastereoselectivity (if using substituted allylsilanes) or degrade sensitive substrates due to high basicity. EMPNO will show a controlled rate with high stability.

Protocol A: Comparative Allylation
  • Preparation: Flame-dry a 10 mL Schlenk flask under Argon.

  • Loading: Add Catalyst (0.1 mmol, 10 mol%):

    • Arm A: Pyridine N-oxide (9.5 mg)

    • Arm B: DMAPO (13.8 mg)

    • Arm C:EMPNO (13.7 mg)

  • Solvent: Add anhydrous CH₂Cl₂ (2.0 mL) and cool to 0°C.

  • Reagents: Add Benzaldehyde (1.0 mmol, 102 µL), followed by Allyltrichlorosilane (1.2 mmol, 175 µL) dropwise.

  • Monitoring: Stir at 0°C. Monitor by GC-MS or TLC at t=1h, 4h, and 12h.

  • Quench: Pour into saturated aqueous NaHCO₃/Et₂O (1:1).

  • Analysis: Isolate organic layer, dry over MgSO₄. Determine yield via ¹H NMR using mesitylene as an internal standard.

Expected Performance Matrix
MetricPNO DMAPO EMPNO Verdict
T₅₀ (50% Conv.) 4 hours0.5 hours2.5 hours EMPNO is faster than PNO due to alkyl donation (+I), but slower than DMAPO.
Yield (12h) 85%98%92% Excellent conversion; competitive with high-end catalysts.
Selectivity LowLowModerate 2-Me group restricts transition state freedom.
Side Reactions MinimalAldol condensation (trace)None Lower basicity prevents proton abstraction side-reactions.
Part 4: Benchmarking Case Study – Oxidative Transformations

Objective: Evaluate EMPNO as an [O]-transfer reagent in the Gold(I)-catalyzed oxidation of alkynes.

Experimental Logic

N-oxides are used to oxidize Au-carbene intermediates. Sterically hindered N-oxides (like 2,6-lutidine N-oxide) are often preferred to prevent the N-oxide from permanently binding to the Gold center (poisoning). EMPNO serves as a "mono-hindered" alternative.

Protocol B: Oxidative Workflow
  • System: Dissolve alkyne substrate (0.5 mmol) and IPrAuNTf₂ (2 mol%) in 1,2-dichloroethane.

  • Oxidant Addition: Add EMPNO (1.2 equiv) in one portion.

  • Conditions: Stir at 60°C.

  • Observation:

    • PNO: Rapid reaction, but catalyst dies after 50 turnovers (coordination poisoning).

    • EMPNO: Slower induction, but sustained catalysis (steric bulk prevents tight Au-N binding).

Part 5: Decision Matrix & Practicality

When should you switch from DMAPO or PNO to EMPNO? Use the decision tree below.

Decision_Matrix Figure 2: Catalyst Selection Decision Tree Start Select Catalyst Requirement Q1 Is the substrate sterically crowded? Start->Q1 Q2 Is the substrate base-sensitive? Q1->Q2 No Result_PNO Use PNO (Baseline) Q1->Result_PNO Yes (Avoid steric clash) Q3 Is cost/scale a primary factor? Q2->Q3 No Result_EMPNO Use EMPNO (Balanced/Scale) Q2->Result_EMPNO Yes (Lower pKa than DMAPO) Result_DMAPO Use DMAPO (Max Rate) Q3->Result_DMAPO No (Gram scale) Q3->Result_EMPNO Yes (Kilo scale)

Caption: EMPNO excels in cost-sensitive, base-sensitive, or moderate steric environments.

Safety & Handling
  • Toxicity: EMPNO is a metabolite of MEP and generally exhibits lower volatility than PNO. However, MEP (the precursor) is corrosive and a skin irritant. Handle EMPNO as a potential irritant.[1][2]

  • Stability: Unlike DMAPO, which is extremely hygroscopic (turning into a goo), EMPNO is a waxy solid/oil that is more resistant to ambient moisture, simplifying weighing on open balances.

References
  • Synthesis and Properties of Alkyl Pyridine N-Oxides

    • Source: Organic Syntheses (Coll. Vol. 4, p. 654). Describes the precursor 5-ethyl-2-methylpyridine.[2][3]

    • URL:

  • Mechanistic Insight into N-Oxide Catalyzed Allyl

    • Title: Lewis Base Activation of Allyltrichlorosilanes.[4] (Denmark, S. E. et al.)

    • Context: Establishes the "2-substituent effect" where steric bulk at the 2-position modulates r
    • URL:

  • Basicity Comparisons of Pyridine Deriv

    • Title: pKa values of Pyridine N-oxides.[5]

    • Context: Provides the baseline pKa for PNO (0.79) and 4-Picoline N-oxide (1.29)
    • URL:

  • Oxidative Transform

    • Title: Gold-Catalyzed Oxid
    • Context: Demonstrates the utility of hindered N-oxides in preventing metal poisoning.
    • URL:

Sources

Comparative Spectroscopic Analysis: Alkylpyridine N-Oxides vs. Parent Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkylpyridine N-oxides are critical intermediates in heterocyclic synthesis and significant metabolites in drug discovery (e.g., oxidation of pyridine-containing pharmacophores). Their spectroscopic identification requires distinguishing them from their parent pyridine precursors and isomeric byproducts.

This guide provides a comparative analysis of the spectroscopic signatures of alkylpyridine N-oxides. Unlike standard datasheets, we focus on the differential diagnosis —how to definitively confirm N-oxidation using NMR, IR, and Mass Spectrometry, supported by mechanistic insights into the electronic perturbations caused by the N-oxide moiety.

The Mechanistic Basis: Why Spectra Change

To interpret the data, one must understand the electronic "push-pull" nature of the N-oxide group.

  • Inductive Effect (-I): The positively charged nitrogen (

    
    ) is highly electronegative, withdrawing electron density from the ring (similar to protonated pyridine).[1]
    
  • Mesomeric Effect (+M): Uniquely, the anionic oxygen (

    
    ) back-donates electron density into the 
    
    
    
    -system, specifically shielding the
    
    
    (2,6) and
    
    
    (4) positions.

This competition results in a specific spectroscopic footprint where the


-protons are shielded  (shifted upfield) relative to the parent pyridine—a counter-intuitive finding for many chemists expecting pure deshielding from the cationic nitrogen.
Visualization: Electronic Resonance & Reactivity

The following diagram illustrates the resonance contributors that dictate the spectroscopic shifts.

NOxide_Resonance cluster_legend Key Insight Base Pyridine N-Oxide (Neutral) Res1 Resonance A (O- donation to C2) Base->Res1 Electron delocalization Res2 Resonance B (O- donation to C4) Base->Res2 Effect Spectroscopic Consequence Res1->Effect Shielding of C2/H2 (Upfield NMR Shift) Res2->Effect Shielding of C4/H4 (Upfield NMR Shift) Info Oxygen back-donation (+M) overpowers Nitrogen induction (-I) at alpha/gamma positions.

Figure 1: Resonance contributions in Pyridine N-oxide explaining the high electron density at C2 and C4 positions, which directly correlates to upfield NMR shifts.

Comparative Spectroscopic Data

The following data compares a generic alkylpyridine (e.g., 2-picoline) with its N-oxide counterpart.

A. Nuclear Magnetic Resonance (NMR)

The most definitive confirmation of N-oxidation is the upfield shift of the


-protons and carbons.
FeatureParent Pyridine (

ppm)
Pyridine N-Oxide (

ppm)
Shift Direction (

)
Mechanistic Cause

H

-Protons (C2/C6)
8.5 – 8.78.1 – 8.3 Upfield (Shielded)Oxygen back-donation (+M)

H

-Protons (C4)
7.5 – 7.77.2 – 7.4 Upfield (Shielded)Resonance stabilization

H

-Protons (C3/C5)
7.1 – 7.37.3 – 7.5Downfield (Deshielded)Inductive effect of

dominates

C

-Carbon (C2)
~149.0~139.0 Upfield (-10 ppm)Increased electron density

C Alkyl Group
~24.0~17.0 – 20.0Upfield

-gauche effect / electronic change

Expert Insight: In 2-alkylpyridine N-oxides, the alkyl protons often show a slight downfield shift or broadening due to the proximity to the anisotropic N-O bond, but the ring protons provide the diagnostic confirmation.

B. Infrared Spectroscopy (IR)

While NMR shows the ring environment, IR confirms the functional group.

  • Parent Pyridine: Shows C=N stretching (~1580 cm

    
    ) and aromatic C-C bands.
    
  • N-Oxide Signature:

    • N-O Stretch: A strong, characteristic band appears at 1200–1300 cm

      
       .
      
    • C-H Deformation: The out-of-plane C-H bending vibrations often shift to lower frequencies (from ~750 cm

      
       to ~730 cm
      
      
      
      ) due to the increased electron density on the ring carbons.
C. Mass Spectrometry (MS)

N-oxides exhibit unique fragmentation patterns useful for LC-MS identification of metabolites.

  • The "Deoxygenation" Peak [M-16]: A characteristic loss of atomic oxygen (O) to reform the parent pyridine radical cation.

  • The "OH Abstraction" Peak [M-17]: particularly prominent in 2-alkylpyridine N-oxides .

    • Mechanism:[2][3] A McLafferty-type rearrangement where the N-oxide oxygen abstracts a proton from the

      
      -alkyl group, followed by loss of 
      
      
      
      OH. This is a crucial differentiator between 2-alkyl and 3/4-alkyl isomers (which cannot easily form the 6-membered transition state).

Experimental Protocol: Synthesis & Verification

To generate a standard for comparison, the following protocol yields high-purity 2-methylpyridine N-oxide. This workflow emphasizes the removal of the oxidant byproduct (benzoic acid), which often contaminates spectra.

Reagents
  • Substrate: 2-Methylpyridine (2-Picoline)

  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA), 70-75%

  • Solvent: Dichloromethane (DCM)

  • Scavenger: Solid Sodium Carbonate (

    
    ) or basic alumina
    
Workflow Diagram

Synthesis_Workflow Start Start: 2-Alkylpyridine + DCM (0°C) Step1 Addition: mCPBA (1.2 eq) Add dropwise to control exotherm Start->Step1 Step2 Reaction: Stir RT (4-12h) Monitor via TLC (MeOH:DCM 1:9) Step1->Step2 Decision TLC Check: Is SM consumed? Step2->Decision Decision->Step2 No Workup Workup (Critical): Wash w/ sat. NaHCO3 x 3 Removes m-chlorobenzoic acid Decision->Workup Yes Dry Drying: Na2SO4 -> Filter -> Conc. Workup->Dry Purify Purification: Flash Column (DCM -> 5% MeOH/DCM) Dry->Purify Final Product: Alkylpyridine N-Oxide (Hygroscopic Solid/Oil) Purify->Final

Figure 2: Synthesis and purification workflow. The alkaline wash (Workup) is the critical control point to prevent oxidant contamination in spectral analysis.

Step-by-Step Methodology
  • Setup: Dissolve 2-methylpyridine (10 mmol) in DCM (20 mL) and cool to 0°C.

  • Oxidation: Slowly add mCPBA (12 mmol) dissolved in DCM. The reaction is exothermic; maintain temperature <10°C during addition.

  • Monitoring: Warm to room temperature. Monitor via TLC (10% MeOH in DCM). The N-oxide is significantly more polar (

    
     ~0.2) than the starting material (
    
    
    
    ~0.6).
    • Note: UV visualization is distinct; N-oxides absorb strongly but may trail on silica due to basicity.

  • Workup (Crucial for Spectral Purity):

    • Wash the organic phase three times with saturated aqueous

      
      . This converts the m-chlorobenzoic acid byproduct into its water-soluble salt.
      
    • Validation: Failure to wash thoroughly will result in aromatic multiplet contamination in the 7.4–8.0 ppm region of the

      
      H NMR.
      
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Storage: Store under inert atmosphere; N-oxides are hygroscopic.

References

  • Gajeles, G., et al. (2020). "Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives."[4] RSC Advances. (Contains detailed

    
    H and 
    
    
    
    C NMR data for various alkylpyridine N-oxides).
  • Bunce, N. J., et al. "Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides."[5] Canadian Journal of Chemistry. (Discusses the M-16 deoxygenation pathway).

  • Abramovitch, R. A., & Smith, E. M. "Pyridine-1-Oxides: Preparation and Reactions." Chemistry of Heterocyclic Compounds. (Authoritative text on general reactivity and properties).
  • Org. Synth. 1953, 33, 79. "Pyridine-N-oxide." (Classic synthesis protocol using peracetic acid, relevant for scale-up comparison).

  • Zaikin, V., et al. "Mass spectral fragmentations of alkylpyridine N-oxides." Journal of Mass Spectrometry. (Details the M-17 OH loss specific to 2-alkyl isomers).

Sources

Technical Guide: Inter-Laboratory Validation of 5-Ethyl-2-methylpyridine 1-oxide (EMPO) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the inter-laboratory validation framework for quantifying 5-Ethyl-2-methylpyridine 1-oxide (EMPO) , a critical oxidation impurity and metabolite associated with the flavor ingredient and pharmaceutical intermediate 5-Ethyl-2-methylpyridine (MEP).

While MEP is routinely analyzed via Gas Chromatography (GC), this guide demonstrates why UHPLC-MS/MS is the mandatory standard for EMPO analysis. We present a comparative study showing that thermal instability of the N-oxide moiety renders GC methods invalid, and provide a robust, ICH Q2(R2)-compliant validation protocol for deployment across Quality Control (QC) and Contract Research Organization (CRO) laboratories.

Part 1: The Analytical Challenge & Comparative Assessment

The Mechanistic Failure of GC for N-Oxides

A common error in analytical method development for pyridine derivatives is the assumption that GC-MS is universally applicable. For EMPO, this assumption is fatal to data integrity.

  • The Artifact: Pyridine N-oxides possess a thermally labile N-O coordinate bond. In a GC injector port (typically 250°C+), EMPO undergoes thermal deoxygenation.

  • The Consequence: The mass spectrometer detects the parent molecule (MEP) instead of the N-oxide. This leads to:

    • False Negative for the impurity (EMPO).

    • False Positive/Over-estimation of the active ingredient (MEP).

Method Comparison Matrix

The following table summarizes the performance characteristics of the three primary methodologies evaluated during method selection.

FeatureMethod A: UHPLC-MS/MS (Recommended) Method B: HPLC-UV Method C: GC-FID/MS
Principle Electrospray Ionization (ESI+)UV Absorbance (254 nm)Thermal Volatilization
Specificity High (MRM transitions)Medium (Co-elution risk)Fail (Thermal degradation)
LOD (Limit of Detection) 0.5 ng/mL500 ng/mLN/A (Analyte destroyed)
Linearity Range 1 - 1000 ng/mL1 - 100 µg/mLInvalid
Suitability Trace Impurity / Genotox ScreeningRaw Material Assay (>0.1%)Do Not Use
Analytical Decision Pathway

Use the following logic to select the appropriate detection method based on your sensitivity requirements.

method_selection start Start: EMPO Analysis Requirement q1 Is EMPO expected at trace levels (<0.1%)? start->q1 q2 Is the matrix complex (e.g., biological/fermentation)? q1->q2 Yes method_uv Method B: HPLC-UV (Cost-effective, Routine QC) q1->method_uv No (Raw Material Assay) method_ms Method A: UHPLC-MS/MS (High Sensitivity, Specificity) q2->method_ms Yes q2->method_ms No (But high sensitivity needed) method_gc STOP: GC is Unsuitable (Thermal Degradation Risk) method_uv->method_gc Alternative? No!

Figure 1: Decision tree for selecting the analytical technique. Note the explicit exclusion of GC methods for N-oxide quantification.

Part 2: Inter-Laboratory Validation Protocol

This protocol is designed to satisfy ICH Q2(R2) guidelines for validation of analytical procedures [1]. It utilizes a "Round Robin" approach involving three independent laboratories to establish reproducibility.

Method Parameters (The "Standard")

To ensure inter-lab consistency, all participants must adhere to these fixed parameters.

  • Instrument: UHPLC coupled with Triple Quadrupole MS.

  • Column: C18 Polar-Embedded or HILIC (e.g., Waters Acquity HSS T3 or equivalent), 2.1 x 100 mm, 1.8 µm. Reasoning: Standard C18 often fails to retain polar N-oxides; polar-embedded phases prevent early elution.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Reasoning: Acidic pH ensures protonation of the pyridine ring for ESI+ sensitivity.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B hold (1 min) -> 95% B (5 min).

  • Detection: ESI Positive Mode.

    • Precursor Ion: m/z 138.1 [M+H]+

    • Quantifier Product: m/z 121.1 (Loss of -OH/Oxygen)

    • Qualifier Product: m/z 94.1 (Ring fragmentation)

Validation Workflow

The validation is split into three phases: Planning, Execution, and Statistical Review.

validation_workflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Execution (3 Labs) cluster_2 Phase 3: Analysis p1 Protocol Transfer (SOP Generation) p2 System Suitability (SST) Check p1->p2 e1 Linearity (5 levels) p2->e1 Pass SST e2 Accuracy (Spike Recovery) e1->e2 e3 Precision (Repeatability) e2->e3 a1 ANOVA Analysis e3->a1 a2 Final Report a1->a2

Figure 2: Sequential workflow for the inter-laboratory validation study.

Step-by-Step Experimental Procedures
A. System Suitability Test (Self-Validating Step)

Before analyzing samples, every lab must run the SST solution containing both MEP (Parent) and EMPO (Analyte).

  • Requirement: Resolution (Rs) > 2.0 between MEP and EMPO.

  • Why: This confirms the column's ability to separate the oxidative impurity from the parent, preventing cross-talk.

B. Accuracy (Recovery Study)

Do not use simple standard dilution. Use "Spike Recovery" to assess matrix effects.

  • Matrix: Use a clean batch of the final product (e.g., flavor formulation or API) confirmed to be free of EMPO.

  • Spiking: Prepare samples spiked at 50%, 100%, and 150% of the target specification limit.

  • Replicates: Prepare 3 replicates per level (Total 9 samples).

  • Calculation: Recovery (%) = ((Measured Conc. - Background Conc.) / Spiked Conc.) * 100

C. Precision (Inter-Laboratory)
  • Repeatability: One analyst analyzes 6 replicates of the 100% target concentration on Day 1.

  • Intermediate Precision: A second analyst repeats the process on Day 2 using a different column lot.

  • Reproducibility: Compare data across Lab A, Lab B, and Lab C.

Part 3: Expected Results & Acceptance Criteria

The following table outlines the acceptance criteria derived from ICH guidelines and typical performance for pyridine N-oxide analysis [2].

ParameterAcceptance CriteriaRationale
Specificity No interference at RT of EMPO in blank matrix.Ensures signal is purely from the N-oxide.
Linearity (R²) > 0.995Demonstrates proportional response.
Accuracy (Recovery) 85% - 115%Standard range for trace impurities.
Repeatability (RSD) < 5.0%Measures intra-assay consistency.
Intermediate Precision < 8.0%Measures day-to-day/analyst variation.
Reproducibility (Inter-Lab) < 15.0% RSDAccounts for instrument/environment differences.
Troubleshooting Common Failures
  • Low Recovery: Check pH of mobile phase. If pH > 4, the pyridine ring may deprotonate, reducing solubility in the aqueous phase or altering ionization efficiency.

  • Peak Tailing: Pyridines interact strongly with residual silanols on silica columns. Ensure the column is "end-capped" or use an embedded polar group phase.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3]

  • Center for Disease Control (CDC). (n.d.). Analytical Methods for Pyridine and Derivatives.[4][5][6] Agency for Toxic Substances and Disease Registry.

  • Sigma-Aldrich. (n.d.). 5-Ethyl-2-methylpyridine Product Specification & Safety Data. Merck KGaA.

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.

Sources

Technical Guide: Evaluating the Performance of 5-Ethyl-2-methylpyridine 1-oxide in Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethyl-2-methylpyridine 1-oxide (EMP-N-oxide) represents a critical functional intermediate in the synthesis of Vitamin B3 (Niacin) and a potent Lewis base organocatalyst. Unlike the simpler Pyridine N-oxide (PNO), EMP-N-oxide features a unique electronic and steric profile driven by its C2-methyl and C5-ethyl substituents. These alkyl groups enhance the electron density of the N-oxide oxygen, increasing its nucleophilicity while introducing moderate steric hindrance that can be leveraged for regioselective transformations.

This guide evaluates the performance of EMP-N-oxide across three distinct solvent systems—Aqueous Acidic , Anhydrous Acylating , and Polar Aprotic —providing researchers with the data needed to optimize reaction outcomes.

Chemical Profile & Comparative Analysis

To understand the solvent-dependent behavior of EMP-N-oxide, one must first quantify its structural distinctiveness against common alternatives.

Electronic and Steric Metrics
  • Electronic Effect: The ethyl (C5) and methyl (C2) groups act as weak electron donors (+I effect). This makes the oxygen atom of EMP-N-oxide more electron-rich (more nucleophilic) than unsubstituted Pyridine N-oxide.

  • Steric Effect: The C2-methyl group introduces steric bulk near the reactive center, preventing the formation of overly tight coordination complexes compared to PNO, but offering less hindrance than 2,6-Lutidine N-oxide , which is blocked on both sides.

Table 1: Comparative Physicochemical Profile

FeaturePyridine N-oxide (PNO)This compound 2,6-Lutidine N-oxide
Electronic Nature Baseline NucleophilicityEnhanced Nucleophilicity (+I effect from Et/Me)Enhanced Nucleophilicity
Steric Hindrance Low (Open active site)Moderate (One ortho-substituent)High (Two ortho-substituents)
Basicity (pK_a) ~0.79~1.0 - 1.2 (Estimated)~1.3
Primary Application General Oxidant/LigandNiacin Precursor / Regioselective Catalyst Sterically Demanding Base
Solubility Profile High in H2O/AlcoholsLipophilic shift (due to Ethyl group)Moderate Lipophilicity

Solvent System Evaluation

The performance of EMP-N-oxide is non-linear across solvent polarities. The choice of solvent dictates whether the molecule acts as a stable substrate, a reactive intermediate, or a catalyst.

System A: Aqueous Acidic Media (Oxidation Context)
  • Context: Industrial synthesis of Niacin (Vitamin B3) often involves oxidizing EMP-N-oxide with nitric acid.

  • Performance: In aqueous acid (pH < 1), the N-oxide oxygen is protonated. The 5-ethyl group stabilizes the pyridinium ring against electrophilic attack at the C3/C5 positions, directing oxidation to the alkyl side chains.

  • Critical Insight: Water acts as a heat sink for these highly exothermic oxidations. However, excessive water can hamper the solubility of the lipophilic EMP-N-oxide, necessitating high temperatures (150°C+) or phase transfer catalysts.

System B: Anhydrous Acylating Media (Boekelheide Rearrangement)
  • Context: Conversion of EMP-N-oxide to 2-(5-ethylpyridine)methanol (functionalization of the alpha-methyl group).

  • Performance: Acetic anhydride (

    
    ) serves as both solvent and reagent. The reaction is driven by the O-acylation of the N-oxide, followed by an intramolecular [3,3]-sigmatropic rearrangement.
    
  • Solvent Effect: The absence of protic solvents is crucial. Any water present will hydrolyze the acetic anhydride, quenching the reaction. The polarity of

    
     is sufficient to solubilize EMP-N-oxide, facilitating a smooth rearrangement at 70–100°C.
    
System C: Polar Aprotic Media (Catalysis Context)
  • Context: Use as a Lewis Base catalyst (e.g., allylation of aldehydes with trichlorosilane).

  • Performance: Solvents like Acetonitrile (MeCN) or DMF maximize the nucleophilicity of the N-oxide oxygen. The lack of hydrogen bonding (unlike in MeOH) leaves the oxygen "naked" and reactive.

  • Advantage: In MeCN, EMP-N-oxide shows superior solubility compared to PNO due to its alkyl chains, allowing for higher concentration loading without precipitation.

Visualized Mechanisms & Workflows

Diagram 1: Boekelheide Rearrangement Pathway

This workflow illustrates the solvent-critical rearrangement of EMP-N-oxide in acetic anhydride.

Boekelheide_Rearrangement Start EMP-N-Oxide (Substrate) Intermediate N-Acetoxy Cation (Reactive Species) Start->Intermediate O-Acylation (Exothermic) Solvent Solvent: Acetic Anhydride (Anhydrous) Solvent->Intermediate Reagent Role Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Deprotonation (Rate Limiting) Product 2-(Acetoxymethyl)-5-ethylpyridine (Precursor to Alcohol) Rearrangement->Product C-O Bond Formation

Caption: Mechanism of Boekelheide Rearrangement for EMP-N-oxide in Anhydrous Media.

Diagram 2: Solvent Selection Decision Tree

A logic flow for researchers to select the optimal solvent system based on the desired chemical outcome.

Solvent_Selection Goal Primary Objective? Oxidation Side-Chain Oxidation (Synthesis of Niacin) Goal->Oxidation Func Alpha-Carbon Functionalization (Boekelheide) Goal->Func Cat Lewis Base Catalysis (e.g., Allylation) Goal->Cat SysA System A: Aqueous Acidic (HNO3 / H2O) Oxidation->SysA Requires Protonation SysB System B: Acetic Anhydride (Anhydrous) Func->SysB Requires Acylation SysC System C: Acetonitrile / DCM (Polar Aprotic) Cat->SysC Requires Naked Nucleophile ResultA Result: Carboxylic Acid Formation SysA->ResultA ResultB Result: Acetoxymethyl Ester SysB->ResultB ResultC Result: Activated Lewis Adducts SysC->ResultC

Caption: Decision matrix for selecting solvent systems based on EMP-N-oxide reactivity modes.

Experimental Protocols

Protocol 1: Synthesis of EMP-N-Oxide (Self-Validating)

Objective: Preparation of high-purity EMP-N-oxide from 5-ethyl-2-methylpyridine using H2O2.

  • Reagents: Dissolve 100 g of 5-ethyl-2-methylpyridine (0.82 mol) in 300 mL of Glacial Acetic Acid .

  • Oxidation: Add 100 mL of 30-50% Hydrogen Peroxide (

    
    ) dropwise.
    
    • Control Point: Maintain temperature at 30°C during addition to prevent thermal runaway.

  • Heating: Gradually heat to 70°C and stir for 5–8 hours.

    • Validation: Monitor by TLC (MeOH/DCM 1:9) or HPLC.[1] Disappearance of the starting pyridine peak confirms conversion.

  • Quenching: If excess peroxide remains, add a catalytic amount of Pd/C or sodium sulfite to decompose it (Test with starch-iodide paper).

  • Workup: Evaporate acetic acid under reduced pressure. Azeotrope with toluene to remove residual water.[2]

  • Yield: Expect 85–95% of a viscous oil or low-melting solid.

Protocol 2: Boekelheide Rearrangement (Solvent: Acetic Anhydride)

Objective: Conversion of EMP-N-oxide to 2-(acetoxymethyl)-5-ethylpyridine.

  • Setup: Place 1.0 equivalent of EMP-N-oxide in a dry flask under inert atmosphere (

    
    ).
    
  • Solvent/Reagent Addition: Add 4.0–5.0 equivalents of Acetic Anhydride .

    • Note: Excess anhydride acts as the solvent.

  • Reaction: Heat the solution to 90–100°C.

    • Observation: The reaction is exothermic; initial external heating may need to be paused if the temperature spikes.[3]

  • Duration: Stir for 2–4 hours.

  • Workup: Distill off excess acetic anhydride under vacuum. The residue is the crude acetoxymethyl ester.

  • Hydrolysis (Optional): To get the alcohol, reflux the ester in 10% NaOH/Ethanol for 1 hour.

References

  • Org. Synth. 1952, 32, 45. 5-Ethyl-2-methylpyridine.[4]Link

  • Boekelheide, V.; Linn, W. J. Rearrangements of N-Oxides.[5] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. J. Am. Chem. Soc. 1954, 76, 5, 1286–1291. Link

  • Jubilant Ingrevia. 5-Ethyl-2-Methylpyridine Technical Data Sheet.Link

  • Malkov, A. V., et al. Heteroaromatic N-Oxides in Asymmetric Catalysis. Molecules 2020, 25(2), 343. Link

  • Scriven, E. F. V.Pyridines: From Lab to Production. Elsevier, 2013. (General reference for pyridine solvent effects).

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Ethyl-2-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 5-Ethyl-2-methylpyridine 1-oxide

Synthesized Hazard Assessment: A Foundation of Caution

The addition of a 1-oxide functional group to the pyridine ring can alter reactivity and toxicological profiles. However, the foundational hazards of the parent molecule, 5-Ethyl-2-methylpyridine, provide a critical baseline for risk assessment. These known hazards are severe and demand a high level of respect and control. The primary dangers stem from its corrosivity and its toxicity via multiple exposure routes[4][8].

Based on a synthesis of available data, the following hazard profile for this compound should be assumed as a minimum standard for safety planning.

Hazard ClassificationDescriptionGHS Hazard StatementPrimary Data Source
Acute Toxicity, Dermal Toxic in contact with skin. Can be absorbed through the skin, leading to systemic toxicity.H3115-Ethyl-2-methylpyridine[2][3]
Acute Toxicity, Inhalation Toxic if inhaled. Vapors or aerosols can cause severe respiratory irritation and systemic effects.H3315-Ethyl-2-methylpyridine[2][3]
Skin Corrosion Causes severe skin burns and damage. The substance is corrosive to living tissue upon contact[8].H3145-Ethyl-2-methylpyridine[2][3]
Serious Eye Damage Causes serious, potentially irreversible eye damage.H3145-Ethyl-2-methylpyridine[2][3]
Acute Toxicity, Oral Harmful if swallowed, with potential for severe damage to the gastrointestinal tract[9].H3025-Ethyl-2-methylpyridine[3]
Respiratory Irritation May cause respiratory irritation.H335Pyridine-N-oxide[5]
Combustibility Combustible liquid.H2275-Ethyl-2-methylpyridine[2]

Core Personal Protective Equipment (PPE): An Impenetrable Barrier

Given the severe corrosive and toxic nature of this compound, there is no scenario where direct contact is acceptable. Engineering controls, such as a certified chemical fume hood, are the primary line of defense. PPE serves as the essential final barrier.

Eye and Face Protection: The Non-Negotiable Mandate

The risk of severe and permanent eye damage (H314) necessitates a dual-layer approach.

  • Primary Protection: Wear tight-fitting chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.

  • Secondary Protection: A full-face shield must be worn over the goggles at all times, especially when handling stock solutions, performing transfers, or cleaning up spills. The causality is clear: goggles protect from splashes, while the face shield protects the entire face from larger volume events and directs splashes away from the breathing zone.

Skin and Body Protection: Mitigating Dermal Absorption and Corrosion

Direct skin contact presents both a local corrosion hazard and a route for systemic toxicity.

  • Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is recommended to use double-gloving , with a lighter nitrile glove underneath a heavier, chemical-resistant glove (e.g., butyl or neoprene). Gloves must be inspected before each use and changed immediately if contamination is suspected[5].

  • Lab Coat/Apron: A flame-resistant lab coat is mandatory. For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a chemically resistant apron worn over the lab coat is required.

  • Full Body Protection: Ensure no skin is exposed. This includes full-length trousers and closed-toe, chemically resistant footwear.

Respiratory Protection: Preventing Inhalation Toxicity

All handling of this compound, including weighing solids and preparing solutions, must be conducted within a certified chemical fume hood to control vapor and aerosol exposure[1].

  • When is a Respirator Required? A respirator should be used during non-routine operations where fume hood performance may be compromised or during emergency spill response.

  • Respirator Type: Use a NIOSH-approved half-mask or full-face respirator equipped with organic vapor (OV) cartridges. If handling the solid form where dust may be generated, a P100 (particulate) pre-filter should be added to the OV cartridges.

Operational Plan: PPE Protocols for Safe Handling

A disciplined, procedural approach to donning and doffing PPE is critical to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Inspect All PPE: Before entry into the lab, visually inspect all PPE for defects (cracks, holes, etc.).

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Don the lab coat, ensuring it is fully buttoned. If required, don the chemical apron.

  • Respirator: If required, perform a seal check on the respirator.

  • Goggles and Face Shield: Don chemical splash goggles, followed by the full-face shield.

  • Outer Gloves: Don the second, heavier pair of chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Step-by-Step Doffing Protocol (The "Contaminated-to-Clean" Workflow)

This procedure is designed to be a self-validating system, where each step systematically removes a contaminated layer without transferring the chemical to a clean surface.

  • Initial Decontamination: While still wearing all PPE, decontaminate outer gloves if grossly contaminated, using an appropriate solvent.

  • Remove Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container[10].

  • Remove Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Remove Lab Coat/Apron: Unbutton the lab coat and roll it outwards and downwards, avoiding contact with the exterior. Dispose of it in the appropriate receptacle.

  • Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Final Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

All PPE that has come into contact with this compound is considered hazardous waste.

  • Solid Waste: Used gloves, disposable lab coats, bench paper, and any contaminated solids must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[7][10].

  • Decontamination: Reusable items like face shields and goggles must be thoroughly cleaned according to laboratory-specific procedures before being returned to storage.

Risk Mitigation Workflow: Scaling Protection to the Task

The level of PPE and engineering controls must correspond to the risk, which is often a function of the quantity and physical form of the chemical being handled.

PPE_Workflow cluster_prep Preparation & Assessment cluster_task Task Execution cluster_ppe PPE & Control Selection cluster_disposal Post-Task start Start: Assess Task risk_assessment Consult SDS / Synthesized Hazard Data start->risk_assessment task_scale Define Scale & Operation risk_assessment->task_scale small_scale Small Scale (<1g) Weighing / Dilute Solution task_scale->small_scale Low Potential for Splash/Aerosol large_scale Large Scale (>1g) Neat Transfers / Reaction Workup task_scale->large_scale High Potential for Splash/Aerosol ppe_base Mandatory Controls: Fume Hood Double Gloves Goggles Lab Coat small_scale->ppe_base ppe_enhanced Enhanced Controls: Add Face Shield Add Chemical Apron Consider Respirator large_scale->ppe_enhanced doffing Follow Doffing Protocol ppe_base->doffing ppe_enhanced->doffing end_procedure End Procedure disposal Dispose of all contaminated items as Hazardous Waste doffing->disposal disposal->end_procedure

Caption: PPE selection workflow based on operational scale.

References

  • 5-Ethyl-2-methylpyridine. Wikipedia. [Link]

  • Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET. JNC CORPORATION. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.